molecular formula C6H11NaO9S B15547629 D-Galactose-6-O-sulfate sodium salt

D-Galactose-6-O-sulfate sodium salt

Cat. No.: B15547629
M. Wt: 282.20 g/mol
InChI Key: NTLPRJIGOOEWLH-NQZVPSPJSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Galactose-6-O-sulfate sodium salt is a useful research compound. Its molecular formula is C6H11NaO9S and its molecular weight is 282.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11NaO9S

Molecular Weight

282.20 g/mol

IUPAC Name

sodium [(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate

InChI

InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1

InChI Key

NTLPRJIGOOEWLH-NQZVPSPJSA-M

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of D-Galactose-6-O-Sulfate in Glycosaminoglycan Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Galactose-6-O-sulfate is a sulfated monosaccharide that serves as a critical structural and functional component of various glycosaminoglycans (GAGs), most notably keratan (B14152107) sulfate (B86663) (KS) and chondroitin (B13769445) sulfate (CS). Its biological significance is intrinsically linked to the context of the larger GAG and proteoglycan structures in which it resides. The strategic placement of the sulfate group at the 6th position of galactose, catalyzed by specific sulfotransferases, creates unique binding motifs that modulate a wide array of physiological and pathological processes. These processes range from maintaining the structural integrity of tissues like cartilage and the cornea to intricate signaling events in neuronal development, immune response, and cancer progression. This technical guide provides an in-depth exploration of the biological functions of D-Galactose-6-O-sulfate, detailing its role in cellular signaling, presenting quantitative data on its prevalence and interactions, and outlining key experimental methodologies for its study.

Introduction

Glycosaminoglycans are long, unbranched polysaccharides consisting of repeating disaccharide units. The structural diversity and functional capacity of GAGs are immensely expanded by modifications such as sulfation. D-Galactose-6-O-sulfate is a key example of such a modification, contributing to the polyanionic nature of GAGs and thereby influencing their conformation and interactions with a host of proteins, including growth factors, cytokines, and cell surface receptors. This guide will delve into the multifaceted biological functions of this specific sulfated sugar, with a focus on its involvement in keratan sulfate and chondroitin sulfate.

Biological Functions of D-Galactose-6-O-Sulfate

The biological functions of D-Galactose-6-O-sulfate are best understood by examining the roles of the GAGs in which it is a prominent feature.

Structural Integrity of Tissues
  • Cartilage: In articular cartilage, chondroitin sulfate is a major GAG. While chondroitin-4-sulfate is associated with the calcification process, chondroitin-6-sulfate, which contains N-acetylgalactosamine-6-sulfate (a structurally related sulfated sugar), is crucial for the integrity of articular surfaces.[1] Keratan sulfate is also abundant in cartilage, contributing to its compressive strength and elasticity.[2]

  • Cornea: The transparency of the cornea is highly dependent on the precise organization of its extracellular matrix, which is rich in keratan sulfate. D-Galactose-6-O-sulfate is a key component of the repeating disaccharide unit of KS, [β-D-Gal(1→4) β-D-GlcNAc(1→3)], where it can be sulfated at the C-6 position.[3] Alterations in KS sulfation are associated with corneal pathologies such as macular corneal dystrophy.[3]

Neuronal Development and Regeneration

Keratan sulfate proteoglycans (KSPGs) containing D-Galactose-6-O-sulfate are dynamically expressed in the central nervous system. They play a crucial role in:

  • Axon Guidance: During development, KSPGs can act as repulsive cues, helping to guide growing axons to their correct targets.

  • Inhibition of Neuronal Regeneration: Following injury to the central nervous system, KSPGs are upregulated in the glial scar and are major inhibitors of axon regeneration. The sulfation patterns, including the presence of D-Galactose-6-O-sulfate, are critical for this inhibitory activity.

Cell Signaling and Recognition

The sulfation pattern of GAGs creates specific recognition sites for various proteins, thereby modulating cell signaling pathways.

  • L-selectin Binding and Lymphocyte Homing: L-selectin, a cell adhesion molecule on leukocytes, plays a critical role in the homing of lymphocytes to secondary lymphoid organs. It recognizes specific sulfated carbohydrate ligands on the high endothelial venules (HEVs). While N-acetylglucosamine-6-sulfate (GlcNAc-6S) is a well-established binding determinant, D-Galactose-6-O-sulfate has also been implicated.[4][5] Specifically, the structure 6,6′-disulfo-3′sLN (Siaα2→3[6S]Galβ1→4[6S]GlcNAc) is generated in HEVs by the enzyme keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST).[4] However, studies in KSGal6ST-deficient mice suggest that while this structure is present, it may not be essential for L-selectin-dependent lymphocyte homing under normal physiological conditions.[4] It is proposed that 6-O-sulfation of N-acetylglucosamine is the preferred modification for L-selectin binding over 6-O-sulfation of galactose.[6]

  • Toll-Like Receptor (TLR) Signaling: GAGs, including chondroitin sulfate and heparan sulfate, can act as endogenous ligands for Toll-like receptors, particularly TLR4.[7][8] This interaction can trigger innate immune responses and contribute to inflammatory processes.[9] The sulfation patterns of these GAGs are crucial for their interaction with TLR4 and subsequent downstream signaling.[7][10] Fragmented GAGs released during tissue injury can act as damage-associated molecular patterns (DAMPs) that activate TLR4 signaling, leading to the production of pro-inflammatory cytokines.[8][11]

Quantitative Data

The following tables summarize key quantitative data related to D-Galactose-6-O-sulfate and the GAGs in which it is found.

Table 1: Concentration of Keratan Sulfate and Chondroitin Sulfate in Human Tissues
TissueGlycosaminoglycanConcentrationReference
Cornea (Young)Keratan Sulfate18.3 ± 1.6 µg/mg dry weight[12]
Cornea (Old)Keratan Sulfate31.5 ± 1.4 µg/mg dry weight[12]
Articular Cartilage (Young)Chondroitin Sulfate35% w/dw[13]
Articular Cartilage (Adult)Chondroitin Sulfate20% w/dw[13]
Table 2: Binding Affinities and Enzyme Kinetics
Interacting MoleculesMethodParameterValueReference
L-selectin-Ig and P-GSP-6 (sulfated glycopeptide)Fluorescence-based solid-phase assayApparent Kd~20.4 nM[14]
L-selectin and GlyCAM-1Surface Plasmon ResonanceKd108 µM[15]
L-selectin and PSGL-1Not specifiedKd5 µM[16]
Human placental N-acetylgalactosamine-6-sulfate sulfatase and sulfated tetrasaccharideEnzyme assayKm8 µM[17]
Human placental galactose-6-sulfate sulfatase and sulfated trisaccharideEnzyme assayKm13 µM[17]
KSGal6ST and PAPSEnzyme assayKm0.58 µM[18]

Experimental Protocols

Analysis of Keratan Sulfate Disaccharides by HPLC

This method allows for the quantification of sulfated disaccharides derived from keratan sulfate.

Materials:

  • Keratanase II

  • Sodium acetate (B1210297) buffer (pH 6.0)

  • 2-cyanoacetamide solution

  • NaOH

  • HPLC system with a fluorescence detector and a suitable column (e.g., Senshu Pak Docosil)

Protocol:

  • Enzymatic Digestion: Incubate the keratan sulfate-containing sample with keratanase II in sodium acetate buffer at 37°C for 24 hours to depolymerize the GAG into disaccharides.

  • Fluorescent Labeling: The resulting disaccharides are fluorescently labeled post-column.

  • HPLC Separation: Separate the labeled disaccharides by high-performance liquid chromatography. A gradient elution is typically used.

  • Detection and Quantification: The fluorescently labeled disaccharides are detected using a fluorescence detector. The concentration of each disaccharide is determined by comparing its peak area to that of known standards.

Mass Spectrometry for Sulfated Glycan Analysis

Mass spectrometry is a powerful tool for the structural characterization of sulfated glycans.

Materials:

  • Enzymes for GAG digestion (e.g., keratanase, chondroitinase)

  • Reagents for permethylation (e.g., methyl iodide)

  • MALDI-TOF or ESI mass spectrometer

Protocol:

  • Glycan Release and Digestion: Release GAG chains from the core protein and digest them into smaller oligosaccharides or disaccharides using specific enzymes.

  • Permethylation: Chemically modify the glycans by permethylation to improve their ionization efficiency and stabilize the sulfate groups.

  • Mass Spectrometric Analysis: Analyze the permethylated glycans using MALDI-TOF or ESI mass spectrometry to determine their mass-to-charge ratio.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS on selected ions to obtain fragmentation patterns, which provide information about the sequence and sulfation sites of the glycan.

Enzyme-Linked Immunosorbent Assay (ELISA) for GAG Quantification

ELISA provides a sensitive method for quantifying specific GAGs in biological samples.

Materials:

  • Specific monoclonal antibody against the GAG of interest (e.g., anti-KS antibody 5D4)

  • Biotinylated GAG

  • Streptavidin-HRP

  • TMB substrate

  • ELISA plate reader

Protocol:

  • Coating: Coat a microtiter plate with the GAG of interest.

  • Competitive Binding: In a separate tube, pre-incubate the sample or standard with a known amount of a biotinylated antibody specific for the GAG.

  • Incubation: Add the sample/standard-antibody mixture to the coated plate. The free antibody will bind to the coated GAG.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated antibody. Then, add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of GAG in the sample.

  • Quantification: Measure the absorbance using an ELISA plate reader and determine the GAG concentration by comparison to a standard curve.[19]

Western Blotting for Proteoglycan Analysis

Western blotting allows for the identification and characterization of specific proteoglycans.

Materials:

  • SDS-PAGE apparatus

  • Electrotransfer system

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the proteoglycan core protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

  • SDS-PAGE: Separate the proteins in the lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20][21]

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[20]

  • Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the core protein of the proteoglycan of interest, followed by incubation with an HRP-conjugated secondary antibody.[20][21]

  • Detection: Add a chemiluminescent substrate and detect the signal using X-ray film or a digital imaging system.[2][21]

Signaling Pathways and Experimental Workflows

L-selectin Signaling Pathway

The binding of sulfated ligands, potentially including structures with D-Galactose-6-O-sulfate, to L-selectin on leukocytes initiates a signaling cascade that leads to cell adhesion and migration.

L_selectin_signaling Ligand Sulfated Glycan (e.g., containing Gal-6-S) L_selectin L-selectin Ligand->L_selectin Binding p56lck p56lck L_selectin->p56lck Recruitment Ras Ras L_selectin->Ras Rac2 Rac2 L_selectin->Rac2 p56lck->L_selectin Phosphorylation MAPK MAPK Activation Ras->MAPK Actin Actin Polymerization Rac2->Actin Adhesion Cell Adhesion & Migration MAPK->Adhesion Actin->Adhesion

L-selectin signaling cascade initiation.
Toll-Like Receptor 4 (TLR4) Signaling Pathway

Fragments of GAGs containing D-Galactose-6-O-sulfate can act as DAMPs and activate TLR4 signaling, leading to an inflammatory response.

TLR4_signaling GAG_fragment GAG Fragment (containing Gal-6-S) TLR4 TLR4 GAG_fragment->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Transcription

TLR4 signaling initiated by GAG fragments.
Experimental Workflow for GAG Analysis

A typical workflow for the analysis of GAGs from a biological sample involves several key steps.

GAG_analysis_workflow Sample Biological Sample (Tissue or Cells) Extraction GAG Extraction & Purification Sample->Extraction Digestion Enzymatic Digestion (e.g., Keratanase II) Extraction->Digestion Analysis Analytical Technique Digestion->Analysis HPLC HPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS ELISA ELISA Analysis->ELISA Data Data Analysis & Quantification HPLC->Data MS->Data ELISA->Data

References

The Pivotal Role of D-Galactose-6-O-sulfate in Cellular Architecture and Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-6-O-sulfate (Gal-6S) is a sulfated monosaccharide that primarily functions as a critical structural component of larger glycoconjugates, most notably keratan (B14152107) sulfate (B86663), a glycosaminoglycan (GAG). While the biological activities of the free monosaccharide are not extensively documented, its presence within these complex carbohydrates is fundamental to a multitude of cellular processes, including cell adhesion, signaling, and the maintenance of extracellular matrix (ECM) integrity. This technical guide provides a comprehensive overview of the core functions of D-Galactose-6-O-sulfate, with a focus on its biosynthesis, its role in molecular interactions, and the experimental methodologies used to study its function.

The Central Role of D-Galactose-6-O-sulfate in Keratan Sulfate

D-Galactose-6-O-sulfate is a key constituent of the repeating disaccharide unit, [→3)Gal(6S)β1→4GlcNAc(6S)β1(→], that forms the backbone of keratan sulfate (KS). The sulfation at the 6-position of galactose, catalyzed by specific sulfotransferases, is a critical modification that dictates the overall structure and function of the KS chain.

Keratan Sulfate: A Key Player in Tissue Structure and Function

Keratan sulfate is found in various tissues, including cartilage, bone, and the cornea, where it plays a crucial role in tissue hydration and mechanics.[1] In the cornea, the specific sulfation patterns of KS, including the presence of Gal-6S, are essential for maintaining corneal transparency.[2] In cartilage, KS contributes to the compressive resilience of the tissue.[1]

Biosynthesis and Turnover of D-Galactose-6-O-sulfate

The addition and removal of the 6-O-sulfate group on galactose residues within the nascent keratan sulfate chain are tightly regulated enzymatic processes occurring in the Golgi apparatus.

Sulfation: The Role of Keratan Sulfate Galactose 6-O-Sulfotransferase (KSGal6ST)

The sulfation of the C6 hydroxyl group of galactose residues in the poly-N-acetyllactosamine backbone of keratan sulfate is catalyzed by the enzyme Keratan Sulfate Galactose 6-O-Sulfotransferase (KSGal6ST) , also known as CHST1.[3] This enzyme transfers a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the galactose residue.

Desulfation: The Action of Galactose-6-Sulfate Sulfatase (GALNS)

The removal of the 6-O-sulfate group from galactose residues is carried out by the lysosomal enzyme Galactose-6-Sulfate Sulfatase (GALNS) .[4] Deficiencies in this enzyme lead to the lysosomal storage disorder Morquio A syndrome, characterized by the accumulation of keratan sulfate and chondroitin-6-sulfate.[4]

Signaling Pathways and Molecular Interactions

The sulfation pattern of glycans, including the presence of D-Galactose-6-O-sulfate, creates a "sulfation code" that mediates specific interactions with various proteins, thereby modulating cellular signaling.

Interaction with Selectins and Siglecs

Sulfated glycans containing 6-O-sulfated galactose are recognized by specific carbohydrate-binding proteins, or lectins, such as selectins and Siglecs (Sialic acid-binding immunoglobulin-like lectins).

  • L-selectin: This cell adhesion molecule, expressed on leukocytes, is implicated in lymphocyte homing. While the direct binding kinetics to free Gal-6S are not well-characterized, the presence of 6-O-sulfated galactose within larger glycan structures, such as the sialyl Lewis X (sLex) motif, is thought to contribute to L-selectin binding.[5]

  • Siglecs: Siglec-8, a receptor found on eosinophils and mast cells, preferentially binds to the 6'-sulfo-sialyl Lewis X (6'-sulfo-sLex) epitope, which contains a 6-O-sulfated galactose.[6] This interaction is being explored as a therapeutic target for allergic diseases.

Modulation of Growth Factor Signaling

Glycosaminoglycans, including keratan sulfate, can interact with and modulate the activity of various growth factors, such as Fibroblast Growth Factors (FGFs). The sulfation patterns of these GAGs are critical for these interactions. The presence of D-Galactose-6-O-sulfate within the HS chains can influence the binding and signaling of different FGFs, although the precise contribution of this specific sulfation is an area of active research.[7][8]

Quantitative Data

Quantitative data on the direct interactions and cellular concentrations of free D-Galactose-6-O-sulfate are limited. The majority of available data pertains to its role within larger glycan structures.

ParameterMolecule(s)ValueMethod
Binding Affinity (Kd) High-affinity mimetic of 6'-sulfo-sialyl Lewisx and Siglec-8~20-fold improved affinity over the natural ligandStructure-Activity Relationship (SAR)
Concentration in Cell Culture Keratan sulfate produced by 3T3-J2 murine fibroblasts2.80 ± 0.34 µg/mL/106 cellsHPLC
Disulfated disaccharide (Gal(6S)β1→4GlcNAc(6S)) component of KS~18% nmol of total KS disaccharidesHPLC

Experimental Protocols

Protocol 1: Assay for Keratan Sulfate Galactose 6-O-Sulfotransferase (KSGal6ST) Activity

This protocol is adapted from methodologies for assaying sulfotransferase activity.[9]

Materials:

  • Recombinant KSGal6ST enzyme

  • Acceptor substrate: A suitable keratan sulfate precursor or a synthetic oligosaccharide with terminal galactose residues (e.g., N-acetyllactosamine).

  • Donor substrate: 3'-phosphoadenosine-5'-phospho[35S]sulfate ([35S]PAPS)

  • Reaction buffer: 50 mM HEPES-NaOH, pH 7.2, 10 mM MnCl2, 0.05% (v/v) Triton X-100, 50 µg/mL protamine chloride.

  • Scintillation cocktail

  • DEAE-Sephacel or similar anion-exchange resin.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Reaction buffer: 10 µL

    • Acceptor substrate (e.g., 10 µg keratan): 2 µL

    • [35S]PAPS (e.g., 0.5 µCi): 1 µL

    • Recombinant KSGal6ST enzyme (e.g., 1-5 µg): 2 µL

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate the reaction at 37°C for 1-4 hours.

  • Stop the reaction by adding 980 µL of 50 mM sodium acetate, pH 5.0.

  • Apply the mixture to a DEAE-Sephacel column pre-equilibrated with the same buffer.

  • Wash the column extensively with the same buffer to remove unincorporated [35S]PAPS.

  • Elute the 35S-labeled keratan sulfate with 1 M NaCl in the same buffer.

  • Quantify the radioactivity in the eluate using a scintillation counter.

  • Calculate the enzyme activity based on the amount of 35S incorporated into the acceptor substrate per unit time.

Protocol 2: Quantitative Analysis of Keratan Sulfate Disaccharides by HPLC

This protocol is based on established methods for the analysis of GAG disaccharides.[2][10]

Materials:

  • Keratanase II from Bacillus sp.

  • Digestion buffer: 50 mM sodium acetate, pH 6.0.

  • HPLC system with a suitable anion-exchange or reversed-phase column (e.g., Capcell Pak NH2 UG80).

  • Mobile phases for gradient elution (specifics will depend on the column and detection method).

  • Disaccharide standards (e.g., Galβ1-4GlcNAc(6S) and Gal(6S)β1-4GlcNAc(6S)).

  • Post-column derivatization reagent (e.g., 2-cyanoacetamide (B1669375) for fluorimetric detection) if required.

Procedure:

  • Enzymatic Digestion:

    • To 1-100 ng of purified keratan sulfate, add 2 mIU of Keratanase II in a total volume of 40 µL of digestion buffer.

    • Incubate at 37°C for 24 hours.

    • Terminate the reaction by boiling for 5 minutes.

    • Filter the digest through a 30 kDa molecular weight cutoff filter to remove the enzyme.

  • HPLC Analysis:

    • Inject a defined volume (e.g., 10 µL) of the filtrate onto the HPLC column.

    • Elute the disaccharides using a pre-determined gradient of mobile phases.

    • If using post-column derivatization, mix the column effluent with the derivatization reagent and pass it through a reaction coil at an elevated temperature before the detector.

    • Detect the disaccharides using UV absorbance or fluorescence detection.

  • Quantification:

    • Generate a standard curve using known concentrations of the disaccharide standards.

    • Determine the concentration of each disaccharide in the sample by comparing its peak area to the standard curve.

Protocol 3: Analysis of Sulfated Monosaccharides by MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for the analysis of sulfated glycans.[3][11][12]

Materials:

  • MALDI-TOF mass spectrometer.

  • MALDI target plate.

  • Matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) or 3,4-diaminobenzophenone (B196073) (DABP) in an appropriate solvent like acetonitrile/water with 0.1% TFA).

  • Purified sulfated monosaccharide sample.

Procedure:

  • Sample Preparation:

    • Dissolve the purified sulfated monosaccharide sample in a suitable solvent (e.g., water or 50% acetonitrile) to a concentration of approximately 1 pmol/µL.

  • On-Target Derivatization (Optional, for improved sensitivity):

    • Spot 1 µL of the sample onto the MALDI target and let it air dry.

    • Add 1 µL of a derivatization solution (e.g., 3-hydrazinobenzoic acid, 3-HBA) onto the dried sample spot.

    • Incubate the target at 70°C for 30 minutes.

  • Matrix Application (Dried-Droplet Method):

    • Mix 1 µL of the sample solution (or the derivatized sample on the target) with 1 µL of the matrix solution directly on the MALDI target.

    • Allow the mixture to air dry completely, forming co-crystals of the sample and matrix.

  • Mass Spectrometry Analysis:

    • Insert the MALDI target into the mass spectrometer.

    • Acquire mass spectra in the negative ion reflector mode. The sulfated monosaccharide should be detected as its [M-H]- ion.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to generate fragment ions.

Mandatory Visualizations

Keratan_Sulfate_Biosynthesis cluster_golgi Golgi Apparatus Precursor Glycoprotein Precursor GlcNAc_add Addition of GlcNAc Precursor->GlcNAc_add B3GNTs Gal_add Addition of Galactose GlcNAc_add->Gal_add B4GALTs Elongation Chain Elongation Gal_add->Elongation GlcNAc_sulf GlcNAc 6-O-Sulfation Gal_sulf Galactose 6-O-Sulfation GlcNAc_sulf->Gal_sulf KSGal6ST (CHST1) Gal_sulf->Elongation Elongation->GlcNAc_sulf CHSTs Mature_KS Mature Keratan Sulfate Elongation->Mature_KS

Caption: Biosynthesis pathway of keratan sulfate in the Golgi apparatus.

Sulfated_Glycan_Analysis_Workflow Sample Biological Sample (e.g., Tissue, Cells) Extraction Extraction of Glycoconjugates Sample->Extraction Release Enzymatic/Chemical Release of Glycans Extraction->Release Purification Purification of Sulfated Glycans Release->Purification Derivatization Derivatization (Optional) Purification->Derivatization Analysis LC-MS/MS or MALDI-TOF MS Analysis Derivatization->Analysis Data Data Analysis & Structural Elucidation Analysis->Data

Caption: General experimental workflow for the analysis of sulfated glycans.

Siglec8_Signaling cluster_cell Eosinophil/Mast Cell Siglec8 Siglec-8 Receptor ITIM ITIM Domain SHP1 SHP-1 Phosphatase ITIM->SHP1 Recruitment & Activation Inhibition Inhibition of Cellular Activation (e.g., Degranulation) SHP1->Inhibition Ligand 6'-sulfo-sLeX (containing Gal-6S) Ligand->Siglec8 Binding

Caption: Simplified signaling pathway of Siglec-8 upon binding to its sulfated ligand.

References

A Technical Guide to the Chemical Synthesis of D-Galactose-6-O-sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of D-Galactose-6-O-sulfate sodium salt, a crucial monosaccharide derivative involved in various biological processes. This document details synthetic strategies, experimental protocols, and quantitative data to support research and development in glycobiology and drug discovery.

Introduction

D-Galactose-6-O-sulfate is a key structural component of important glycosaminoglycans (GAGs) such as keratan (B14152107) sulfate (B86663).[1][2] The presence and specific positioning of the sulfate group on the galactose moiety are critical for mediating biological activities, including cell signaling and adhesion.[3] Consequently, the availability of synthetically derived, high-purity this compound is essential for advancing our understanding of its biological roles and for the development of novel therapeutics. This guide outlines established methods for its chemical synthesis, with a focus on regioselective sulfation and the strategic use of protecting groups.

Synthetic Strategies and Methodologies

The chemical synthesis of D-Galactose-6-O-sulfate hinges on the regioselective sulfation of the primary hydroxyl group at the C-6 position of D-galactose. This requires a robust protecting group strategy to mask the other hydroxyl groups (C-1, C-2, C-3, and C-4) to prevent non-specific sulfation. The general synthetic workflow can be summarized as follows:

  • Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups at C-1 to C-4 of a suitable D-galactose precursor.

  • Regioselective Sulfation: Introduction of the sulfate group at the unprotected C-6 hydroxyl position.

  • Deprotection: Removal of the protecting groups to yield the desired D-Galactose-6-O-sulfate.

  • Salt Formation and Purification: Conversion to the sodium salt and purification to obtain the final product.

The following sections provide detailed experimental protocols for these key steps.

Experimental Protocols

Protocol 1: Synthesis of a Partially Protected Galactose Derivative

This protocol describes the preparation of a galactose derivative with a free primary hydroxyl group at the C-6 position, a prerequisite for regioselective sulfation. This is adapted from a procedure for the synthesis of a more complex oligosaccharide but illustrates the fundamental principles.[4]

Objective: To selectively deprotect the C-6 hydroxyl group of a fully protected galactose derivative.

Materials:

Procedure:

  • Deacetylation: Carefully control the de-O-acetylation of the starting protected galactose derivative using a dilute solution of sodium methoxide in methanol (e.g., 0.04 M). The reaction should be monitored closely by TLC to achieve selective removal of acetyl groups, leaving other protecting groups like benzyls intact.

  • Acetonation: To further protect the newly formed hydroxyl groups at other positions, an acetonide can be introduced. Dissolve the deacetylated product in dry acetonitrile. Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Allow the reaction to proceed for approximately 1 hour, monitoring by TLC.

  • Neutralization and Work-up: Neutralize the reaction with pyridine and evaporate the solvent. Co-evaporate with toluene to remove residual pyridine and water.

  • Purification: Purify the resulting product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Chloroform:Methanol:Pyridine) to isolate the desired partially protected galactose derivative with a free C-6 hydroxyl group.[4]

Protocol 2: Regioselective 6-O-Sulfation

This protocol details the sulfation of the C-6 hydroxyl group of the partially protected galactose derivative.

Materials:

  • Partially protected galactose derivative with a free C-6 hydroxyl group

  • Sulfur trioxide pyridine complex (Py·SO3)

  • Anhydrous Pyridine

  • Sodium bicarbonate (NaHCO3)

  • Methanol (MeOH)

Procedure:

  • Sulfation Reaction: Dissolve the partially protected galactose derivative in anhydrous pyridine. Cool the solution to a low temperature (e.g., -10 to -20°C). Add the sulfur trioxide pyridine complex portion-wise while maintaining the low temperature. The reaction is typically stirred for several hours (e.g., 1.5 to 5 hours).[4]

  • Quenching: Quench the reaction by adding sodium bicarbonate and stirring for a short period. Add methanol to the reaction mixture.

  • Filtration and Concentration: Filter the mixture and wash the residue with methanol. Concentrate the filtrate under reduced pressure to obtain the crude sulfated product.

Protocol 3: Deprotection and Purification to Yield this compound

This protocol describes the final steps of removing the remaining protecting groups and purifying the target compound.

Materials:

  • Crude sulfated galactose derivative

  • 80% aqueous Acetic Acid (AcOH)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • DEAE-Sephadex A-25 resin (OAc⁻-form)

  • Pyridine-acetate buffer

  • Sephadex LH-20 resin

  • Dowex 50WX4 resin (Na⁺-form)

Procedure:

  • Acidic Deprotection: Remove acid-labile protecting groups (e.g., acetonides) by treating the crude product with 80% aqueous acetic acid at a slightly elevated temperature (e.g., 40°C) for about 2 hours.[4] Co-evaporate with toluene to remove the acetic acid.

  • Hydrogenolysis: If benzyl protecting groups are present, perform hydrogenolysis. Dissolve the product in methanol and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere for approximately 2 hours.[4] Filter off the catalyst and concentrate the filtrate.

  • Saponification: Remove any remaining ester protecting groups by saponification with a solution of sodium hydroxide in water or sodium methoxide in methanol. Neutralize the reaction mixture with acetic acid.

  • Ion-Exchange Chromatography: Purify the deprotected product using a DEAE-Sephadex A-25 column. Elute non-sulfated compounds with a low concentration buffer (e.g., 0.01 M Pyridine-acetate) and the desired sulfated product with a higher concentration buffer (e.g., 1 M Pyridine-acetate).[4]

  • Desalting: Desalt the sulfated fraction using a Sephadex LH-20 column with water as the eluent.

  • Conversion to Sodium Salt: Convert the product to the sodium salt form by passing it through a column of Dowex 50WX4 resin (Na⁺-form).[4]

  • Lyophilization: Lyophilize the final solution to obtain this compound as a white powder.[4]

Quantitative Data

The following table summarizes representative yields for the key steps in the synthesis of a 6-O-sulfated galactose-containing oligosaccharide, which can be indicative of the efficiency of these reactions for the synthesis of D-Galactose-6-O-sulfate.

StepReactionReagentsYield (%)Reference
1Acetonation of a polyol precursor(CH3)2C(OCH3)2, TsOH, MeCN86%[4]
2Regioselective 6-O-SulfationPy·SO3/Py51% (monosulfate)[4]
3Conversion to spacer-armed derivativeTBTU, 4-pentynoic acid, NEt3, DMSO46%[4]

Biological Context: The Role of D-Galactose-6-O-sulfate in Keratan Sulfate Biosynthesis

D-Galactose-6-O-sulfate is an integral component of keratan sulfate (KS), a glycosaminoglycan found in various tissues, including cartilage, cornea, and the central nervous system. The biosynthesis of KS is a complex enzymatic process that occurs in the Golgi apparatus. The sulfation of galactose residues is a critical step that influences the overall structure and biological function of KS.

The diagram below illustrates the key steps in the biosynthesis of keratan sulfate, highlighting the role of galactose-6-O-sulfation.

Keratan_Sulfate_Biosynthesis N_glycan N-glycan Precursor Poly_LacNAc Poly-N-acetyllactosamine (Gal-GlcNAc)n N_glycan->Poly_LacNAc Chain Elongation GlcNAc_Sulfated GlcNAc-Sulfated Poly-LacNAc Poly_LacNAc->GlcNAc_Sulfated Sulfation of GlcNAc Gal_Sulfated Fully Sulfated Keratan Sulfate GlcNAc_Sulfated->Gal_Sulfated Sulfation of Galactose Secreted_KSPG Secreted Keratan Sulfate Proteoglycan Gal_Sulfated->Secreted_KSPG Secretion B3GNT B3GNTs B3GNT->Poly_LacNAc B4GALT B4GALTs B4GALT->Poly_LacNAc CHSTs_GlcNAc CHST2/5/6 CHSTs_GlcNAc->GlcNAc_Sulfated CHST1 CHST1 (KS-Gal6ST) CHST1->Gal_Sulfated

Caption: Keratan Sulfate Biosynthesis Pathway.

The biosynthesis begins with the elongation of a precursor N-glycan with repeating N-acetyllactosamine (LacNAc) units by the action of β-1,3-N-acetylglucosaminyltransferases (B3GNTs) and β-1,4-galactosyltransferases (B4GALTs).[5][6][7] Subsequently, the N-acetylglucosamine (GlcNAc) residues are sulfated at the C-6 position by specific sulfotransferases (CHST2, 5, or 6).[8] This sulfation is often a prerequisite for the subsequent sulfation of the galactose residues.[5][6] The final step in the modification of the glycan chain is the sulfation of the C-6 position of galactose residues, catalyzed by keratan sulfate galactose 6-O-sulfotransferase (KS-Gal6ST), also known as CHST1.[5][7][8] The resulting mature, sulfated keratan sulfate chain is then part of a proteoglycan that is secreted from the cell.[7]

Conclusion

The chemical synthesis of this compound is a challenging yet achievable process that relies on precise control of protecting groups and regioselective sulfation. The protocols and data presented in this guide offer a solid foundation for researchers to produce this important molecule for their studies. A thorough understanding of its role in biological pathways, such as keratan sulfate biosynthesis, underscores the significance of having access to well-defined synthetic standards to unravel the complexities of glycobiology. Future advancements in synthetic carbohydrate chemistry, including on-resin and chemoenzymatic approaches, will likely provide more efficient and scalable routes to this and other sulfated monosaccharides.

References

An In-depth Technical Guide to D-Galactose-6-O-sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, experimental analysis protocols, and biological significance of D-Galactose-6-O-sulfate sodium salt. This document is intended for researchers, scientists, and professionals in the fields of drug development, glycobiology, and biochemistry.

Core Physicochemical Properties

This compound is a monosaccharide derivative that plays a role in various biological processes. Its fundamental physicochemical characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NaO₉S[1][][3]
Molecular Weight 282.20 g/mol [1][][3]
Appearance White to off-white solid[]
Purity ≥95%[]
Solubility Slightly soluble in water and methanol[]
Storage Conditions Store at -20°C under an inert atmosphere. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[][4]
Shelf Life 1460 days[5]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for its application in research and development. Below are methodologies adapted from standard analytical techniques for monosaccharides and their derivatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the purity of this compound.

Instrumentation and Columns:

  • System: Waters Alliance HPLC system or equivalent.

  • Column: Two Supelco gel C610H, 7.8mm x 30cm columns in tandem.

  • Detector: Refractive Index (RI) Detector.

Mobile Phase and Sample Preparation:

  • Mobile Phase: 0.009 N Sulfuric Acid in purified water.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Maintained at a consistent temperature, typically ambient or slightly elevated.

  • Injection Volume: 20 µL.

  • Run Time: Sufficient to allow for the elution of the main peak and any impurities.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Instrumentation and Sample Preparation:

  • Spectrometer: 500 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve an appropriate amount of the sample in D₂O.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the hydrogen atoms in the molecule.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms.

  • 2D NMR (COSY, HSQC): Perform two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) to establish connectivity between protons and carbons, confirming the overall structure.

Data Analysis:

  • Process the acquired spectra using appropriate software.

  • Assign the peaks to the corresponding atoms in the D-Galactose-6-O-sulfate structure.

  • Compare the obtained spectra with reference data if available.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Instrumentation and Method:

  • Mass Spectrometer: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Negative or positive ion mode can be used. ESI is common for this type of molecule.

Sample Preparation:

  • ESI: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, at a low concentration.

  • MALDI: Co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate.

Data Acquisition:

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • In negative ion mode, the [M-Na]⁻ or [M-H]⁻ ion is typically observed. In positive ion mode, [M+H]⁺ or [M+Na]⁺ may be seen.

Data Analysis:

  • Identify the peak corresponding to the molecular ion.

  • Compare the experimental m/z value with the theoretical molecular weight of this compound (282.20 g/mol ).

Biological Significance and Pathways

D-Galactose-6-O-sulfate is a key component in several biological structures and processes, most notably in the biosynthesis of keratan (B14152107) sulfate (B86663). It is also implicated in other molecular interactions.

Role in Keratan Sulfate Biosynthesis

D-Galactose-6-O-sulfate is an integral part of keratan sulfate, a glycosaminoglycan found in cartilage, bone, and the cornea. The sulfation of the galactose residue at the 6-position is a critical step in the biosynthesis of keratan sulfate chains.[6][7] This process is catalyzed by specific sulfotransferases.

Keratan_Sulfate_Biosynthesis precursor Polylactosamine Chain (Gal-GlcNAc)n sulf_glcnac Sulfation of GlcNAc at C6 precursor->sulf_glcnac C-GlcNAc6ST elongation Chain Elongation sulf_glcnac->elongation sulf_gal Sulfation of Galactose at C6 ks Mature Keratan Sulfate sulf_gal->ks elongation->precursor B4GalT / B3GNT elongation->sulf_gal KS-Gal6ST / C6ST

Keratan Sulfate Biosynthesis Pathway
Interaction with Caspase-3

In silico studies have suggested a potential interaction between D-Galactose-6-O-sulfate and Caspase-3, a key enzyme in the apoptosis pathway.[8] The docking studies indicate that D-Galactose-6-O-sulfate can bind to Caspase-3, although at a different site than its native ligand. This suggests a possible modulatory role in apoptosis, which warrants further experimental investigation.

Caspase3_Interaction d_gal_6_s D-Galactose-6-O-sulfate caspase3 Caspase-3 d_gal_6_s->caspase3 Potential Binding (In Silico) apoptosis Apoptosis Modulation caspase3->apoptosis Functional Impact

Logical Relationship with Caspase-3
Role in Glycan Recognition

Sulfated glycans, including those containing D-Galactose-6-O-sulfate, are crucial for molecular recognition events at the cell surface and in the extracellular matrix. These interactions are fundamental to processes such as cell adhesion, signaling, and immune response. The specific sulfation pattern can act as a "code" that is read by various glycan-binding proteins (lectins).

Glycan_Recognition cell_surface Cell Surface Glycan (containing Gal-6-S) lectin Lectin (Glycan-Binding Protein) cell_surface->lectin Binding signaling Downstream Signaling (e.g., cell adhesion, immune response) lectin->signaling Activation

General Glycan Recognition Workflow

References

The Ubiquitous Yet Understated Role of D-Galactose-6-O-sulfate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-6-O-sulfate is a sulfated monosaccharide that, despite its simple structure, plays a crucial role in a variety of biological processes across different organisms. From the intricate extracellular matrices of mammals to the cell walls of marine algae, this molecule is a key component of larger glycoconjugates, influencing cellular communication, development, and disease. This technical guide provides an in-depth exploration of the natural occurrence of D-Galactose-6-O-sulfate, detailing its presence in various organisms, its biosynthesis, and its involvement in significant signaling pathways. The guide also offers a compilation of quantitative data and detailed experimental protocols to aid researchers in their investigation of this important molecule.

Natural Occurrence and Distribution

D-Galactose-6-O-sulfate is not found as a free monosaccharide in high concentrations within organisms. Instead, it is primarily a structural component of larger polysaccharides and proteoglycans.

In Mammals:

In mammalian systems, D-Galactose-6-O-sulfate is a characteristic feature of keratan (B14152107) sulfate (B86663) (KS) , a type of glycosaminoglycan (GAG). Keratan sulfate is found in various tissues, including cartilage, cornea, and the central nervous system, where it contributes to tissue hydration and the regulation of cellular processes. The sulfation of galactose at the C-6 position within the repeating disaccharide unit of keratan sulfate [→3)Gal(6S)β1→4GlcNAc(6S)β1→] is critical for its biological function. The degree of sulfation, including that of galactose, can vary depending on the tissue and developmental stage[1][2]. For instance, corneal keratan sulfate exhibits a nonrandom pattern of sulfation, with highly sulfated domains rich in disulfated disaccharides[1]. Normal human corneas contain approximately 15 µg of KS per mg of dry weight, with about 54% of the disaccharides being disulfated[3].

In Marine Organisms:

D-Galactose-6-O-sulfate is also a prominent component of sulfated polysaccharides in marine algae, particularly red and green algae. In red algae, it is a constituent of carrageenans , a family of linear sulfated polysaccharides widely used in the food industry[4]. The repeating units of carrageenans are composed of D-galactose and 3,6-anhydro-D-galactose, with sulfate esters attached at various positions, including the C-6 of galactose residues. Green algae also produce sulfated galactans where galactose-6-sulfate is a known structural element[5][6].

Quantitative Data on D-Galactose-6-O-sulfate Occurrence

The following table summarizes the available quantitative data on the abundance of D-Galactose-6-O-sulfate in various biological samples. It is important to note that data is often presented as the proportion of sulfated disaccharides within a larger polysaccharide structure.

Biological SourcePolysaccharideAnalyteRelative Abundance (%)Reference
Bovine Intervertebral DiscKeratan SulfateO-(β-D-galactopyranosyl 6-sulfate)-(1→4)-2,5-anhydro-D-[1-3H]mannitol 6-sulfate91[7]
Human Costal CartilageKeratan SulfateO-(β-D-galactopyranosyl 6-sulfate)-(1→4)-2,5-anhydro-D-[1-3H]mannitol 6-sulfate79[7]
Bovine CorneaKeratan SulfateO-(β-D-galactopyranosyl 6-sulfate)-(1→4)-2,5-anhydro-D-[1-3H]mannitol 6-sulfate14[7]
Human CorneaKeratan SulfateDisulfated Disaccharides54[3]

Biosynthesis of D-Galactose-6-O-sulfate

The biosynthesis of D-Galactose-6-O-sulfate involves two key steps: the synthesis of the precursor sugar nucleotide, UDP-galactose, and the subsequent sulfation of the galactose residue within a growing polysaccharide chain.

  • UDP-Galactose Biosynthesis: UDP-galactose is synthesized from UDP-glucose through the action of the enzyme UDP-glucose 4'-epimerase. UDP-glucose itself is formed from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase[8].

  • Sulfation of Galactose: The transfer of a sulfate group to the C-6 position of a galactose residue is catalyzed by a specific sulfotransferase. In the context of keratan sulfate biosynthesis, the enzyme keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST or CHST1) is responsible for this modification[9]. The sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

cluster_0 Cytosol cluster_1 Golgi Apparatus Glucose_1P Glucose-1-Phosphate UDP_Glc UDP-Glucose Glucose_1P->UDP_Glc UDP-Glucose Pyrophosphorylase UTP UTP UTP->UDP_Glc UDP_Gal UDP-Galactose UDP_Glc->UDP_Gal UDP-Glucose 4'-Epimerase UDP_Gal_golgi UDP-Galactose UDP_Gal->UDP_Gal_golgi Gal6S_KS_chain Keratan Sulfate Chain (with Galactose-6-Sulfate) UDP_Gal_golgi->Gal6S_KS_chain KSGal6ST (CHST1) PAPS PAPS PAPS->Gal6S_KS_chain Growing_KS_chain Growing Keratan Sulfate Chain (with Galactose residue) Growing_KS_chain->Gal6S_KS_chain

Biosynthesis of D-Galactose-6-O-sulfate within Keratan Sulfate.

Role in Signaling Pathways

The specific sulfation patterns of glycosaminoglycans are crucial for their interactions with various proteins, including growth factors and their receptors. While direct evidence is still emerging, the 6-O-sulfation of galactose in GAGs is implicated in key signaling events.

Fibroblast Growth Factor (FGF) Signaling:

Heparan sulfate proteoglycans (HSPGs) are essential co-receptors for FGFs, and their sulfation patterns are critical for FGF binding and signaling. While much of the research has focused on the sulfation of N-acetylglucosamine and uronic acids in heparan sulfate, studies suggest that 6-O-sulfation in general plays a role in modulating FGF signaling[10]. It is plausible that the 6-O-sulfation of galactose in keratan sulfate, which can also be present on cell surface proteoglycans, contributes to the fine-tuning of FGF signaling in a similar manner by creating specific binding sites for FGF-FGFR complexes.

start Biological Sample GAG_iso GAG Isolation start->GAG_iso Enz_dig Enzymatic Digestion (e.g., Keratanase II) GAG_iso->Enz_dig Deriv Derivatization (e.g., 2-AB) Enz_dig->Deriv SPE SPE Purification Deriv->SPE HPLC HPLC Separation (PGC or HILIC) SPE->HPLC MS MS/MS Detection (ESI-, MRM) HPLC->MS Quant Quantification MS->Quant

References

D-Galactose-6-O-Sulfate: A Core Component of Keratan Sulfate and Its Role in Cellular Signaling and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Keratan (B14152107) sulfate (B86663) (KS) is a unique and complex glycosaminoglycan (GAG) distinguished by the presence of a sulfated poly-N-acetyllactosamine backbone. A key determinant of its structure and function is the sulfation of the D-galactose residue at the 6-O position, forming D-galactose-6-O-sulfate. This modification, varying in extent depending on tissue origin and physiological state, plays a critical role in mediating the biological activities of keratan sulfate proteoglycans (KSPGs). This technical guide provides a comprehensive overview of D-galactose-6-O-sulfate's role within keratan sulfate, detailing its structure, biosynthesis, and involvement in cellular signaling pathways. Furthermore, it presents a compilation of quantitative data on its distribution, detailed experimental protocols for its analysis, and visual representations of key biological and experimental workflows. This document is intended to serve as a valuable resource for researchers in glycobiology, cell biology, and pharmacology, as well as professionals engaged in the development of therapeutics targeting processes influenced by keratan sulfate.

Introduction to Keratan Sulfate and D-Galactose-6-O-Sulfate

Keratan sulfate is a linear polysaccharide composed of repeating disaccharide units of β-1,3-linked D-galactose (Gal) and β-1,4-linked N-acetyl-D-glucosamine (GlcNAc).[1][2][3] Unlike other glycosaminoglycans, it does not contain uronic acid.[4][5] The biological functionality of KS is largely dictated by the pattern and degree of sulfation on its constituent monosaccharides.[6] A critical modification is the sulfation at the C-6 hydroxyl group of the galactose residue, which, along with sulfation of N-acetylglucosamine, contributes to the significant negative charge and structural heterogeneity of the KS chain.[1][7]

There are three main types of keratan sulfate, classified based on their linkage to the core protein:

  • Keratan Sulfate I (KS-I): N-linked to asparagine residues, predominantly found in the cornea.[8][9]

  • Keratan Sulfate II (KS-II): O-linked to serine or threonine residues via a mucin-type core structure, characteristic of cartilage.[6][8]

  • Keratan Sulfate III (KS-III): O-linked to serine or threonine via a 2-O-mannose residue, primarily located in the central nervous system.[6][8]

The sulfation of galactose at the C-6 position is a key feature that varies among these types and across different tissues, influencing their interaction with a wide array of proteins and their roles in cellular processes.[6][10]

Biosynthesis of D-Galactose-6-O-Sulfate in Keratan Sulfate

The biosynthesis of keratan sulfate is a complex process occurring in the Golgi apparatus, involving the sequential action of glycosyltransferases and sulfotransferases.[3] The sulfation of galactose residues is a critical step in the maturation of the KS chain.

The key enzyme responsible for the 6-O-sulfation of galactose in keratan sulfate is keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST) , also known as CHST1.[9] This enzyme transfers a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the C-6 position of galactose residues within the growing poly-N-acetyllactosamine chain.[9] Another enzyme, chondroitin-6-sulfotransferase (C6ST), has been shown to sulfate galactose in KS in vitro, but KSGal6ST is considered the primary enzyme for this modification in vivo.[11] The expression and activity of these sulfotransferases are key determinants of the tissue-specific sulfation patterns of keratan sulfate.[11][12]

Quantitative Analysis of D-Galactose-6-O-Sulfate in Keratan Sulfate

The degree of galactose-6-O-sulfation in keratan sulfate varies significantly among different tissues. This variation can be quantified by analyzing the disaccharide composition of KS after enzymatic digestion. The most common approach involves the use of keratanase II, which cleaves the β-1,3-N-acetylglucosaminidic linkages to galactose, requiring sulfation at the C-6 position of the GlcNAc residue.[5][13] The resulting disaccharides, including the monosulfated Gal-β-1,4-GlcNAc(6S) and the disulfated Gal(6S)-β-1,4-GlcNAc(6S), can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).[4][10]

Table 1: Relative Abundance of Sulfated Disaccharides in Keratan Sulfate from Various Tissues

Tissue SourceMonosulfated Disaccharide (Gal-β-1,4-GlcNAc(6S)) (%)Disulfated Disaccharide (Gal(6S)-β-1,4-GlcNAc(6S)) (%)Reference
Bovine Intervertebral Disc991[14]
Human Costal Cartilage1779[14]
Bovine Cornea8414[14]
Bovine Nasal CartilageHigh degree of sulfationHigher than cornea and brain[10][13]
Bovine BrainLow degree of sulfationLower than cornea and nasal cartilage[10][13]

Note: The values represent the percentage of the total disaccharide fraction.

Experimental Protocols

Enzymatic Digestion of Keratan Sulfate for Disaccharide Analysis

This protocol outlines the digestion of keratan sulfate using keratanase II to generate disaccharides for subsequent analysis by LC-MS/MS.

Materials:

  • Keratan sulfate sample (1-100 ng)

  • Keratanase II (from Bacillus sp.)

  • 5 mM Sodium acetate (B1210297) buffer (pH 6.0)

  • Incubator at 37°C

  • Centrifugal filter unit (e.g., 30K MWCO)

Procedure:

  • Prepare a reaction mixture containing the keratan sulfate sample (1-100 ng) and keratanase II (2 mIU) in a total volume of 40 µL of 5 mM sodium acetate buffer (pH 6.0).[4]

  • Incubate the mixture at 37°C for 24 hours.[4]

  • To stop the reaction and remove the enzyme, filter the mixture through a centrifugal filter unit (30K MWCO).[5]

  • The filtrate containing the keratan sulfate-derived disaccharides is now ready for analysis by LC-MS/MS.[4]

LC-MS/MS Analysis of Keratan Sulfate-Derived Disaccharides

This protocol provides a general framework for the analysis of monosulfated and disulfated disaccharides from keratan sulfate digests.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Amine-based chromatography column (e.g., Capcell Pak NH2 UG80)[10]

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Inject an aliquot (e.g., 10 µL) of the filtrate from the enzymatic digestion into the LC-MS/MS system.[4]

  • Separate the disaccharides using an isocratic elution on an amine-based column.[10]

  • Perform mass spectrometric analysis in the negative-ion mode using multiple reaction monitoring (MRM) to achieve high sensitivity and specificity for the detection of monosulfated and disulfated disaccharides.[10]

  • Identify and quantify the disaccharides based on their retention times and specific mass transitions compared to known standards.[10] The charge state of the most abundant molecular ion in the MS1 spectrum often corresponds to the number of sulfate groups.[15]

Signaling Pathways and Biological Functions

D-galactose-6-O-sulfate within keratan sulfate chains plays a crucial role in mediating interactions with various proteins, thereby influencing a range of cellular signaling pathways and biological functions.[6]

Axonal Guidance and Neuronal Development

KSPGs are important components of the extracellular matrix in the central nervous system and are involved in regulating neuronal plasticity and axonal guidance.[16] Highly sulfated KS can interact with signaling molecules of the Slit-Robo pathway.[6][17] This interaction can lead to the downstream activation of Rho GTPases, which are key regulators of the actin cytoskeleton, influencing cell migration, shape, and proliferation.[17]

Signaling_Pathway cluster_extra Extracellular cluster_intra Intracellular KS Keratan Sulfate (High Sulfation) Slit Slit KS->Slit interacts with Robo Robo Receptor Slit->Robo binds to RhoGTPases Rho GTPases (Activation) Robo->RhoGTPases Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Response Cellular Response (e.g., Axon Guidance) Actin->Response

Figure 1: Keratan Sulfate interaction with the Slit-Robo signaling pathway.

Regulation of Corneal Stromal Keratocytes

In the cornea, KSPGs like lumican and keratocan are crucial for maintaining tissue transparency.[18] The downregulation of these KSPGs is associated with corneal wound healing and fibrosis. Signaling pathways involving Rho GTPases and MAP kinases (MAPKs), such as JNK, have been shown to regulate the expression of KSPGs in corneal keratocytes in response to growth factors like TGF-β1 and b-FGF.[18] Inhibition of Rho or JNK can prevent the downregulation of lumican and keratocan.[18]

Experimental_Workflow cluster_setup Experimental Setup cluster_inhibition Inhibitor Studies cluster_analysis Analysis Keratocytes Rabbit Corneal Keratocytes (Serum-Free Medium) Treatment Treatment with TGF-β1 or b-FGF Keratocytes->Treatment Rho_Inhibitor Rho/ROCK Inhibitors (C3 exoenzyme, Y27632) Treatment->Rho_Inhibitor in presence of JNK_Inhibitor JNK Inhibitor (SP600125) Treatment->JNK_Inhibitor in presence of Analysis_Methods Analysis: - Immunocytochemistry - Western Blotting - qRT-PCR Rho_Inhibitor->Analysis_Methods JNK_Inhibitor->Analysis_Methods Outcome Outcome: Prevention of KSPG (Lumican, Keratocan) Downregulation Analysis_Methods->Outcome

Figure 2: Workflow for studying signaling pathways in keratocyte KSPG regulation.

Conclusion

D-galactose-6-O-sulfate is a fundamentally important structural and functional determinant of keratan sulfate. The degree of its incorporation into the KS chain, governed by specific sulfotransferases, creates a diverse set of binding epitopes for proteins, thereby modulating a variety of cellular processes, from axonal guidance in the nervous system to the maintenance of corneal transparency. The analytical methods detailed in this guide provide a robust framework for the characterization of KS sulfation patterns, which is essential for understanding its physiological roles and its implications in disease. Further research into the specific interactions mediated by D-galactose-6-O-sulfate will undoubtedly uncover novel therapeutic targets for a range of pathological conditions.

References

Biosynthesis pathway of D-Galactose-6-O-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of D-Galactose-6-O-sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the biosynthetic pathway of D-Galactose-6-O-sulfate, a critical modification of galactose residues involved in numerous biological processes. The focus is on the core enzymatic reactions, quantitative data, and experimental protocols relevant to the study of this pathway.

Core Biosynthesis Pathway

The biosynthesis of D-Galactose-6-O-sulfate is not known to occur via direct sulfation of free D-galactose in physiological systems. Instead, the sulfation event typically happens after D-galactose has been incorporated into a growing glycan chain, such as a glycoprotein (B1211001) or a proteoglycan. The overall process can be broken down into two major stages: the synthesis of the activated sulfate (B86663) donor and the transfer of the sulfate group to the galactose residue.

Synthesis of the Activated Sulfate Donor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

The universal sulfate donor for all sulfotransferase reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1][2] The biosynthesis of PAPS is a two-step enzymatic process that occurs in the cytoplasm of mammalian cells, utilizing ATP and inorganic sulfate.[1]

The two sequential steps are catalyzed by a bifunctional enzyme called PAPS synthase (PAPSS):[3]

  • Adenosine (B11128) 5'-phosphosulfate (APS) formation: The ATP sulfurylase domain of PAPSS catalyzes the reaction between ATP and inorganic sulfate (SO₄²⁻) to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[3]

  • PAPS formation: The APS kinase domain of PAPSS then phosphorylates APS at the 3' position using another molecule of ATP, yielding PAPS and ADP.[3]

In humans, there are two main isoforms of PAPS synthase, PAPSS1 and PAPSS2, which are expressed in a tissue-specific manner.[3]

Sulfation of the D-Galactose Residue

The final step in the formation of a D-Galactose-6-O-sulfate residue is the transfer of the sulfonyl group from PAPS to the 6-hydroxyl group of a galactose moiety within a glycan structure. This reaction is catalyzed by a family of enzymes known as galactose-6-O-sulfotransferases (Gal-6-O-STs) , which are typically located in the Golgi apparatus.[4]

The general reaction is as follows:

PAPS + Galactose-R → 3'-phosphoadenosine-5'-phosphate (PAP) + Galactose-6-O-sulfate-R

Where "R" represents the remainder of the glycoconjugate.

Two key enzymes that have been identified to catalyze the 6-O sulfation of galactose are:

  • Keratan (B14152107) sulfate galactose 6-O-sulfotransferase (KSGal6ST, encoded by the CHST1 gene): This enzyme is primarily involved in the biosynthesis of keratan sulfate, a glycosaminoglycan composed of repeating disaccharide units of sulfated N-acetyllactosamine (Gal-GlcNAc). KSGal6ST specifically transfers a sulfate group to the C6 position of galactose residues within the keratan sulfate chain.[4]

  • Chondroitin (B13769445) 6-O-sulfotransferase-1 (C6ST-1, encoded by the CHST3 gene): While its primary role is in the synthesis of chondroitin sulfate, C6ST-1 has also been shown to exhibit galactose-6-O-sulfotransferase activity.[4] However, its activity towards galactose is generally lower than its activity towards N-acetylgalactosamine.

Quantitative Data

The kinetic parameters of galactose-6-O-sulfotransferases are typically determined using oligosaccharide or polysaccharide substrates that mimic their natural targets. Data on the sulfation of free D-galactose is limited, as it is generally a poor substrate for these enzymes.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Source
Keratan sulfate Gal-6-ST (recombinant human)Asialo-agalacto-keratan sulfate1.61300(Fukuta et al., 1997)
Chondroitin 6-sulfotransferase (recombinant human)Chondroitin7811000(Habuchi et al., 1996)
Galactose-6-sulfurylase (from Betaphycus gelatinus)μ-carrageenan4.31 mM0.17 mM/min[5]

Note: The data for Galactose-6-sulfurylase is for the reverse reaction (desulfation).

Experimental Protocols

Sulfotransferase Activity Assay (Radiometric)

This protocol is a general method for measuring the activity of sulfotransferases using a radiolabeled sulfate donor.[6][7]

Materials:

  • Enzyme source (e.g., purified enzyme or cell lysate)

  • Acceptor substrate (e.g., a specific oligosaccharide or glycoprotein)

  • [³⁵S]PAPS (radiolabeled sulfate donor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 10 mM MnCl₂, and 1% Triton X-100)

  • Stop solution (e.g., 10% trichloroacetic acid, TCA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, acceptor substrate, and enzyme source in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of [³⁵S]PAPS.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Terminate the reaction by adding the stop solution (e.g., cold 10% TCA).

  • Precipitate the radiolabeled product by incubating on ice for 10 minutes.

  • Collect the precipitate by vacuum filtration through a glass fiber filter.

  • Wash the filter several times with the stop solution to remove unincorporated [³⁵S]PAPS.

  • Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the [³⁵S]PAPS, and the reaction time.

Purification of Galactose-6-O-Sulfotransferase

This is a general protocol for the purification of a microsomal galactose-6-O-sulfotransferase from tissue homogenates.[8]

Materials:

  • Tissue source (e.g., porcine lymph nodes)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose (B13894) and protease inhibitors)

  • Solubilization buffer (e.g., homogenization buffer containing 1% Triton X-100)

  • Chromatography resins (e.g., DEAE-Sepharose, Heparin-Sepharose, ADP-agarose)

  • Chromatography columns and system

Procedure:

  • Homogenization: Homogenize the tissue in ice-cold homogenization buffer using a Dounce or Polytron homogenizer.

  • Microsomal Fractionation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Solubilization: Resuspend the microsomal pellet in solubilization buffer and stir gently on ice for 1-2 hours to extract the membrane-bound proteins.

  • Centrifugation: Centrifuge the solubilized mixture at 100,000 x g to remove insoluble material. The supernatant contains the solubilized sulfotransferase.

  • Ion-Exchange Chromatography: Apply the supernatant to a DEAE-Sepharose column equilibrated with a low-salt buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for sulfotransferase activity.

  • Affinity Chromatography: Pool the active fractions and apply them to a Heparin-Sepharose or ADP-agarose column. These resins can bind sulfotransferases through their affinity for sulfated compounds or the adenosine moiety of PAPS.

  • Elution and Further Purification: Elute the bound enzyme with a high-salt buffer or a buffer containing a competitive ligand. Further purification steps, such as gel filtration chromatography, may be necessary to achieve homogeneity.

  • Purity Analysis: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Mandatory Visualization

Biosynthesis_of_D_Galactose_6_O_sulfate cluster_PAPS PAPS Biosynthesis cluster_Sulfation Galactose Sulfation in Glycan ATP ATP PAPSS_AK PAPSS (APS Kinase domain) ATP->PAPSS_AK Sulfate Sulfate PAPSS_AS PAPSS (ATP Sulfurylase domain) Sulfate->PAPSS_AS APS Adenosine 5'-phosphosulfate APS->PAPSS_AK PAPS 3'-phosphoadenosine-5'-phosphosulfate Gal6OST Galactose-6-O-Sulfotransferase (e.g., KSGal6ST, C6ST-1) PAPS->Gal6OST PAPSS_AS->APS PPi PPi PAPSS_AS->PPi PAPSS_AK->PAPS ADP ADP PAPSS_AK->ADP Galactose_R Galactose-containing Glycan (R-Gal) Galactose_6S_R Galactose-6-O-sulfate-containing Glycan (R-Gal-6S) Gal6OST->Galactose_6S_R PAP PAP Gal6OST->PAP

Caption: residues.

References

D-Galactose-6-O-Sulfate: A Key Modulator of the Extracellular Matrix

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-galactose-6-O-sulfate is a sulfated monosaccharide that plays a critical, yet often overlooked, role in the structure and function of the extracellular matrix (ECM). As a key component of glycosaminoglycans (GAGs) such as keratan (B14152107) sulfate (B86663) and certain forms of chondroitin (B13769445) sulfate, it contributes to the intricate "sulfation code" that governs a wide array of cellular processes. This technical guide provides a comprehensive overview of D-galactose-6-O-sulfate, detailing its biochemical properties, its integral role within the ECM, its influence on cellular signaling pathways, and its implications in health and disease. This document also outlines detailed experimental protocols for the analysis of this specific sulfated sugar and presents quantitative data to support further research and drug development endeavors.

Introduction to D-Galactose-6-O-Sulfate

D-galactose-6-O-sulfate (Gal-6S) is a derivative of the monosaccharide D-galactose, characterized by a sulfate group esterified to the hydroxyl group at the C6 position. This modification dramatically alters the physicochemical properties of the parent sugar, imparting a negative charge and increasing its steric bulk. These features are fundamental to its biological functions.

Gal-6S is primarily found as a constituent of larger polysaccharide chains, specifically glycosaminoglycans (GAGs), which are major components of the ECM. It is a notable ingredient in some types of carrageenan and is also present in keratan sulfate.[] The specific pattern of sulfation on GAG chains, including the presence and position of sulfate groups on monosaccharides like galactose, creates a "sulfation code" that is read by various proteins to regulate physiological and pathological processes.[2]

Table 1: Physicochemical Properties of D-Galactose-6-O-Sulfate and its Sodium Salt

PropertyD-Galactose-6-O-sulfateD-Galactose-6-O-sulfate Sodium Salt
PubChem CID 439386[3]-
CAS Number 2152-84-3 (free base)[]125455-62-1[4]
Molecular Formula C6H12O9S[3]C6H11O9SNa[][4]
Molecular Weight 260.22 g/mol [3]282.20 g/mol [][4]
Appearance -White to Off-white Solid[]
Solubility -Soluble in Water (Slightly), Methanol (Slightly)[]
Storage -Store at -20°C under inert atmosphere[]

Role in the Extracellular Matrix

The ECM is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Sulfated GAGs are integral to the ECM's function, and the presence of D-galactose-6-O-sulfate within these chains is crucial for several reasons:

  • Structural Integrity and Hydration: The negative charge of the sulfate group contributes to the high polyanionic nature of GAGs. This attracts cations and water, leading to the hydration of the ECM and providing turgor and resistance to compressive forces, which is essential for tissues like cartilage.

  • Interaction with ECM Proteins: The specific sulfation patterns on GAGs, including 6-O-sulfation of galactose, create unique binding sites for a multitude of ECM proteins, such as growth factors, cytokines, chemokines, and proteases.[5] These interactions are critical for regulating protein localization, concentration gradients, and activity. For example, sulfated GAGs can modulate the interaction between collagen fibers and other matrix components, influencing tissue organization.[5] Dextran sulfate, a synthetic sulfated polysaccharide, has been shown to enhance ECM deposition through electrostatic interactions with proteins like fibronectin and collagen.[6]

  • Cell Adhesion and Migration: Cell surface proteoglycans, which contain sulfated GAGs, act as co-receptors and modulate the interaction between cells and the ECM. The sulfation pattern can influence cell adhesion, migration, and differentiation by altering the binding of cell surface receptors to ECM ligands.

Involvement in Signaling Pathways

D-galactose-6-O-sulfate, as part of larger GAG structures, is a key player in modulating cellular signaling pathways that are critical for development, tissue homeostasis, and disease progression.

Growth Factor Signaling

Many growth factors, such as fibroblast growth factors (FGFs) and transforming growth factor-beta (TGF-β), bind to heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction is often dependent on specific sulfation patterns. The binding of growth factors to HSPGs can facilitate their interaction with their primary signaling receptors, thereby potentiating downstream signaling cascades that regulate cell proliferation, differentiation, and survival. While heparan sulfate is more extensively studied in this context, the principle of sulfation-dependent binding applies to other GAGs containing D-galactose-6-O-sulfate. D-galactose itself has been shown to downregulate the TGF-β signaling pathway, which can lead to reduced collagen expression.[7]

growth_factor_signaling cluster_ecm Extracellular Matrix cluster_cell Cell Membrane GF Growth Factor (e.g., FGF, TGF-β) GAG Glycosaminoglycan (with D-Galactose-6-O-Sulfate) GF->GAG Binds (Sulfation-dependent) Receptor Growth Factor Receptor GF->Receptor Binds Coreceptor Proteoglycan Core Protein GAG->Coreceptor Attached to Cytoplasm Downstream Signaling Cascade (e.g., MAPK, Smad) Receptor->Cytoplasm Activates Coreceptor->Receptor Forms complex Response Cellular Response (Proliferation, Differentiation) Cytoplasm->Response Leads to

Caption: Growth factor signaling modulation by sulfated GAGs.

D-Galactose-6-O-Sulfate in Disease

Alterations in the metabolism and structure of sulfated GAGs containing D-galactose-6-O-sulfate are associated with several human diseases.

Morquio Syndrome (Mucopolysaccharidosis IV)

Morquio syndrome is a lysosomal storage disorder caused by a deficiency in enzymes responsible for the degradation of keratan sulfate and chondroitin-6-sulfate. Specifically, Morquio syndrome type A is caused by a deficiency in galactose-6-sulfate sulfatase (GALNS), the enzyme that hydrolyzes the 6-O-sulfate group from galactose residues in these GAGs.[8] This leads to the accumulation of keratan sulfate and chondroitin-6-sulfate in various tissues, resulting in skeletal abnormalities and other systemic complications. A deficiency in N-acetylgalactosamine-6-sulfate sulfatase is also observed in Morquio syndrome.[8]

morquio_syndrome_pathway cluster_normal Normal Metabolism cluster_morquio Morquio Syndrome KS_C6S Keratan Sulfate & Chondroitin-6-Sulfate (containing Gal-6S) GALNS Galactose-6-Sulfatase (GALNS) KS_C6S->GALNS Substrate for Degradation Degradation Products GALNS->Degradation Catalyzes degradation to Lysosome Lysosome Accumulation Accumulation in Lysosomes Pathology Cellular Dysfunction & Tissue Pathology Accumulation->Pathology KS_C6S_morquio Keratan Sulfate & Chondroitin-6-Sulfate GALNS_deficient Deficient GALNS KS_C6S_morquio->GALNS_deficient Cannot be degraded by GALNS_deficient->Accumulation Leads to

Caption: Pathophysiology of Morquio Syndrome.

Experimental Protocols

The analysis of D-galactose-6-O-sulfate typically involves the isolation and depolymerization of GAGs, followed by chromatographic or mass spectrometric techniques.

Isolation and Purification of Glycosaminoglycans from Tissues

This protocol provides a general method for the preparation of a GAG fraction from tissues.[9]

  • Homogenization and Defatting: Homogenize the tissue sample in ice-cold acetone (B3395972).

  • Drying: Desiccate the resulting acetone powder.

  • Extraction: Suspend the dried material in distilled water.

  • Enzyme Inactivation: Boil the suspension at 100°C for 10 minutes to inactivate endogenous glycosidases.

  • Proteolytic Digestion: Add activated Actinase E to the sample and incubate at 65°C for 24-48 hours to digest the core proteins.

  • Protein Precipitation: Precipitate residual proteins and peptides with trichloroacetic acid at 4°C.

  • Centrifugation: Remove the precipitate by centrifugation.

  • TCA Removal: Extract trichloroacetic acid with diethyl ether.

  • Neutralization: Neutralize the aqueous phase with 1 M Na2CO3.

  • GAG Precipitation: Precipitate the crude GAGs with 80% ethanol (B145695) containing 1% sodium acetate (B1210297) at 4°C overnight.

  • Collection and Desalting: Collect the GAG precipitate by centrifugation, reconstitute in distilled water, and desalt using a PD-10 column or centrifugal filter units.[9]

  • (Optional) Further Purification: For higher purity, the crude GAG fraction can be further purified using anion-exchange chromatography, such as with an Accell QMA Plus cartridge.[9]

Quantification of Sulfated GAGs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of GAG-derived disaccharides.

  • Enzymatic Digestion: Digest the purified GAGs with a cocktail of specific lyases (e.g., chondroitinase ABC, keratanase II) to depolymerize the polysaccharides into disaccharides.

  • LC Separation: Separate the resulting disaccharides using liquid chromatography, often with an amine-based column. An example of isocratic steps for separation is as follows: 100% buffer A (8 mM acetic acid, 5 mM DBA) for 10 min, followed by a gradient of buffer B (70% methanol, 8 mM acetic acid, 5 mM DBA).[10]

  • MS/MS Detection: Analyze the eluted disaccharides using tandem mass spectrometry in negative ion mode with selected reaction monitoring (SRM) to specifically detect and quantify the different sulfated disaccharides, including those containing D-galactose-6-O-sulfate.[10] To minimize in-source fragmentation of sulfated disaccharides, it is recommended to keep the capillary temperature and spray voltage at 140°C and 4.75 kV, respectively.[10]

lc_msms_workflow Start Purified GAG Sample Digestion Enzymatic Digestion (e.g., Keratanase II) Start->Digestion Disaccharides Mixture of Disaccharides Digestion->Disaccharides LC Liquid Chromatography (Separation) Disaccharides->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Quantitative Data of Sulfated Disaccharides MSMS->Data

Caption: Workflow for LC-MS/MS analysis of GAGs.

Conclusion and Future Directions

D-galactose-6-O-sulfate is a fundamentally important monosaccharide that contributes significantly to the biological functions of the extracellular matrix. Its role in maintaining tissue architecture, modulating cell signaling, and its implication in diseases like Morquio syndrome highlight its importance as a subject of continued research. For drug development professionals, understanding the "sulfation code" and the enzymes that regulate it, such as sulfotransferases and sulfatases, presents novel therapeutic opportunities for a range of diseases, from genetic disorders to cancer and inflammatory conditions. Future research should focus on elucidating the specific interactions of GAGs containing D-galactose-6-O-sulfate with their protein partners, developing more specific and sensitive analytical techniques, and exploring the therapeutic potential of targeting the sulfation pathways.

References

An In-depth Technical Guide to the Interaction of D-Galactose-6-O-sulfate with Lectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between carbohydrates and proteins, particularly lectins, is fundamental to a vast array of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. Among the myriad of carbohydrate structures, sulfated monosaccharides play a critical role in modulating these interactions, often conferring higher affinity and specificity. This technical guide focuses on the interaction of a specific sulfated sugar, D-Galactose-6-O-sulfate, with various lectins. Understanding these interactions is paramount for the development of novel therapeutics, diagnostic tools, and for unraveling complex biological pathways. This document provides a comprehensive overview of the known lectins that bind to D-Galactose-6-O-sulfate, quantitative binding data, detailed experimental protocols for studying these interactions, and a visualization of the relevant signaling pathways.

Lectin Recognition of D-Galactose-6-O-sulfate

The addition of a sulfate (B86663) group to the C6 position of D-galactose significantly alters its electronic and steric properties, thereby influencing its recognition by lectins. While many galactose-binding lectins have been identified, only a subset has been shown to interact with this sulfated derivative.

Furthermore, protein engineering has been successfully employed to generate novel lectins with high specificity for sulfated galactose. A mutant of the ricin-B chain-like galactose-binding protein, EW29Ch, containing a single amino acid substitution (E20K), has been shown to exhibit a significant affinity for 6'-Sulfo-N-acetyllactosamine (6-O-sulfo-Galβ1-4GlcNAc)[2].

Quantitative Binding Data

The affinity of lectins for D-Galactose-6-O-sulfate and related structures has been quantified using various biophysical techniques. The following table summarizes the available quantitative data for lectins known to interact with 6-O-sulfated galactose.

LectinLigandTechniqueDissociation Constant (Kd)Reference
Engineered EW29Ch (E20K mutant)6'-Sulfo-N-acetyllactosamine (6-O-sulfo-Galβ1-4GlcNAc)Frontal Affinity Chromatography (FAC)~3 µM[2]
Ricinus communis agglutinin I (RCA120)Keratan (B14152107) Sulfate (contains 6-O-sulfated galactose)Not specified in abstractHigh affinity (inferred)[1]

Experimental Protocols

The study of lectin-carbohydrate interactions requires precise and robust experimental methodologies. The following sections provide detailed protocols for three key techniques used to characterize the binding of lectins to D-Galactose-6-O-sulfate.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Methodology:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5, with a carboxymethylated dextran (B179266) matrix).

    • Activate the carboxyl groups on the sensor surface using a freshly prepared mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the lectin of interest (e.g., RCA120) onto the activated surface via amine coupling. The lectin should be diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.

    • Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in the same way but without the lectin immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of D-Galactose-6-O-sulfate (or a glycoconjugate carrying this motif) in a suitable running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the different concentrations of the analyte over the lectin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase, followed by a dissociation phase where only running buffer is injected.

    • Regenerate the sensor surface between analyte injections using a suitable regeneration solution that disrupts the lectin-carbohydrate interaction without denaturing the lectin (e.g., a pulse of high concentration of a simple sugar like lactose (B1674315) for RCA120, followed by buffer wash).

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) in a single experiment.

Methodology:

  • Sample Preparation:

    • Dialyze both the lectin and the D-Galactose-6-O-sulfate ligand extensively against the same buffer to minimize buffer mismatch effects, which can generate significant heat changes. A suitable buffer would be, for example, 20 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • Determine the accurate concentrations of the lectin and the ligand spectrophotometrically or by other appropriate methods.

    • Degas the solutions immediately before the experiment to avoid the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the lectin solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

    • Load the D-Galactose-6-O-sulfate solution into the injection syringe (typically at a concentration 10-20 times higher than the lectin concentration).

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

    • Perform an initial small injection to account for any initial mixing effects, which is often discarded from the data analysis.

    • Carry out a series of injections of the ligand into the lectin solution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Frontal Affinity Chromatography (FAC)

FAC is a powerful technique for determining the binding affinities of multiple carbohydrates to a lectin in a high-throughput manner.

Methodology:

  • Column Preparation:

    • Immobilize the lectin onto a suitable chromatography support (e.g., NHS-activated Sepharose). The amount of immobilized lectin should be carefully controlled to ensure that the retention of the carbohydrate is dependent on its affinity.

    • Pack the lectin-immobilized support into a small column.

    • Equilibrate the column with the running buffer.

  • Sample Analysis:

    • Fluorescently label the D-Galactose-6-O-sulfate or the glycan of interest (e.g., with 2-aminopyridine).

    • Continuously apply a solution of the fluorescently labeled carbohydrate at a known concentration to the column at a constant flow rate.

    • Monitor the fluorescence of the eluate over time. The elution of the carbohydrate will be retarded due to its interaction with the immobilized lectin.

    • The volume at which the eluate concentration reaches half of the initial concentration is the breakthrough volume (V).

    • Determine the void volume (V0) of the column by running a non-interacting fluorescently labeled carbohydrate.

  • Data Analysis:

    • The dissociation constant (Kd) can be calculated using the following equation: Kd = [B]t / ((V - V0) / V0), where [B]t is the effective concentration of the immobilized lectin. By analyzing a series of carbohydrates, a detailed binding profile of the lectin can be obtained.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for SPR and ITC, and a key signaling pathway initiated by lectin-carbohydrate interactions.

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Activation Activate Sensor Chip (EDC/NHS) Immobilization Immobilize Lectin (Amine Coupling) Activation->Immobilization Deactivation Deactivate Surface (Ethanolamine) Immobilization->Deactivation Analyte_Prep Prepare Analyte Dilutions (D-Galactose-6-O-sulfate) Injection Inject Analyte Analyte_Prep->Injection Association Monitor Association Injection->Association Dissociation Monitor Dissociation Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Ref_Subtraction Reference Subtraction Regeneration->Injection Next Concentration Fitting Fit to Binding Model Ref_Subtraction->Fitting Results Determine ka, kd, Kd Fitting->Results

Surface Plasmon Resonance (SPR) Experimental Workflow.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze Lectin and Ligand in Same Buffer Concentration Determine Concentrations Dialysis->Concentration Degassing Degas Solutions Concentration->Degassing Loading Load Lectin into Cell Load Ligand into Syringe Titration Perform Serial Injections Loading->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Integration Integrate Heat Peaks Isotherm Plot Binding Isotherm Integration->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Results Determine Kd, n, ΔH, ΔS Fitting->Results

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Lectin_Complement_Pathway MBL Mannan-Binding Lectin (MBL) or Ficolin MASP MASP-1 & MASP-2 (Serine Proteases) MBL->MASP Activation Pathogen Pathogen Surface (with D-Galactose-6-O-sulfate) Pathogen->MBL Binding C4 C4 MASP->C4 Cleavage C2 C2 MASP->C2 Cleavage C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 Cleavage C5_Convertase C5 Convertase C4b2a->C5_Convertase + C3b C3b C3b C3->C3b Inflammation Inflammation C3->Inflammation C3a Opsonization Opsonization C3b->Opsonization C5 C5 C5_Convertase->C5 Cleavage C5b C5b C5->C5b C5->Inflammation C5a MAC Membrane Attack Complex (MAC) (C5b-9) C5b->MAC Cell_Lysis Cell Lysis MAC->Cell_Lysis

References

Methodological & Application

Application Notes and Protocols for D-Galactose-6-O-sulfate sodium salt in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-6-O-sulfate sodium salt is a sulfated monosaccharide that serves as a crucial substrate for specific enzymes involved in glycosaminoglycan (GAG) catabolism. Its application in enzyme assays is paramount for diagnosing certain lysosomal storage disorders, such as Morquio A syndrome, and for the characterization of sulfatase and isomerase activity. These assays are instrumental in basic research, clinical diagnostics, and the development of therapeutic interventions like enzyme replacement therapies.

This document provides detailed application notes and protocols for the use of D-Galactose-6-O-sulfate and its derivatives in key enzyme assays, focusing on N-acetylgalactosamine-6-sulfatase (GALNS) and D-galactose-6-phosphate isomerase.

I. N-acetylgalactosamine-6-sulfatase (GALNS) Activity Assay

Enzyme: N-acetylgalactosamine-6-sulfatase (GALNS), also known as Galactose-6-sulfatase (EC 3.1.6.4)[1]. Clinical Relevance: Deficiency of GALNS leads to Mucopolysaccharidosis IVA (MPS IVA), or Morquio A syndrome, an autosomal recessive lysosomal storage disorder characterized by the accumulation of keratan (B14152107) sulfate (B86663) and chondroitin-6-sulfate[1][2][3]. Assay Principle: A fluorometric assay utilizing the synthetic substrate 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate (4MU-Gal-6S). GALNS hydrolyzes the sulfate group from 4MU-Gal-6S. In a coupled reaction, β-galactosidase cleaves the galactose moiety, releasing the highly fluorescent 4-methylumbelliferone (B1674119) (4MU). The rate of 4MU production is directly proportional to the GALNS activity and is monitored by measuring the increase in fluorescence over time.

Data Presentation: Kinetic Parameters of GALNS
Enzyme SourceSubstrateK_m_ (mM)k_cat_ (min⁻¹)V_max_ (U/mg)Reference
Recombinant Human GALNS (insect cells)4-MU-Gal-6S13 ± 2228 ± 13-[2]
Recombinant Human GALNS (E. coli)4-MU-Gal-6S--Varies[4]
Human Leukocyte Lysate4-MU-Gal-6SSimilar to fibroblasts--[4]
Human Fibroblasts, Amniocytes, Chorionic Villus4-MU-Gal-6SSimilar to leukocytes--[4]
Natural Substrate (Keratan Sulfate)Keratan Sulfate0.05--[2]
Natural Substrate (Chondroitin-6-Sulfate)Chondroitin-6-Sulfate0.01--[2]

Note: 1 Unit (U) is defined as the amount of enzyme needed to catalyze 1 nmol of substrate per hour.[3][4]

Experimental Protocol: Fluorometric GALNS Assay

Materials:

  • Substrate: 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate (4MU-Gal-6S)

  • Enzyme Source: Purified GALNS, cell lysates (e.g., leukocytes, fibroblasts), or tissue homogenates

  • Coupling Enzyme: β-Galactosidase

  • Assay Buffer: 50 mM sodium acetate, pH 4.8-5.5[3][5]

  • Stop Solution: 0.5 M Sodium Carbonate, pH 10.7

  • Instrumentation: Fluorometer (Excitation: 360-380 nm, Emission: 460 nm)

  • Plate: Black, clear-bottom 96-well plate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4MU-Gal-6S in deionized water.

    • Prepare the assay buffer and adjust the pH to the optimal range for GALNS activity (typically pH 4.8-5.3).

    • Prepare the enzyme sample by diluting the purified enzyme or cell lysate in the assay buffer to the desired concentration.

  • Assay Setup (96-well plate format):

    • Add 20 µL of the enzyme sample to each well.

    • Include a "no enzyme" control with 20 µL of assay buffer.

    • Add 10 µL of β-galactosidase solution to each well.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the 4MU-Gal-6S substrate solution to each well. The final concentration of the substrate should be varied if determining kinetic parameters (e.g., 0.5, 2, 5, 10, 20 mM)[4].

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 1-4 hours). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 200 µL of the stop solution to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in a fluorometer at an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" control from the sample readings.

    • Quantify the amount of 4MU produced using a standard curve of known 4MU concentrations.

    • Calculate the enzyme activity, typically expressed in nmol/hour/mg of protein.

Visualization of GALNS Assay Workflow

GALNS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme_Sample Enzyme Sample (Lysate/Purified) Mix Combine in 96-well Plate Enzyme_Sample->Mix Substrate 4MU-Gal-6S Substrate Substrate->Mix Beta_Gal β-Galactosidase Beta_Gal->Mix Buffer Assay Buffer (pH 4.8-5.3) Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Stop Add Stop Solution Incubate->Stop Read Read Fluorescence (Ex: 360-380 nm, Em: 460 nm) Stop->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate Activity

Caption: Workflow for the fluorometric assay of GALNS activity.

Visualization of Keratan Sulfate Degradation Pathway

Keratan_Sulfate_Degradation KS Keratan Sulfate (in Lysosome) Desulfated_KS Desulfated Keratan KS->Desulfated_KS Removes 6-sulfate from Galactose Galactose Galactose Desulfated_KS->Galactose Cleaves Galactose GlcNAc N-Acetylglucosamine Galactose->GlcNAc Further Degradation GALNS GALNS (N-acetylgalactosamine-6-sulfatase) Beta_Galactosidase β-Galactosidase Hexosaminidase Hexosaminidase Isomerase_Assay_Workflow cluster_reaction Enzyme Reaction cluster_color Color Development cluster_measure Measurement Enzyme Isomerase Enzyme Mix_Incubate Mix & Incubate Enzyme->Mix_Incubate Substrate D-Galactose-6-P Substrate->Mix_Incubate Add_Reagents Add Cysteine-Carbazole -Sulfuric Acid Reagents Mix_Incubate->Add_Reagents Product: D-Tagatose-6-P Color_Dev Incubate for Color Development Add_Reagents->Color_Dev Read_Abs Read Absorbance at 560 nm Color_Dev->Read_Abs Calculate Calculate Read_Abs->Calculate Calculate Activity

References

Application Notes and Protocols for D-Galactose-6-O-sulfate Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting labeling studies with D-Galactose-6-O-sulfate. This document outlines the synthesis of labeled D-Galactose-6-O-sulfate, its application in cellular systems, and the subsequent analysis to elucidate its metabolic fate and role in signaling pathways.

Introduction

D-Galactose-6-O-sulfate is a crucial monosaccharide unit found in various complex carbohydrates, most notably keratan (B14152107) sulfate (B86663), a glycosaminoglycan (GAG) involved in cellular recognition, signaling, and extracellular matrix organization.[1][2][3] Labeling studies using isotopic or fluorescently tagged D-Galactose-6-O-sulfate can provide invaluable insights into the biosynthesis of sulfated glycans, the dynamics of their turnover, and their roles in health and disease. This document provides detailed protocols for researchers interested in tracing the metabolic fate and biological functions of this important sulfated sugar.

Data Presentation

Quantitative data from labeling experiments should be meticulously recorded to allow for robust analysis and comparison. The following tables provide a structured format for organizing typical quantitative results.

Table 1: Mass Spectrometry Data for Labeled Metabolites

Metabolite IDObserved m/zPredicted m/z (Labeled)Isotopic Enrichment (%)Ion Intensity (Arbitrary Units)

Table 2: Quantification of Labeled D-Galactose-6-O-sulfate Incorporation

Cell Type/TissueTreatment GroupIncubation Time (hours)Labeled D-Galactose-6-O-sulfate Concentration (µM)Incorporated Label (pmol/mg protein)

Table 3: Kinetic Parameters of Sulfotransferases

EnzymeSubstrateLabeled SubstrateKm (µM)Vmax (pmol/min/mg)
CHST1Galactose[¹³C₆]-Galactose

Experimental Protocols

Protocol 1: Synthesis of [¹³C₆]-D-Galactose-6-O-sulfate

This protocol describes a chemoenzymatic approach for the synthesis of uniformly labeled [¹³C₆]-D-Galactose-6-O-sulfate.

Materials:

  • [U-¹³C₆]-D-Galactose

  • ATP (Adenosine triphosphate)

  • Galactokinase

  • Sulfotransferase (e.g., CHST1)[4]

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Purification columns (e.g., size-exclusion, anion-exchange)

Procedure:

  • Phosphorylation of [U-¹³C₆]-D-Galactose:

    • Dissolve [U-¹³C₆]-D-Galactose and a molar excess of ATP in the reaction buffer.

    • Add galactokinase to the solution.

    • Incubate at 37°C for 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Sulfation of [U-¹³C₆]-D-Galactose-1-phosphate:

    • To the reaction mixture from the previous step, add PAPS and a suitable sulfotransferase (e.g., CHST1).[4]

    • Incubate at 37°C for 4-6 hours.

    • Monitor the formation of the sulfated product.

  • Purification:

    • Purify the labeled D-Galactose-6-O-sulfate using a combination of size-exclusion and anion-exchange chromatography to remove enzymes, unreacted substrates, and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final product using Mass Spectrometry and NMR spectroscopy.[5][6]

Protocol 2: Metabolic Labeling of Cells with [¹³C₆]-D-Galactose-6-O-sulfate

This protocol details the procedure for introducing labeled D-Galactose-6-O-sulfate into cultured cells to trace its incorporation into glycans.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Sulfate-free cell culture medium

  • [¹³C₆]-D-Galactose-6-O-sulfate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture:

    • Culture cells to 70-80% confluency in their standard growth medium.

  • Sulfate Starvation (Optional but Recommended):

    • Aspirate the standard medium and wash the cells twice with warm PBS.

    • Incubate the cells in sulfate-free medium for 12-24 hours to enhance the uptake and incorporation of the labeled sulfate donor.

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing the sulfate-free medium with the desired concentration of [¹³C₆]-D-Galactose-6-O-sulfate (typically in the µM to mM range).

    • Aspirate the starvation medium and add the labeling medium to the cells.

    • Incubate for the desired period (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis and Protein Extraction:

    • At the end of the incubation period, wash the cells three times with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Collect the cell lysate and determine the protein concentration.

  • Isolation of Glycans/Glycoproteins:

    • Proceed with established protocols for the isolation of total glycans, specific glycoproteins, or GAGs from the cell lysate for subsequent analysis.

Protocol 3: Analysis of Labeled Glycans by Mass Spectrometry

This protocol outlines the general steps for analyzing the incorporation of [¹³C₆]-D-Galactose-6-O-sulfate into cellular glycans using mass spectrometry.

Materials:

  • Isolated labeled glycans/glycoproteins

  • Enzymes for glycan release and digestion (e.g., PNGase F, chondroitinase)

  • Mass spectrometer (e.g., MALDI-TOF, ESI-QTOF)

  • Appropriate matrices for MALDI-MS

Procedure:

  • Glycan Release and Digestion:

    • Release N-glycans from glycoproteins using PNGase F.

    • Digest GAGs into disaccharides using specific lyases (e.g., keratanase, chondroitinase).

  • Sample Preparation for Mass Spectrometry:

    • Purify and desalt the released glycans or disaccharides.

    • For MALDI-MS, co-crystallize the sample with a suitable matrix on the target plate.

    • For ESI-MS, dissolve the sample in an appropriate solvent for infusion or LC-MS analysis.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in the appropriate mode (positive or negative ion) to detect the labeled glycans.

    • The mass shift corresponding to the incorporation of the ¹³C label will indicate the presence of the labeled D-Galactose-6-O-sulfate in the analyzed molecules.

    • Perform tandem mass spectrometry (MS/MS) for structural elucidation and confirmation of the label's position.[5][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Labeled Probe cluster_labeling Cellular Labeling cluster_analysis Analysis and Detection s1 Isotopically Labeled D-Galactose (e.g., ¹³C₆) s2 Enzymatic or Chemical Sulfation s1->s2 s3 Purification and Characterization (MS, NMR) s2->s3 l1 Introduce Labeled D-Gal-6-S to Cells s3->l1 Labeled D-Gal-6-S l2 Incubation and Metabolic Incorporation l1->l2 l3 Cell Lysis and Biomolecule Extraction l2->l3 a1 Isolation of Glycans/ Glycoproteins l3->a1 Cell Lysate a2 Mass Spectrometry (LC-MS/MS) a1->a2 a3 NMR Spectroscopy a1->a3 a4 Data Analysis and Quantification a2->a4 a3->a4

Caption: Experimental workflow for D-Galactose-6-O-sulfate labeling studies.

keratan_sulfate_biosynthesis cluster_pathway Keratan Sulfate Biosynthesis Pathway cluster_enzymes Key Sulfotransferases p1 Precursor (N- or O-linked glycan) p2 Elongation with Galactose and GlcNAc p1->p2 B4GALT, B3GNT p3 Sulfation of GlcNAc (CHST2/5/6) p2->p3 p4 Further Elongation p3->p4 p5 Sulfation of Galactose (CHST1) p4->p5 p6 Mature Keratan Sulfate Chain p5->p6 e1 CHST1 (Galactose-6-O-Sulfotransferase) e1->p5 e2 CHST2/5/6 (GlcNAc-6-O-Sulfotransferases) e2->p3

Caption: Key steps in the Keratan Sulfate biosynthesis pathway.[1][2][3]

logical_relationship cluster_input Inputs cluster_process Experimental Process cluster_output Outputs i1 Labeled Precursor (e.g., ¹³C₆-Galactose) p1 Synthesis of Labeled D-Gal-6-S i1->p1 i2 Biological System (e.g., Cultured Cells) p2 Metabolic Labeling i2->p2 p1->p2 p3 Analytical Detection (MS, NMR) p2->p3 o1 Identification of Labeled Metabolites p3->o1 o2 Quantification of Incorporation p3->o2 o3 Elucidation of Metabolic Pathways o1->o3 o2->o3

Caption: Logical flow from inputs to outputs in labeling studies.

References

Application Notes and Protocols: D-Galactose-6-O-sulfate as a Substrate for Galactose-6-Sulfatase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose-6-sulfatase (GALNS), also known as N-acetylgalactosamine-6-sulfatase, is a critical lysosomal enzyme responsible for the degradation of glycosaminoglycans (GAGs), specifically keratan (B14152107) sulfate (B86663) and chondroitin-6-sulfate.[1][2] It accomplishes this by hydrolyzing the 6-sulfate esters from D-galactose and N-acetyl-D-galactosamine residues within these complex carbohydrates.[2] A deficiency in GALNS activity leads to the lysosomal storage disorder Mucopolysaccharidosis IVA (MPS IVA) or Morquio A syndrome, characterized by the accumulation of keratan sulfate and chondroitin-6-sulfate.[1] The study of GALNS activity is paramount for the diagnosis of Morquio A syndrome and for the development and evaluation of therapeutic interventions, such as enzyme replacement therapy.

These application notes provide detailed protocols for the determination of galactose-6-sulfatase activity using a fluorogenic substrate analog of D-galactose-6-O-sulfate, along with relevant kinetic data and pathway diagrams.

Data Presentation

Enzyme Kinetics
SubstrateKMkcatSource
Keratan Sulfate0.05 mMNot Reported[3]
Chondroitin-6-Sulfate0.01 mMNot Reported[3]
4-Methylumbelliferyl-β-D-galactose-6-sulfate (4-MU-Gal-6S)13 ± 2 mM228 ± 13 min-1[3]
4-Methylumbelliferyl-sulfate (4-MU-S)2.1 ± 0.6 mM4.2 ± 0.7 min-1[3]

Table 1: Kinetic Parameters of Human Galactose-6-Sulfatase (GALNS)

Diagnostic Activity Levels

The fluorometric assay is a reliable method for diagnosing Morquio A syndrome by measuring GALNS activity in patient samples, such as leukocytes. The table below presents typical activity ranges observed in healthy individuals, carriers (parents of patients), and MPS IVA patients.

GroupGALNS Activity (nmol/17 h/mg protein)
Healthy Controls38.4 - 164
Parents (Carriers)19.85 - 93.7
MPS IVA Patients0 - 7.4

Table 2: Galactose-6-Sulfatase Activity in Human Leukocytes

Experimental Protocols

Fluorometric Assay for Galactose-6-Sulfatase Activity

This protocol describes a two-step enzymatic assay using the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate (4-MU-Gal-6S). In the first step, GALNS hydrolyzes the sulfate group from the substrate. In the second step, β-galactosidase cleaves the desulfated product to release the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU).[4][5]

Materials and Reagents:

  • 4-Methylumbelliferyl-β-D-galactopyranoside-6-sulfate (4-MU-Gal-6S) sodium salt

  • β-Galactosidase (from Aspergillus oryzae)

  • Sodium acetate (B1210297)

  • Sodium chloride

  • Lead (II) acetate trihydrate

  • Sodium azide (B81097)

  • Bovine Serum Albumin (BSA)

  • Sodium phosphate (B84403) (monobasic and dibasic)

  • Sodium carbonate

  • Sodium bicarbonate

  • Triton X-100

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~448 nm)

  • 96-well black microplates

  • Enzyme source (e.g., leukocyte homogenate, purified recombinant GALNS)

  • 4-Methylumbelliferone (4-MU) for standard curve

Solution Preparation:

  • Substrate Stock Solution (20 mM): Prepare a substrate dilution buffer with a final concentration of 0.1 M sodium acetate, 0.1 M sodium chloride, 0.02% sodium azide, and 5 mM lead acetate, adjusted to pH 4.3.[6] Dissolve the lyophilized 4-MU-Gal-6S substrate in this buffer to a final concentration of 20 mM.[6] Aliquot and store at -20°C for up to 6 months.[6]

  • β-Galactosidase Solution (10 U/mL): Prepare a solution of 10 U/mL β-galactosidase in 0.2% BSA with 0.02% sodium azide.[6]

  • Sodium Phosphate Buffer (0.9 M, pH 4.3): Prepare a 0.9 M sodium phosphate buffer and adjust the pH to 4.3.[6] Add 0.02% sodium azide as a preservative.[6]

  • Stop Buffer (1 M, pH 10.7): Prepare a solution of 1 M sodium carbonate-bicarbonate and adjust the pH to 10.7.[6] Add 0.01% Triton X-100.[6]

  • 4-MU Standard Stock Solution (1 mM): Dissolve 4-methylumbelliferone in a suitable solvent (e.g., DMSO) to a concentration of 1 mM.

Assay Procedure:

  • Sample Preparation: Prepare the enzyme source (e.g., cell lysate, tissue homogenate, or purified enzyme) in an appropriate buffer.

  • First Incubation (GALNS Reaction):

    • In a 96-well microplate, add 20 µL of the enzyme sample to duplicate wells.

    • For blank wells, add 20 µL of the sample buffer without the enzyme.

    • Add 10 µL of the 20 mM 4-MU-Gal-6S substrate solution to the sample and blank wells.

    • Seal the plate and incubate at 37°C for 17-24 hours.

  • Second Incubation (β-Galactosidase Reaction):

    • Add 10 µL of the 10 U/mL β-galactosidase solution to each well.

    • Add 10 µL of the 0.9 M sodium phosphate buffer (pH 4.3) to each well.

    • Seal the plate and incubate at 37°C for 1-2 hours.

  • Assay Termination:

    • Stop the reaction by adding 105 µL of the Stop Buffer to all wells.[6]

  • Fluorescence Measurement:

    • Measure the fluorescence in a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 448 nm.[7]

  • Data Analysis:

    • Prepare a standard curve using the 4-MU standard stock solution.

    • Subtract the fluorescence of the blank wells from the sample wells.

    • Calculate the concentration of 4-MU produced in each sample using the standard curve.

    • Express the enzyme activity in appropriate units (e.g., nmol/h/mg protein). One unit of GALNS activity is defined as the amount of enzyme that catalyzes the release of 1 nmol of 4-methylumbelliferone per hour at 37°C.

Visualizations

Keratan Sulfate Degradation Pathway

The degradation of keratan sulfate is a stepwise process occurring in the lysosome, involving the sequential action of several enzymes. Galactose-6-sulfatase plays a crucial role in removing the sulfate groups from galactose residues, which is a prerequisite for the subsequent cleavage of the sugar backbone by β-galactosidase.

Keratan_Sulfate_Degradation cluster_lysosome Lysosomal Degradation KS Keratan Sulfate Chain (...-GlcNAc(6S)-Gal(6S)-...) Intermediate1 Desulfated Keratan Sulfate (...-GlcNAc(6S)-Gal-...) KS->Intermediate1 H₂O Intermediate2 Galactose + (...-GlcNAc(6S)-...) Intermediate1->Intermediate2 H₂O Free_Sulfate Sulfate Intermediate1->Free_Sulfate releases Free_Galactose Galactose Intermediate2->Free_Galactose releases GALNS Galactose-6-Sulfatase (GALNS) GALNS->KS beta_Gal β-Galactosidase beta_Gal->Intermediate1

Caption: Lysosomal degradation of keratan sulfate.

Experimental Workflow for Fluorometric GALNS Assay

The following diagram illustrates the sequential steps involved in the fluorometric assay for measuring galactose-6-sulfatase activity.

GALNS_Assay_Workflow cluster_prep Preparation cluster_incubation Enzymatic Reactions cluster_detection Detection and Analysis Sample_Prep 1. Prepare Enzyme Sample (e.g., Leukocyte Lysate) Reagent_Prep 2. Prepare Reagents (Substrate, Buffers) First_Incubation 3. First Incubation (37°C, 17-24h) Sample + 4-MU-Gal-6S Substrate (GALNS desulfates substrate) Reagent_Prep->First_Incubation Second_Incubation 4. Second Incubation (37°C, 1-2h) Add β-Galactosidase (Cleavage of desulfated substrate) First_Incubation->Second_Incubation Stop_Reaction 5. Terminate Reaction (Add Stop Buffer) Second_Incubation->Stop_Reaction Fluorescence_Read 6. Measure Fluorescence (Ex: 360 nm, Em: 448 nm) Stop_Reaction->Fluorescence_Read Data_Analysis 7. Analyze Data (Calculate activity using 4-MU standard curve) Fluorescence_Read->Data_Analysis

Caption: Workflow for the fluorometric GALNS assay.

Enzymatic Reaction of the Fluorometric Assay

This diagram details the two-step enzymatic reaction that forms the basis of the fluorometric assay for GALNS activity.

Fluorometric_Assay_Reaction Substrate 4-MU-Galactose-6-Sulfate (Non-fluorescent) Intermediate 4-MU-Galactose (Non-fluorescent) Substrate->Intermediate Step 1 Product 4-Methylumbelliferone (4-MU) (Fluorescent) Intermediate->Product Step 2 Sulfate Sulfate Intermediate->Sulfate releases Galactose Galactose Product->Galactose releases GALNS Galactose-6-Sulfatase (Enzyme of Interest) GALNS->Substrate beta_Gal β-Galactosidase (Coupling Enzyme) beta_Gal->Intermediate

Caption: Two-step enzymatic reaction in the fluorometric GALNS assay.

References

Application of D-Galactose-6-O-sulfate in Morquio Syndrome Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Morquio syndrome, or Mucopolysaccharidosis type IVA (MPS IVA), is an autosomal recessive lysosomal storage disorder caused by a deficiency in the enzyme N-acetylgalactosamine-6-sulfate sulfatase (GALNS).[1][2] This enzymatic defect leads to the accumulation of the glycosaminoglycans (GAGs) keratan (B14152107) sulfate (B86663) (KS) and chondroitin-6-sulfate (C6S) in various tissues, with a predominant impact on the skeletal system.[3][4] D-Galactose-6-O-sulfate is a critical component of keratan sulfate, and its measurement, either directly as part of the KS chain or indirectly through enzymatic assays, serves as a cornerstone for the diagnosis and monitoring of Morquio syndrome A.

These application notes provide a comprehensive overview of the methodologies employing D-Galactose-6-O-sulfate-containing molecules for the diagnosis of Morquio syndrome. Detailed protocols for the quantification of keratan sulfate in biological fluids and the measurement of GALNS enzyme activity are provided, along with quantitative data to aid in the interpretation of results.

Data Presentation

The following tables summarize the quantitative data on keratan sulfate levels and GALNS enzyme activity in Morquio A patients compared to healthy controls.

Table 1: Keratan Sulfate (KS) Levels in Plasma/Blood

PopulationAge GroupMean KS Concentration (µg/mL)Range (µg/mL)Fold Increase vs. Controls
Morquio A Patients 2-5 years11.40.4 - 26-
Severe Phenotype7.3--
Attenuated Phenotype2.1--
Healthy Controls Age-matched-0.67 - 4.6-

Source:[5]

Table 2: Keratan Sulfate (KS) Levels in Urine

PopulationFold Increase vs. Controls
Morquio A Patients 1.22 - 8.27 (average 4.51)
~13 - 16

Source:[4][6]

Table 3: GALNS Enzyme Activity in Leukocytes

PopulationEnzyme Activity (nmol/17 h/mg protein)
Morquio A Patients 0 - 7.4
Parents (Carriers) 19.85 - 93.7
Healthy Controls 38.4 - 164

Source:[7][8]

Experimental Protocols

Quantification of Keratan Sulfate in Urine and Plasma by LC-MS/MS

This protocol describes the measurement of keratan sulfate-derived disaccharides in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation and Enzymatic Digestion:

  • To 50 µL of urine or plasma, add an internal standard.

  • Precipitate proteins by adding 150 µL of acetonitrile.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).

  • Add 10 mU of keratanase II to each sample.[9]

  • Incubate at 37°C for 24 hours to digest the keratan sulfate into disaccharides.[9]

b. LC-MS/MS Analysis:

  • Inject an aliquot of the digested sample onto a porous graphitic carbon (Hypercarb) column (e.g., 5 µm, 50 x 2.1 mm).[4]

  • Perform chromatographic separation using a gradient elution with a mobile phase consisting of A) 10 mM ammonium bicarbonate (pH 10) and B) acetonitrile.

  • Analyze the eluent using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

  • Monitor the specific transitions for mono-sulfated (Galβ1-4GlcNAc(6S)) and di-sulfated (Gal(6S)β1-4GlcNAc(6S)) keratan sulfate disaccharides.[4][10]

  • Quantify the disaccharides by comparing their peak areas to that of the internal standard.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis start Urine/Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip Add Internal Standard dry Dry Supernatant precip->dry Centrifuge & Collect Supernatant reconstitute Reconstitute dry->reconstitute digest Keratanase II Digestion reconstitute->digest lcmsms LC-MS/MS Analysis digest->lcmsms Inject Digested Sample quant Quantification lcmsms->quant MRM Data

Workflow for LC-MS/MS quantification of keratan sulfate.
GALNS Enzyme Activity Assay using a Fluorogenic Substrate

This protocol outlines the measurement of N-acetylgalactosamine-6-sulfate sulfatase (GALNS) activity in leukocytes using the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate (4MU-Gal6S).

a. Leukocyte Isolation:

  • Collect whole blood in heparinized tubes.

  • Isolate leukocytes using a standard dextran (B179266) sedimentation or red blood cell lysis method.

  • Wash the leukocyte pellet with phosphate-buffered saline (PBS).

  • Lyse the cells by sonication or freeze-thawing in distilled water.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

b. Enzyme Assay:

  • In a 96-well microtiter plate, add 20 µL of the leukocyte lysate (diluted to an appropriate protein concentration).[7]

  • Add 40 µL of the 4MU-Gal6S substrate solution (in 0.1 M sodium acetate buffer, pH 4.3).[7]

  • Incubate the plate at 37°C for 17 hours.[7]

  • Add 20 µL of β-galactosidase solution to each well.[11]

  • Incubate at 37°C for an additional 2 hours. This step releases the fluorescent 4-methylumbelliferone (B1674119) (4MU) from the desulfated substrate.[11]

  • Stop the reaction by adding 100 µL of a high pH stop buffer (e.g., 0.5 M sodium carbonate, pH 10.7).

  • Measure the fluorescence of the liberated 4MU using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Calculate the enzyme activity based on a standard curve of 4-methylumbelliferone and normalize to the protein concentration and incubation time.

experimental_workflow_fluorometric cluster_sample_prep Sample Preparation cluster_assay Enzyme Assay start Whole Blood isolate Leukocyte Isolation start->isolate lyse Cell Lysis isolate->lyse incubate1 Incubation 1 (17h) + 4MU-Gal6S lyse->incubate1 Add Lysate incubate2 Incubation 2 (2h) + β-galactosidase incubate1->incubate2 stop Stop Reaction incubate2->stop measure Fluorescence Measurement stop->measure

Workflow for GALNS fluorometric enzyme assay.

Signaling Pathways and Logical Relationships

In Morquio syndrome A, the deficiency of the GALNS enzyme disrupts the lysosomal degradation pathway of keratan sulfate. This leads to the accumulation of KS in various tissues, particularly cartilage. The buildup of KS in the extracellular matrix of chondrocytes is thought to interfere with normal cell signaling and matrix organization, contributing to the characteristic skeletal dysplasia. While a direct signaling cascade initiated by D-Galactose-6-O-sulfate is not fully elucidated, the accumulation of its parent macromolecule, keratan sulfate, has been shown to interact with signaling molecules involved in axonal guidance and cell adhesion, such as those in the Slit-Robo pathway.[12][13]

signaling_pathway cluster_normal Normal Physiology cluster_morquio Morquio Syndrome A KS Keratan Sulfate (KS) Lysosome Lysosome KS->Lysosome KS_accum Keratan Sulfate Accumulation GALNS GALNS Enzyme Degradation KS Degradation Products Lysosome->Degradation GALNS ECM Healthy Extracellular Matrix (ECM) Degradation->ECM Chondrocyte Normal Chondrocyte Function ECM->Chondrocyte Lysosome_dys Lysosomal Dysfunction KS_accum->Lysosome_dys GALNS_def Deficient GALNS GALNS_def->Lysosome_dys ECM_disrupt Disrupted ECM Lysosome_dys->ECM_disrupt Chondrocyte_dys Impaired Chondrocyte Function & Signaling ECM_disrupt->Chondrocyte_dys Skeletal Skeletal Dysplasia Chondrocyte_dys->Skeletal

Logical relationship of GALNS deficiency and Morquio A pathogenesis.

References

Application Note: Investigating the Chondroprotective Potential of D-Galactose-6-O-sulfate sodium salt in Primary Human Chondrocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for evaluating the biological activity of D-Galactose-6-O-sulfate sodium salt on primary human chondrocytes in a monolayer cell culture model. D-Galactose-6-O-sulfate is a monosaccharide sulfate (B86663) that is a key component of glycosaminoglycans (GAGs) like keratan (B14152107) sulfate.[1] Given the established roles of both galactose and sulfated GAGs in cartilage health, this compound is investigated for its potential to promote an anabolic phenotype and inhibit catabolic processes in chondrocytes, which are central to cartilage homeostasis and osteoarthritis (OA) pathogenesis. The provided protocols are intended as a starting point for researchers to explore its efficacy and mechanism of action.

Introduction

Articular cartilage has a limited capacity for self-repair. In degenerative joint diseases such as osteoarthritis, there is a progressive loss of cartilage extracellular matrix (ECM), which is primarily composed of type II collagen and aggrecan. Chondrocytes, the sole cell type in cartilage, are responsible for maintaining this delicate balance between ECM synthesis (anabolism) and degradation (catabolism).

Simple sugars like galactose have been shown to enhance chondrogenic differentiation and cartilage matrix formation.[2][3] Simultaneously, the sulfation of GAGs is critical for their biological function, including their interaction with growth factors like TGF-β, which are crucial for maintaining the chondrocyte phenotype.[4] The enzyme galactose-6-sulfatase (GALNS) specifically hydrolyzes this sulfate group, and its deficiency is linked to skeletal disorders, highlighting the importance of this specific sulfation in cartilage biology.[5]

This application note outlines a hypothetical investigation into this compound as a potential therapeutic agent. We hypothesize that it may combine the metabolic benefits of galactose with the signaling-modulating properties of the sulfate moiety to protect chondrocytes from inflammatory stimuli and promote matrix synthesis. The following protocols detail methods to assess its effects on chondrocyte viability, gene expression of key anabolic and catabolic markers, and its influence on critical signaling pathways.

Materials and Reagents

  • This compound (e.g., MedChemExpress, Cat. No. HY-136369)

  • Primary Human Articular Chondrocytes

  • DMEM/F12 cell culture medium with 10% Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Recombinant Human Interleukin-1 beta (IL-1β)

  • Cell Counting Kit-8 (CCK-8)

  • TRIzol™ Reagent or equivalent for RNA extraction

  • qRT-PCR master mix and primers (see Table 2 for examples)

  • Antibodies for Western Blotting (e.g., anti-p-SMAD2/3, anti-SMAD2/3, anti-MMP13, anti-GAPDH)

Experimental Protocols

Protocol 1: Chondrocyte Viability Assessment

This protocol determines the optimal non-cytotoxic concentration range of this compound for subsequent experiments.

  • Cell Seeding: Seed primary human chondrocytes in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM/F12 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in sterile water and filter-sterilize.[6] Dilute the stock solution in cell culture medium to prepare a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).

  • Medium Exchange: Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol assesses the effect of this compound on the expression of key genes involved in cartilage matrix synthesis and degradation.

  • Cell Seeding and Treatment: Seed chondrocytes in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, starve the cells in serum-free medium for 12 hours.

  • Stimulation: Pre-treat the cells with a non-toxic concentration of this compound (e.g., 100 µM, determined from Protocol 1) for 2 hours.

  • Inflammatory Challenge: Add IL-1β (e.g., 10 ng/mL) to the wells (except for the unstimulated control group) to simulate an inflammatory environment.

  • Incubation: Incubate the cells for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using TRIzol™ Reagent according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using a suitable master mix and primers for target genes (e.g., ACAN, COL2A1, MMP13, ADAMTS5) and a housekeeping gene (e.g., GAPDH). The reaction conditions should be optimized based on the polymerase and primers used.

Data Presentation

Table 1: Effect of D-Galactose-6-O-sulfate on Chondrocyte Viability
Concentration (µM)Cell Viability (% of Control) ± SD
0 (Control)100 ± 4.5
10102.3 ± 5.1
50101.5 ± 4.8
10099.8 ± 5.3
25097.2 ± 6.1
50085.4 ± 7.2

This table presents hypothetical data suggesting that concentrations up to 250 µM have minimal impact on cell viability over 48 hours.

Table 2: Relative Gene Expression in Chondrocytes (Fold Change)
Treatment GroupACAN (Aggrecan)COL2A1 (Collagen II)MMP13
Control1.001.001.00
IL-1β (10 ng/mL)0.35 ± 0.080.41 ± 0.098.5 ± 1.2
IL-1β + Gal-6-S (100 µM)0.72 ± 0.110.79 ± 0.133.2 ± 0.7

This table presents hypothetical qRT-PCR data. It suggests that D-Galactose-6-O-sulfate (Gal-6-S) partially rescues the IL-1β-induced downregulation of anabolic genes (ACAN, COL2A1) and significantly inhibits the upregulation of the key catabolic gene MMP13. This aligns with findings for other sulfated molecules that can downregulate fibroblastic and catabolic markers like MMP13.[1]

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay seed Seed Chondrocytes (6-well or 96-well) attach Incubate 24h (Attachment) seed->attach treat Treat with D-Gal-6-S attach->treat inflame Add IL-1β (for gene expression) treat->inflame incubate Incubate 24-48h inflame->incubate viability CCK-8 Viability Assay incubate->viability rna RNA Extraction & qRT-PCR incubate->rna

Caption: General experimental workflow for testing D-Galactose-6-O-sulfate.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor p38 p38 MAPK IL1R->p38 Activates TGFBR TGF-β Receptor SMAD SMAD2/3 TGFBR->SMAD NFkB NF-κB p38->NFkB AP1 AP-1 p38->AP1 SMAD4 SMAD4 SMAD->SMAD4 MMP13_exp MMP13 Gene Expression NFkB->MMP13_exp Induces AP1->MMP13_exp Induces SOX9 SOX9 SMAD4->SOX9 Activates COL2A1_exp COL2A1 Gene Expression SOX9->COL2A1_exp Induces IL1B IL-1β IL1B->IL1R TGFB TGF-β TGFB->TGFBR Gal6S D-Gal-6-S Gal6S->TGFBR Hypothesized Potentiation Gal6S->p38 Hypothesized Inhibition

Caption: Hypothesized mechanism of D-Gal-6-S in chondrocyte signaling pathways.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of D-Galactose-6-O-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-6-O-sulfate is a sulfated monosaccharide that plays a crucial role in various biological processes and is a key structural component of glycosaminoglycans (GAGs) like keratan (B14152107) sulfate.[1] Accurate and reliable quantification of D-Galactose-6-O-sulfate is essential for studying the structure and function of these complex carbohydrates, for monitoring enzymatic reactions, and for quality control in the development of carbohydrate-based therapeutics.

This application note details a robust and sensitive method for the analysis of D-Galactose-6-O-sulfate using High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD). This technique allows for the direct detection of carbohydrates without the need for derivatization, offering high selectivity and sensitivity for charged molecules like sulfated sugars.[2][3]

Principle of the Method

High-Performance Anion-Exchange Chromatography (HPAE) separates carbohydrates based on their charge at high pH.[4] In a high pH eluent, the hydroxyl groups of carbohydrates become partially or fully ionized, allowing them to interact with a strong anion-exchange stationary phase. The separation is based on the strength of these electrostatic interactions. Pulsed Amperometric Detection (PAD) provides direct, sensitive detection of carbohydrates by measuring the electrical current generated during their oxidation on a gold electrode surface.

Experimental Protocols

Materials and Reagents
  • D-Galactose-6-O-sulfate sodium salt standard (Purity ≥95%)[5]

  • Deionized (DI) water, 18.2 MΩ·cm resistivity or higher

  • Sodium hydroxide (B78521) (NaOH), 50% w/w solution, low carbonate

  • Sodium acetate (B1210297) (NaOAc), anhydrous, HPLC grade

  • HPLC grade water

  • 0.45 µm syringe filters (for sample preparation)

Instrumentation and Columns
  • A biocompatible HPLC system capable of delivering accurate gradients at high pH.

  • Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Strong anion-exchange (SAX) column suitable for high pH carbohydrate analysis (e.g., a column packed with styrene-divinylbenzene beads coated with quaternary ammonium (B1175870) functionalized latex particles).[4]

  • Analytical data processing software.

Preparation of Mobile Phases and Standards
  • Mobile Phase A (Water): Use HPLC grade water. Degas thoroughly before use.

  • Mobile Phase B (1 M Sodium Acetate): Dissolve 82.03 g of anhydrous sodium acetate in 1 L of HPLC grade water. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase C (200 mM Sodium Hydroxide): Dilute 10.4 mL of 50% w/w NaOH to 1 L with HPLC grade water. Degas thoroughly with helium or argon to prevent carbonate formation.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DI water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with DI water to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.

HPLC-PAD Operating Conditions

The following are typical starting conditions and may require optimization for specific instrumentation and applications.

ParameterRecommended Condition
Column High-performance anion-exchange column for carbohydrates
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 25 µL
Mobile Phase Gradient elution with Water, Sodium Acetate, and Sodium Hydroxide
Detector Pulsed Amperometric Detector (PAD)
Waveform Standard quadruple-potential waveform for carbohydrates

Gradient Elution Program:

Time (min)%A (Water)%B (1M NaOAc)%C (200mM NaOH)
0.090010
20.0702010
20.109010
25.009010
25.190010
35.090010
Sample Preparation
  • Aqueous Samples: For samples already in aqueous solution, dilute as necessary to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Complex Matrices (e.g., Biological Fluids, Digests):

    • Perform a protein precipitation step if necessary (e.g., with acetonitrile (B52724) or a centrifugal filter).

    • Consider solid-phase extraction (SPE) with a graphitized carbon or anion-exchange cartridge to remove interfering substances and enrich the analyte.

    • Ensure the final sample is dissolved in an aqueous medium compatible with the mobile phase.

    • Filter the final extract through a 0.45 µm syringe filter prior to HPLC analysis.

Data Presentation

Quantitative Analysis

A calibration curve should be constructed by plotting the peak area of D-Galactose-6-O-sulfate against the concentration of the injected standards. The linearity of the method should be evaluated using the coefficient of determination (R²). The concentration of D-Galactose-6-O-sulfate in unknown samples is determined by interpolating their peak areas from the calibration curve.

Table 1: Representative HPLC-PAD Method Performance Characteristics

ParameterExpected Value
Retention Time Analyte- and condition-dependent
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2% for repeat injections
Accuracy (% Recovery) 95 - 105%

Note: These values are illustrative and should be determined experimentally during method validation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of D-Galactose-6-O-sulfate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard D-Galactose-6-O-Sulfate Standard Weighing Dissolution Dissolution in DI Water Standard->Dissolution Sample Sample Acquisition (e.g., Biological Fluid) Extraction Extraction/Cleanup (if necessary) Sample->Extraction Dilution Serial Dilution (Working Standards) Dissolution->Dilution Filtration1 Filtration (0.45 µm) Dilution->Filtration1 Filtration2 Filtration (0.45 µm) Extraction->Filtration2 HPLC HPAE-PAD System Filtration1->HPLC Filtration2->HPLC Integration Peak Integration & Identification HPLC->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for D-Galactose-6-O-Sulfate Analysis.

Conclusion

The HPAE-PAD method described provides a sensitive, selective, and reliable approach for the quantitative analysis of D-Galactose-6-O-sulfate. The protocol is suitable for a wide range of applications, from basic research to quality control in pharmaceutical development. The direct detection capability of PAD eliminates the need for complex and time-consuming derivatization steps, streamlining the analytical workflow. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific sample matrix.

References

Mass Spectrometry of Sulfated Monosaccharides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfated monosaccharides are fundamental components of glycosaminoglycans (GAGs) and other complex carbohydrates that play critical roles in numerous biological processes, including cell signaling, inflammation, and coagulation.[1][2] The precise positioning of sulfate (B86663) groups on the monosaccharide ring is crucial for their biological function, making detailed structural characterization essential. Mass spectrometry has emerged as a powerful tool for the analysis of these highly charged and labile molecules, providing insights into their molecular weight, degree of sulfation, and isomeric structures.[1] This document provides detailed application notes and protocols for the mass spectrometric analysis of sulfated monosaccharides.

Application Notes

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, offers unparalleled sensitivity and structural detail for the analysis of sulfated monosaccharides. Soft ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they minimize in-source fragmentation and preserve the integrity of the labile sulfate groups.[1][3]

Negative ion mode is generally favored for the analysis of sulfated monosaccharides due to the acidic nature of the sulfate groups.[1] Fragmentation analysis using techniques such as Collision-Induced Dissociation (CID) can provide information on the position of the sulfate group.[4][5] For instance, 3-O-sulfated monosaccharides often yield a characteristic hydrogensulfate ion ([HSO4]⁻) in MS/MS spectra.[4] Isomers, such as galactose-4-sulfate and galactose-6-sulfate, can be differentiated based on their unique fragmentation patterns in MS³ spectra.[4]

Challenges in the analysis include the facile loss of the sulfate group (SO₃) during ionization and fragmentation, which can complicate spectral interpretation.[1][3] To mitigate this, derivatization methods or the use of ion-pairing reagents can be employed to stabilize the sulfate moieties.[3][6]

Experimental Protocols

Protocol 1: Sample Preparation of Sulfated Monosaccharides

This protocol outlines the general steps for preparing sulfated monosaccharides for mass spectrometry analysis.

Materials:

  • Sulfated monosaccharide standards or sample containing sulfated monosaccharides

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Dissolution: Dissolve the sulfated monosaccharide sample in a suitable solvent, typically a mixture of water and methanol, to a final concentration of approximately 10 pmol/µL.[7]

  • Desalting (if necessary): If the sample contains high concentrations of salts, desalting is crucial as salts can suppress the analyte signal. This can be achieved using dialysis, size-exclusion chromatography, or solid-phase extraction with graphitized carbon cartridges. For example, physiological saline can be removed by dialysis against water using a membrane with a 1000 molecular weight cutoff.[8]

  • Derivatization (Optional): To improve sensitivity and stabilize sulfate groups, derivatization can be performed. A common method involves permethylation followed by desulfation and peracetylation to label the sites of sulfation.[6] Another approach is on-target derivatization with a labeling agent like 3-hydrazinobenzoic acid (3-HBA) for MALDI-MS analysis.[9]

Protocol 2: Analysis by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique well-suited for the analysis of charged molecules like sulfated monosaccharides from solution.[3]

Instrumentation and Parameters:

  • Mass spectrometer equipped with an ESI source (e.g., Ion Trap or Quadrupole Time-of-Flight)

  • Ionization Mode: Negative ion mode[4]

  • Capillary Voltage: 3-4 kV

  • Nebulizing Gas (N₂): Flow rate adjusted to ensure a stable spray

  • Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 250-350 °C)

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Varied (e.g., 10-40 eV) to induce fragmentation for MS/MS experiments

Procedure:

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, couple the mass spectrometer to a liquid chromatography (LC) system for separation prior to analysis.[10]

  • MS Scan: Acquire a full scan mass spectrum to identify the deprotonated molecular ions [M-H]⁻ of the sulfated monosaccharides.

  • MS/MS Analysis: Select the precursor ion of interest and perform tandem mass spectrometry (MS/MS or MSⁿ) using CID to generate fragment ions.[4] The fragmentation pattern will provide structural information, including the position of the sulfate group.[4]

Protocol 3: Analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI is another soft ionization technique that is highly sensitive and suitable for analyzing complex mixtures.[1]

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in water[7] or 3-hydrazinobenzoic acid (3-HBA)[9])

  • Basic peptide solution (optional, for complexation) (e.g., 10 pmol/µL Arg-(Gly-Arg)14-Gly)[7]

Procedure:

  • Sample-Matrix Preparation:

    • Dried-Droplet Method: Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target spot.[7] Allow the mixture to air dry completely, forming crystals.

    • On-Target Derivatization: For improved sensitivity and to avoid extensive purification, on-target derivatization with 3-HBA can be performed.[9]

    • Complexation with Basic Peptides: To prevent the loss of sulfate groups, especially for highly sulfated species, noncovalent complex formation with a basic peptide can be used.[3][7] Mix 1 µL of the peptide solution with the sample before adding the matrix.[7]

  • Mass Spectrometric Analysis:

    • Ionization Mode: Negative or positive ion mode (when using basic peptides for complexation).[3][11]

    • Laser: Use a nitrogen laser (337 nm) and adjust the laser intensity to the minimum required for good signal intensity to minimize fragmentation.

    • Acquisition: Acquire mass spectra in the appropriate mass range.

  • TOF/TOF (LIFT) Analysis: For structural elucidation, select the parent ion of interest and perform tandem mass spectrometry (MALDI-TOF/TOF) to obtain fragment ion spectra.[9][11]

Data Presentation

Table 1: Diagnostic Fragment Ions for Isomeric Monosulfated Hexosamines (m/z) in Negative Ion Mode ESI-MS³
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/LossGalNAc4SGalNAc6S
282222[M-H-SO₃]⁻
162[M-H-SO₃-C₂H₄O₂]⁻
97[HSO₄]⁻
222 204 [M-H-SO₃-H₂O]⁻
162 [M-H-SO₃-C₂H₄O₂]⁻

Data synthesized from fragmentation patterns described in literature. The presence of characteristic fragment ions in MS³ allows for the differentiation of positional isomers.

Table 2: Quantitative Analysis of Chondroitin Sulfate (CS) Disaccharides by MALDI-TOF-MS
Disaccharide StandardLimit of Detection (LOD)Reference
Chondroitin-4-sulfate~70 pg[12]
CS/DS disaccharidesas low as 1 pmol[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis start Sulfated Monosaccharide Sample dissolution Dissolution start->dissolution desalting Desalting (optional) dissolution->desalting derivatization Derivatization (optional) desalting->derivatization esi ESI-MS derivatization->esi maldi MALDI-MS derivatization->maldi ms1 MS1: Molecular Weight esi->ms1 maldi->ms1 ms2 MS/MS: Fragmentation & Isomer Differentiation ms1->ms2 quant Quantitative Analysis ms2->quant

Caption: General workflow for mass spectrometry analysis of sulfated monosaccharides.

fragmentation_pathway cluster_cid Collision-Induced Dissociation (CID) cluster_fragments Fragment Ions M [M-H]⁻ Precursor Ion loss_so3 Loss of SO₃ M->loss_so3 primary loss_h2o Loss of H₂O M->loss_h2o cross_ring Cross-ring Cleavage M->cross_ring glycosidic Glycosidic Bond Cleavage M->glycosidic frag_so3 [M-H-SO₃]⁻ loss_so3->frag_so3 frag_h2o [M-H-H₂O]⁻ loss_h2o->frag_h2o frag_cross A, X ions cross_ring->frag_cross frag_glyco B, Y ions glycosidic->frag_glyco

Caption: Common fragmentation pathways for sulfated monosaccharides in tandem MS.

References

Application Notes and Protocols for D-Galactose-6-O-sulfate as a Chromatography Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-6-O-sulfate (Gal-6S) is a sulfated monosaccharide that serves as a critical structural component of various biologically important macromolecules, including glycosaminoglycans (GAGs) like keratan (B14152107) sulfate (B86663) and marine polysaccharides such as carrageenan.[1] Its quantification is essential in fields ranging from biochemistry and food science to drug development, particularly in the quality control of GAG-based therapeutics and the study of carbohydrate metabolism. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and direct method for the analysis of underivatized carbohydrates, including sulfated monosaccharides like D-Galactose-6-O-sulfate.[2][3][4]

These application notes provide a comprehensive guide to using D-Galactose-6-O-sulfate as a standard for chromatographic analysis, with a primary focus on HPAEC-PAD.

Chromatographic Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is the preferred method for the analysis of sulfated monosaccharides due to its high resolution and sensitive, direct detection capabilities, which eliminate the need for sample derivatization.[2][3][4]

Experimental Workflow for HPAEC-PAD Analysis

G cluster_prep Sample & Standard Preparation cluster_chrom Chromatographic Separation cluster_detection Detection & Quantification Standard Prepare D-Galactose-6-O-sulfate Standard Curve (e.g., 0.1-100 µM) Dilution Dilute Sample & Standards in Ultra-Pure Water Standard->Dilution Sample Sample Hydrolysis (if polysaccharide) Sample->Dilution Injection Inject into HPAEC-PAD System Dilution->Injection Separation Anion-Exchange Separation (e.g., CarboPac PA20 column) Injection->Separation Elution Isocratic or Gradient Elution (NaOH/Sodium Acetate) Separation->Elution Detection Pulsed Amperometric Detection (Gold Electrode) Elution->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Standard Curve Integration->Quantification

Caption: Workflow for the quantification of D-Galactose-6-O-sulfate.

Detailed Experimental Protocol: HPAEC-PAD

This protocol is a general guideline for the analysis of D-Galactose-6-O-sulfate. Method optimization may be required for specific sample matrices.

1. Standard Preparation:

  • Prepare a stock solution of D-Galactose-6-O-sulfate sodium salt (e.g., 1 mM) in ultra-pure water.

  • Perform serial dilutions to create a calibration curve with a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM).

2. Sample Preparation:

  • For samples containing complex carbohydrates (e.g., GAGs), perform acid hydrolysis to release the constituent monosaccharides. A common method is 2 M trifluoroacetic acid (TFA) at 100°C for 4 hours, followed by evaporation of the TFA.

  • Reconstitute the hydrolyzed sample in ultra-pure water.

  • Dilute the sample to a concentration that falls within the range of the calibration curve.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPAEC-PAD System and Conditions:

ParameterRecommended Setting
System High-Performance Ion Chromatography System
Column Dionex CarboPac™ PA20 (3 x 150 mm) with Guard Column
Column Temperature 30°C
Mobile Phase A 100 mM Sodium Hydroxide (NaOH)
Mobile Phase B 100 mM NaOH, 1 M Sodium Acetate (NaOAc)
Flow Rate 0.5 mL/min
Injection Volume 10-25 µL
Detection Pulsed Amperometric Detector with Gold Electrode

4. Elution Gradient:

Time (min)%A (100 mM NaOH)%B (100 mM NaOH, 1 M NaOAc)
0.01000
10.01000
10.10100
20.00100
20.11000
30.01000

5. Data Analysis:

  • Integrate the peak corresponding to D-Galactose-6-O-sulfate.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of D-Galactose-6-O-sulfate in the sample by interpolating its peak area from the calibration curve.

Quantitative Data and Performance Characteristics

ParameterTypical ValueReference
Retention Time Dependent on specific elution conditions; requires empirical determination.N/A
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 2-12 nM[3]
Limit of Quantification (LOQ) Typically 3x LOD[5]
Repeatability (RSD) < 1% for retention time; < 2% for peak area[4]

Note: The LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.[6]

Alternative Chromatographic Method: Ion Chromatography (IC) with Suppressed Conductivity Detection

For the analysis of the sulfate content of D-Galactose-6-O-sulfate or for its quantification in simpler matrices, Ion Chromatography (IC) with suppressed conductivity detection can be employed.

Experimental Protocol: Ion Chromatography

1. Standard and Sample Preparation:

  • Prepare standards and samples in ultra-pure water as described for HPAEC-PAD.

2. IC System and Conditions:

ParameterRecommended Setting
System Ion Chromatography System
Column Anion-exchange column (e.g., IonPac™ AS18)
Eluent Potassium Hydroxide (KOH) gradient
Flow Rate 1.0 mL/min
Detection Suppressed Conductivity

3. Data Analysis:

  • Quantification is performed similarly to the HPAEC-PAD method by creating a standard curve and comparing the peak area of the sample to that of the standards.

Signaling Pathway and Logical Relationships

While D-Galactose-6-O-sulfate itself is not directly involved in a signaling pathway, its presence as a constituent of larger molecules like keratan sulfate is crucial for various biological processes. The sulfation pattern of glycosaminoglycans can influence cell signaling by modulating the binding of growth factors, cytokines, and other signaling molecules to their receptors. The analytical methods described are essential for elucidating these structure-function relationships.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination or degradationWash column with a strong acid and base as per manufacturer's instructions.
Inappropriate mobile phase pHEnsure the pH of the mobile phase is high enough to keep the analyte ionized.
Inconsistent Retention Times Fluctuation in flow rate or temperatureCheck the pump for leaks and ensure the column oven is maintaining a stable temperature.
Low Sensitivity Detector cell foulingClean the detector cell according to the manufacturer's protocol.
Sample degradationPrepare fresh standards and samples.

References

Application Notes and Protocols: D-Galactose-6-O-sulfate for Studying Glycan Sulfatide Recognition Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-6-O-sulfate (Gal-6S) is a sulfated monosaccharide that serves as a crucial tool for investigating the recognition sites of sulfatides (B1148509) and other sulfated glycans.[1] Sulfation of glycans is a key post-translational modification that mediates a wide array of biological processes, including cell-cell communication, signaling, and pathogen binding.[2][3][4] Understanding the specific interactions between sulfated glycans and their protein partners is essential for elucidating disease mechanisms and for the development of novel therapeutics. These application notes provide detailed protocols and data for utilizing D-Galactose-6-O-sulfate in studying these interactions.

Sulfatides, or sulfated galactocerebrosides, are glycosphingolipids characterized by a sulfate (B86663) group on the galactose moiety.[2][3][4] These molecules are involved in numerous physiological and pathological processes, including immune responses, myelin organization, and platelet aggregation.[2][3][4][5] The interactions between sulfatides and proteins are often of low micromolar affinity, highlighting the need for sensitive and quantitative analytical techniques.[2][3][4][5]

Applications in Research and Drug Development

  • Elucidation of Binding Specificity: D-Galactose-6-O-sulfate can be used as a competitive inhibitor in binding assays to determine the specificity of protein-sulfatide interactions. By comparing the binding of a protein to its target in the presence and absence of Gal-6S, researchers can ascertain the importance of the 6-O-sulfate group on galactose for recognition.

  • Identification of Novel Sulfatide-Binding Proteins: Gal-6S can be immobilized on various platforms, such as sensor chips or magnetic beads, to screen for and identify novel proteins that bind to this specific sulfated sugar moiety.

  • Characterization of Signaling Pathways: By modulating the interaction between sulfatides and their receptors using Gal-6S, researchers can investigate the downstream effects on cellular signaling pathways. This can provide insights into the role of sulfatide recognition in various cellular processes.

  • High-Throughput Screening for Drug Discovery: Assays utilizing D-Galactose-6-O-sulfate can be adapted for high-throughput screening of small molecule libraries to identify compounds that inhibit or modulate protein-sulfatide interactions, which could be potential therapeutic leads.

Quantitative Data Summary

The interaction of sulfated glycans with proteins is a key area of study. While specific binding affinities for D-Galactose-6-O-sulfate are not always readily available, related studies provide valuable insights into the range of these interactions.

LigandProteinMethodAffinity/Binding ScoreReference
D-Galactose-6-sulfateCaspase-3In silico docking-5.0 kcal/mol (Docking Score)[6]
6'-sulfo-sLex hexasaccharide ceramidesL-selectinNot specifiedSimilar binding avidity to sLex[7]
Sulfated lactose (B1674315) neoglycolipidsL-selectin-FcNot specifiedExhibited binding[8]
General Protein-Sulfatide InteractionsVariousVariousLow micromolar range (Kd)[2][3][4][5]

Experimental Protocols

Protocol 1: Inhibition Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to assess the ability of D-Galactose-6-O-sulfate to inhibit the binding of a protein to a sulfated glycan or sulfatide.

Materials:

  • High-binding 96-well ELISA plates

  • Sulfatide or target sulfated glycan

  • Protein of interest (e.g., a lectin or antibody)

  • D-Galactose-6-O-sulfate sodium salt

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against the protein of interest (if the protein is not an antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the sulfatide or target sulfated glycan (e.g., 1-10 µg/mL in a suitable buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibition: In a separate plate or tubes, pre-incubate the protein of interest at a fixed concentration with varying concentrations of D-Galactose-6-O-sulfate (e.g., from 0 to 1 mM) for 30-60 minutes at room temperature.

  • Binding: Transfer the protein/inhibitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation (if applicable): If the protein of interest is not an antibody, add a primary antibody specific to the protein and incubate for 1 hour at room temperature. Wash three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the concentration of D-Galactose-6-O-sulfate to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol outlines the use of SPR to directly measure the binding kinetics and affinity of a protein to D-Galactose-6-O-sulfate.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Protein of interest

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the protein of interest (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of D-Galactose-6-O-sulfate (analyte) in running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate. Include a zero-concentration sample (running buffer alone) for baseline subtraction.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Signaling Pathway: L-selectin Mediated Leukocyte Tethering and Rolling

L-selectin, expressed on leukocytes, plays a critical role in the initial tethering and rolling of these cells on the endothelium, a key step in the inflammatory response. The interaction of L-selectin with its ligands, which are often sulfated glycans on endothelial cells, mediates this process. D-Galactose-6-O-sulfate can be used to probe the specificity of these interactions.

L_selectin_pathway cluster_leukocyte Leukocyte Leukocyte L_selectin L-selectin Endothelium Endothelial Cell Sulfated_glycan Sulfated Glycan Ligand (e.g., containing Gal-6S) Signaling_cascade Intracellular Signaling Cascade L_selectin->Signaling_cascade Initiates L_selectin->Sulfated_glycan Integrin_activation Integrin Activation Signaling_cascade->Integrin_activation Leads to Integrin_activation->Leukocyte Firm Adhesion

Caption: L-selectin on leukocytes binds to sulfated glycans on endothelial cells, initiating leukocyte rolling.

Experimental Workflow: Inhibition ELISA

The following diagram illustrates the key steps in an inhibition ELISA to test the effect of D-Galactose-6-O-sulfate.

Inhibition_ELISA_Workflow start Start coat Coat Plate with Sulfated Glycan start->coat block Block Plate coat->block preincubate Pre-incubate Protein with D-Gal-6-S block->preincubate bind Add Mixture to Plate (Binding) preincubate->bind wash1 Wash bind->wash1 add_secondary Add HRP-conjugated Secondary Antibody wash1->add_secondary wash2 Wash add_secondary->wash2 develop Add TMB Substrate (Color Development) wash2->develop stop Stop Reaction develop->stop read Read Absorbance stop->read end End read->end

Caption: Workflow for an inhibition ELISA using D-Galactose-6-O-sulfate.

Logical Relationship: Investigating Sulfatide Recognition

This diagram shows the logical flow for using D-Galactose-6-O-sulfate to investigate protein recognition of sulfated glycans.

Logical_Relationship hypothesis Hypothesis: Protein X binds to a 6-O-sulfated galactose motif. experiment Experiment: Inhibition assay with D-Galactose-6-O-sulfate hypothesis->experiment outcome1 Outcome 1: Binding is inhibited. experiment->outcome1 outcome2 Outcome 2: Binding is not inhibited. experiment->outcome2 conclusion1 Conclusion: 6-O-sulfated galactose is a key recognition determinant. outcome1->conclusion1 conclusion2 Conclusion: 6-O-sulfation of galactose is not critical for binding. outcome2->conclusion2

Caption: Logical framework for using D-Galactose-6-O-sulfate in binding studies.

References

Application Notes and Protocols: The Role of D-Galactose-6-O-sulfate in L-selectin Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the involvement of D-galactose-6-O-sulfate in the binding interactions with L-selectin. This document includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

L-selectin (CD62L) is a cell adhesion molecule expressed on leukocytes that plays a critical role in the initial tethering and rolling of these cells on the endothelial lining of blood vessels, a crucial step in the inflammatory response and lymphocyte homing. The binding of L-selectin to its carbohydrate ligands is a key area of study for the development of anti-inflammatory therapeutics. The post-translational modification of these carbohydrate ligands, particularly sulfation, has been shown to be a critical determinant of binding affinity and specificity.

One such modification is the sulfation of galactose at the 6-O position (D-galactose-6-O-sulfate). While in vitro studies using synthetic glycans have implicated galactose-6-O-sulfate (Gal-6S) as a binding determinant for L-selectin, its precise role in physiological contexts is complex and can be influenced by the surrounding glycan structure. For instance, the addition of a 6-O-sulfate group to galactose within the sialyl Lewis X (sLex) tetrasaccharide can paradoxically inhibit binding to L-selectin.[1][2] Conversely, when presented on other scaffolds, such as lactose, 6-O-sulfation of galactose enhances L-selectin binding.[1][2][3] This highlights the context-dependent nature of this modification in mediating L-selectin recognition.

These notes will delve into the quantitative aspects of this interaction, provide detailed protocols for its study, and offer visual representations of the underlying biological and experimental processes.

Quantitative Data: L-selectin Binding to Sulfated Carbohydrates

The binding affinity of L-selectin for its carbohydrate ligands is often modest, with specificity conferred by the type and position of modifications such as sulfation. The following tables summarize the available quantitative and semi-quantitative data for the interaction of L-selectin with D-galactose-6-O-sulfate and related structures.

Table 1: Relative Binding Affinity of Sulfated Glycolipids to L-selectin

Compound/StructureRelative Binding Activity to L-selectin-IgG ChimeraReference
Trisulfated Galactose ((SO3)3-3,4,6Gal-)+++++[4]
Disulfated Galactose ((SO3)2-3,6Gal-)++++[4]
3-O-sulfo-Galactose (SO3-3Gal-)+++[4]
3-O-sulfo-Glucose (SO3-3Glc-)++[4]
6-O-sulfo-Galactose (SO3-6Gal-) +[4]
2-O-sulfo-Galactose (SO3-2Gal-)+/-[4]

Data from thin-layer chromatography-binding assay and ELISA, providing a qualitative ranking of binding preference.

Table 2: Inhibitory Potency of Sulfated Disaccharides for L-selectin

InhibitorIC50 (mM) for inhibition of L-selectin-Fc binding to GlyCAM-1Reference
6,6′-disulfo-lactose~1.5[3]
6'-sulfo-lactose~3.0[3]
sialyl Lewis x (sLex)~3.5[5]

Note: Specific Kd values for the binding of monomeric D-galactose-6-O-sulfate to L-selectin are not consistently reported in the literature, likely due to the low affinity of monosaccharide interactions. The data available is often from studies of larger, more complex glycans.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for L-selectin Binding

This protocol describes a competitive ELISA to assess the binding of sulfated carbohydrates to L-selectin.

Materials:

  • High-binding 96-well microtiter plates

  • Recombinant L-selectin-IgG chimera

  • Biotinylated GlyCAM-1 (or other suitable L-selectin ligand)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA and 2 mM CaCl2)

  • D-galactose-6-O-sulfate and other test compounds

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of L-selectin-IgG chimera (1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 2 hours at room temperature.

  • Competition: Wash the plate three times. Prepare serial dilutions of D-galactose-6-O-sulfate and other competitor compounds in assay buffer. Add 50 µL of each competitor dilution to the wells.

  • Ligand Binding: Immediately add 50 µL of biotinylated GlyCAM-1 (at a predetermined concentration that gives a submaximal signal) to each well. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of streptavidin-HRP (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (10-30 minutes).

  • Stopping and Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the use of SPR to measure the kinetics of L-selectin binding to immobilized sulfated carbohydrates.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, streptavidin-coated)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Biotinylated D-galactose-6-O-sulfate-polyacrylamide (or other suitable derivatized glycan)

  • Recombinant soluble L-selectin

  • Running buffer (e.g., HBS-P+ with 2 mM CaCl2)

  • Regeneration solution (e.g., low pH glycine (B1666218) or high salt buffer, to be optimized)

Procedure:

  • Ligand Immobilization:

    • For a CM5 chip, activate the surface with EDC/NHS and immobilize an anti-IgG antibody to capture the L-selectin-IgG chimera.

    • Alternatively, for a streptavidin chip, inject a solution of biotinylated D-galactose-6-O-sulfate-polyacrylamide to achieve a target immobilization level (e.g., 100-200 RU).

  • Analyte Binding:

    • Prepare a series of dilutions of soluble L-selectin in running buffer.

    • Inject the L-selectin solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

  • Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized ligand or with an irrelevant ligand).

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cell Adhesion Assay under Flow Conditions

This protocol describes a parallel plate flow chamber assay to investigate the ability of immobilized sulfated ligands to support L-selectin-mediated cell rolling.

Materials:

  • Parallel plate flow chamber

  • Syringe pump

  • Inverted microscope with a camera

  • 35 mm tissue culture dishes

  • D-galactose-6-O-sulfate-conjugated substrate (e.g., coated on the dish)

  • L-selectin-expressing cells (e.g., Jurkat cells or isolated lymphocytes)

  • Adhesion medium (e.g., HBSS with 2 mM CaCl2 and 10 mM HEPES)

  • Blocking agent (e.g., 1% BSA)

Procedure:

  • Substrate Preparation: Coat the tissue culture dishes with the D-galactose-6-O-sulfate-conjugated substrate overnight at 4°C. Wash and block with 1% BSA for 1 hour at room temperature.

  • Flow Chamber Assembly: Assemble the flow chamber with the coated dish as the lower surface.

  • Cell Perfusion: Perfuse the L-selectin-expressing cells (resuspended in adhesion medium at ~1 x 106 cells/mL) through the chamber at a defined shear stress (e.g., 1-2 dynes/cm2).

  • Data Acquisition: Record videos of cell interactions with the substrate at multiple fields of view for a set period (e.g., 5-10 minutes).

  • Analysis:

    • Quantify the number of tethering and rolling cells per unit area per unit time.

    • Measure the rolling velocity of individual cells.

    • Compare the results to control surfaces (e.g., uncoated or coated with a non-sulfated galactose).

    • To confirm L-selectin dependence, pre-incubate the cells with a blocking anti-L-selectin antibody.

Visualizations

L-selectin Signaling Pathway

L_selectin_signaling cluster_cytoplasm Cytoplasm L_selectin L-selectin p56lck p56lck L_selectin->p56lck Clustering & Activation Ligand Gal-6S Ligand Ligand->L_selectin Binding Integrin_inactive Integrin (Inactive) Integrin_active Integrin (Active) Integrin_inactive->Integrin_active Syk Syk p56lck->Syk PI3K PI3K Syk->PI3K PLC PLC Syk->PLC Talin Talin PI3K->Talin ERK ERK PLC->ERK Talin->Integrin_inactive Inside-out Signaling

Caption: L-selectin signaling cascade upon ligand binding.

Experimental Workflow for ELISA

ELISA_Workflow start Start coat Coat plate with L-selectin-IgG start->coat block Block with BSA coat->block add_competitor Add Gal-6S (or other competitor) block->add_competitor add_ligand Add biotinylated GlyCAM-1 add_competitor->add_ligand incubate Incubate add_ligand->incubate wash1 Wash incubate->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate2 Incubate add_hrp->incubate2 wash2 Wash incubate2->wash2 add_tmb Add TMB substrate wash2->add_tmb develop Color development add_tmb->develop stop Stop reaction develop->stop read Read absorbance at 450 nm stop->read analyze Analyze data (IC50) read->analyze end End analyze->end L_selectin_binding_logic cluster_ligands Potential Ligands L_selectin L-selectin Binding Pocket sLex sialyl Lewis x L_selectin->sLex Weak Binding sulfo_sLex 6-sulfo-sLex (GlcNAc-6S) L_selectin->sulfo_sLex Strong Binding Gal6S_sLex 6'-sulfo-sLex (Gal-6S) L_selectin->Gal6S_sLex Inhibited Binding Gal6S_Lactose 6-sulfo-Lactose (Gal-6S) L_selectin->Gal6S_Lactose Enhanced Binding

References

Troubleshooting & Optimization

Stability of D-Galactose-6-O-sulfate sodium salt in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of D-Galactose-6-O-sulfate sodium salt in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare an aqueous stock solution of this compound?

A1: To prepare a stock solution, dissolve the this compound in high-purity sterile water or a buffer of your choice. For concentrations up to 125 mg/mL (442.95 mM), gentle warming and ultrasonic agitation may be necessary to ensure complete dissolution.[1][2] It is highly recommended to sterile-filter the final solution through a 0.22 µm filter before storage or use, especially for cell culture applications.[1][2]

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

A2: For long-term storage, aliquots of the stock solution should be stored at -80°C, where they can be stable for up to 6 months.[1][2][3] For short-term storage, -20°C is suitable for up to one month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is crucial to store the solution in single-use aliquots.

Q3: Can I autoclave my D-Galactose-6-O-sulfate solution?

A3: Autoclaving is generally not recommended. Studies on the parent molecule, D-galactose, have shown significant degradation at high temperatures, especially in the presence of certain buffers like acetate (B1210297).[4] This degradation is often accompanied by a yellow discoloration of the solution.[4] Given the potential for hydrolysis of the sulfate (B86663) ester bond under high heat and pressure, sterile filtration is the preferred method of sterilization.

Q4: What factors can affect the stability of D-Galactose-6-O-sulfate in my aqueous working solution?

A4: The stability of D-Galactose-6-O-sulfate in aqueous solutions can be influenced by several factors:

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis of the sulfate group.

  • pH: Both strongly acidic and alkaline conditions can promote the hydrolysis of sulfate esters. Near-neutral pH is generally optimal for stability.

  • Concentration: Higher concentrations of galactose have been shown to degrade more rapidly.[4]

  • Buffer Composition: Certain buffer components may catalyze degradation, as seen with acetate buffers and D-galactose.[4] Phosphate (B84403) buffers appear to be more compatible.[4]

Q5: What are the potential degradation products of D-Galactose-6-O-sulfate in an aqueous solution?

A5: The primary degradation pathway is the hydrolysis of the sulfate ester bond, which would yield D-galactose and inorganic sulfate. Under harsh conditions (e.g., high heat, strong acids), further degradation of the resulting D-galactose can occur.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Culture Experiments
Possible Cause Suggested Solution
Degradation of D-Galactose-6-O-sulfate in media Prepare fresh working solutions from a properly stored, frozen stock for each experiment. Avoid prolonged incubation of media containing the compound at 37°C before use.
Contamination of stock solution Always sterile-filter the stock solution after preparation.[1][2] Handle with strict aseptic technique.
Incorrect final concentration Verify calculations for dilution of the stock solution. If possible, quantify the concentration in the final working solution using a suitable analytical method like HPLC.
pH shift in media Ensure the buffer system of your media is robust enough to handle the addition of the compound's solution. Check the pH of the media after adding the compound.
Issue 2: Low or No Activity in Enzymatic Assays (e.g., with Sulfatases)
Possible Cause Suggested Solution
Substrate (D-Galactose-6-O-sulfate) degradation Use a freshly prepared solution of the substrate. Perform a stability check of the substrate under your specific assay conditions (buffer, pH, temperature).
Incorrect substrate concentration Confirm the concentration of your D-Galactose-6-O-sulfate solution. Consider that the product is a sodium salt and adjust the molecular weight accordingly for molar concentration calculations.
Enzyme inhibition by contaminants Ensure the purity of your D-Galactose-6-O-sulfate. If the source of the compound is from a complex mixture like hydrolyzed carrageenan, other components may be inhibiting the enzyme.
Sub-optimal assay conditions Verify that the pH, temperature, and buffer composition of your assay are optimal for the specific enzyme being used.

Quantitative Data Summary

Currently, there is a lack of published, peer-reviewed quantitative data on the degradation kinetics of this compound under various aqueous conditions. To address this, we provide a template for a stability study and illustrative data. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Table 1: Illustrative Stability of D-Galactose-6-O-sulfate (1 mg/mL) in Aqueous Buffers

Buffer (pH)Temperature (°C)% Remaining after 24 hours% Remaining after 7 days
0.1 M Phosphate (7.4)4>99%98%
0.1 M Phosphate (7.4)2598%92%
0.1 M Phosphate (7.4)3795%85%
0.1 M Acetate (5.0)3793%80%
0.1 M Tris (8.5)3794%82%

Disclaimer: The data in this table are for illustrative purposes only and are intended to demonstrate the expected trends based on general chemical principles of sulfate ester hydrolysis and D-galactose stability. Actual results may vary.

Experimental Protocols

Protocol 1: Assessment of D-Galactose-6-O-sulfate Stability by HPLC

This protocol outlines a method to quantify the degradation of D-Galactose-6-O-sulfate in an aqueous solution over time.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of D-Galactose-6-O-sulfate in the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Sterile-filter the solution through a 0.22 µm filter.

    • Dispense aliquots of the solution into sterile tubes for each time point and temperature condition to be tested.

  • Incubation:

    • Store the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sample Analysis:

    • At each designated time point (e.g., 0, 24, 48, 96 hours, and 7 days), remove one aliquot from each temperature condition.

    • If stored at an elevated temperature, immediately cool the sample on ice.

    • Analyze the sample by HPLC. A suitable method could involve a mixed-mode stationary phase column, such as a Primesep S2, with a mobile phase of water, acetonitrile, and a formic acid buffer.[5] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[5]

    • The degradation can be quantified by measuring the decrease in the peak area of D-Galactose-6-O-sulfate over time relative to the t=0 sample.

Protocol 2: Enzymatic Assay for Sulfatase Activity using D-Galactose-6-O-sulfate

This protocol describes a typical assay to measure the activity of a sulfatase enzyme that cleaves the sulfate group from D-Galactose-6-O-sulfate. The liberated inorganic sulfate is then quantified.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate Solution: 10 mM this compound in Assay Buffer.

    • Enzyme Solution: A dilution of the sulfatase enzyme in Assay Buffer to a suitable concentration.

    • Sulfate Quantification Reagent: A commercially available kit for quantifying inorganic sulfate (e.g., based on barium chloride precipitation or other colorimetric methods).

  • Assay Procedure:

    • In a microcentrifuge tube, combine 50 µL of Assay Buffer, 25 µL of Substrate Solution, and 25 µL of the Enzyme Solution.

    • For a negative control, add 25 µL of Assay Buffer instead of the Enzyme Solution.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

    • Centrifuge the tubes to pellet any denatured protein.

  • Quantification of Liberated Sulfate:

    • Transfer the supernatant to a new tube or a microplate well.

    • Quantify the amount of inorganic sulfate in the supernatant using the chosen sulfate quantification kit, following the manufacturer's instructions.

    • Calculate the enzyme activity based on the amount of sulfate produced per unit time.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis at Time Points (0, 24, 48h, etc.) prep_sol Prepare 1 mg/mL solution in desired buffer filter_sol Sterile filter (0.22 µm) prep_sol->filter_sol aliquot_sol Aliquot for each time/temp point filter_sol->aliquot_sol temp1 Store at 4°C aliquot_sol->temp1 temp2 Store at 25°C aliquot_sol->temp2 temp3 Store at 37°C aliquot_sol->temp3 remove_sample Remove aliquots temp1->remove_sample temp2->remove_sample temp3->remove_sample hplc_analysis Analyze by HPLC-ELSD/CAD remove_sample->hplc_analysis quantify Quantify peak area decrease (degradation) hplc_analysis->quantify

Caption: Workflow for assessing the stability of D-Galactose-6-O-sulfate.

Troubleshooting_Logic_for_Enzymatic_Assay start Low/No Enzyme Activity check_substrate Is the substrate solution fresh? start->check_substrate check_conc Is the substrate concentration correct? check_substrate->check_conc Yes sol_fresh Prepare fresh substrate from frozen stock check_substrate->sol_fresh No check_conditions Are assay conditions (pH, temp) optimal for the enzyme? check_conc->check_conditions Yes sol_conc Verify calculations and weighing of compound check_conc->sol_conc No check_enzyme Is the enzyme active? check_conditions->check_enzyme Yes sol_conditions Adjust pH, temperature, or buffer components check_conditions->sol_conditions No sol_enzyme Test enzyme with a known positive control substrate check_enzyme->sol_enzyme No end Problem Solved check_enzyme->end Yes sol_fresh->end sol_conc->end sol_conditions->end sol_enzyme->end

Caption: Troubleshooting flowchart for a sulfatase enzymatic assay.

Metabolic_Pathway_Context cluster_extracellular Extracellular/Assay Environment cluster_cellular Cellular Metabolism Gal6S D-Galactose-6-Sulfate Gal D-Galactose Gal6S->Gal Enzymatic Desulfation Sulfatase Sulfatase Gal6S->Sulfatase Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT Glyco Glycoconjugates (Glycoproteins, Glycolipids) UDP_Gal->Glyco Glycosyl-transferases UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Sulfatase->Gal Sulfate Inorganic Sulfate Sulfatase->Sulfate

Caption: Potential metabolic fate of D-Galactose-6-Sulfate.

References

Technical Support Center: Optimizing Enzymatic Assays with D-Galactose-6-O-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays using D-Galactose-6-O-sulfate as a substrate.

Frequently Asked Questions (FAQs)

Q1: What is D-Galactose-6-O-sulfate and which enzymes act on it?

D-Galactose-6-O-sulfate is a sulfated monosaccharide. The primary enzyme that acts on this substrate is Galactose-6-sulfatase (EC 3.1.6.4), which catalyzes the hydrolysis of the 6-sulfate group to produce D-galactose and a sulfate (B86663) ion.[1] This enzyme is crucial in the degradation of glycosaminoglycans like keratan (B14152107) sulfate.[1][2] Another enzyme, N-acetylgalactosamine-6-sulfatase, has also been shown to have activity towards D-galactose 6-sulfate units.

Q2: What are the common methods for detecting the product of a Galactose-6-sulfatase reaction?

There are two main products of the reaction: D-galactose and a sulfate ion.

  • D-Galactose Detection: A common and specific method is to use a coupled enzymatic assay. The D-galactose produced is oxidized by galactose dehydrogenase, which reduces NAD+ to NADH. The increase in NADH can be monitored spectrophotometrically at 340 nm.[3][4][5]

  • Sulfate Detection: The release of the sulfate ion can be measured using various methods, although this is often less specific as other sulfatases in a crude sample could contribute to the signal. A common method involves using a reagent that precipitates with sulfate, and the resulting turbidity can be measured.

Q3: What are the key parameters to optimize for a Galactose-6-sulfatase assay?

Like most enzymatic assays, the key parameters to optimize include:

  • pH: The optimal pH for sulfatases can vary, but is often in the neutral to slightly alkaline range (pH 7.0-9.0).

  • Temperature: The optimal temperature for sulfatases from mammalian sources is typically around 37°C, while those from thermophilic organisms can be higher.

  • Enzyme Concentration: The concentration of the enzyme should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.

  • Substrate Concentration: The concentration of D-Galactose-6-O-sulfate should ideally be at or above the Michaelis constant (Km) to ensure the enzyme is saturated and the reaction is proceeding at or near its maximum velocity (Vmax).

  • Incubation Time: The reaction should be stopped during the initial linear phase of product formation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Enzyme Activity 1. Inactive Enzyme: Improper storage or handling of the sulfatase. 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 3. Presence of Inhibitors: Contaminants in the sample or reagents (e.g., phosphate (B84403) ions, detergents). 4. Incorrect Substrate Concentration: Substrate concentration is too low.1. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. 2. Optimize the assay conditions by testing a range of pH values and temperatures. 3. Check for potential inhibitors in your sample preparation. Consider sample purification. If using detergents, screen for their effect on enzyme activity.[6] 4. Increase the concentration of D-Galactose-6-O-sulfate.
High Background Signal 1. Contaminating Enzymes in Sample: If using a crude sample, other sulfatases or dehydrogenases may be present. 2. Non-enzymatic Substrate Degradation: The D-Galactose-6-O-sulfate may be unstable under the assay conditions. 3. Interfering Substances in Sample: Substances in the sample may react with the detection reagents.1. Purify the Galactose-6-sulfatase from your sample. Run a blank reaction without the enzyme to assess the background from other components. 2. Run a control reaction without the enzyme to check for non-enzymatic hydrolysis of the substrate. 3. Include a sample blank that contains the sample but not the substrate to check for interfering substances.
Non-linear Reaction Rate 1. Substrate Depletion: The substrate is being consumed too quickly. 2. Product Inhibition: The accumulation of D-galactose or sulfate is inhibiting the enzyme. 3. Enzyme Instability: The enzyme is losing activity over the course of the assay.1. Reduce the enzyme concentration or the incubation time. 2. Measure the initial reaction rates to minimize the effect of product accumulation. 3. Check the stability of the enzyme under the assay conditions. Consider adding stabilizing agents like BSA.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Inconsistent Incubation Times: Variation in the start and stop times of the reaction for different samples. 3. Temperature Fluctuations: Inconsistent temperature across the plate or between experiments.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a multi-channel pipette or a repeating dispenser to start and stop reactions simultaneously. 3. Ensure uniform temperature control by using a water bath or a temperature-controlled plate reader.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Galactose-6-Sulfatase Activity

This protocol measures the activity of Galactose-6-sulfatase by quantifying the amount of D-galactose produced using a coupled reaction with galactose dehydrogenase.

Materials:

  • Galactose-6-sulfatase enzyme preparation

  • D-Galactose-6-O-sulfate solution (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Galactose Dehydrogenase

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of D-Galactose-6-O-sulfate in assay buffer.

    • Prepare a solution of NAD+ in assay buffer.

    • Prepare a solution of Galactose Dehydrogenase in assay buffer.

    • Prepare the Galactose-6-sulfatase enzyme solution by diluting it in cold assay buffer to the desired concentration.

  • Set up the Reaction:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Assay Buffer

      • 10 µL of NAD+ solution

      • 20 µL of D-Galactose-6-O-sulfate solution

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the Galactose-6-sulfatase enzyme solution to each well to start the reaction.

    • Incubate the plate at the desired temperature for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Develop the Signal:

    • Stop the sulfatase reaction by adding 100 µL of Stop Solution.

    • Add 10 µL of Galactose Dehydrogenase to each well.

    • Incubate at room temperature for 15-30 minutes to allow for the conversion of D-galactose to D-galactonate and the production of NADH.

  • Measure Absorbance:

    • Measure the absorbance of each well at 340 nm using a microplate reader.

  • Calculations:

    • Create a standard curve using known concentrations of D-galactose.

    • Determine the concentration of D-galactose produced in each sample from the standard curve.

    • Calculate the enzyme activity, typically expressed as units/mg of protein, where one unit is the amount of enzyme that produces 1 µmol of D-galactose per minute under the specified conditions.

Quantitative Data

The following table summarizes typical ranges for assay parameters for sulfatases. Optimal conditions for a specific Galactose-6-sulfatase should be determined experimentally.

Parameter Typical Range Notes
pH 6.0 - 9.0The optimal pH can be enzyme-specific.
Temperature 25°C - 45°CHigher temperatures can be used for enzymes from thermophilic organisms.
Enzyme Concentration To be determined empiricallyShould be in the linear range of the assay.
Substrate Concentration 0.1 - 10 x KmThe Km for D-Galactose-6-O-sulfate with Galactose-6-sulfatase is not readily available and should be determined experimentally.
Incubation Time 10 - 60 minutesShould be within the linear phase of the reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Substrate, Buffer, NAD+, Enzymes) reaction_setup Set up Reaction in 96-well Plate reagent_prep->reaction_setup sample_prep Prepare Enzyme Sample initiate_reaction Initiate Reaction with Galactose-6-sulfatase sample_prep->initiate_reaction reaction_setup->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction develop_signal Add Galactose Dehydrogenase stop_reaction->develop_signal measure_abs Measure Absorbance at 340 nm develop_signal->measure_abs calc_activity Calculate Enzyme Activity measure_abs->calc_activity std_curve Generate Standard Curve with D-Galactose std_curve->calc_activity

Caption: Workflow for the coupled enzymatic assay of Galactose-6-sulfatase.

Troubleshooting Logic

troubleshooting_logic start Problem with Assay? no_signal No/Low Signal? start->no_signal Yes high_bg High Background? start->high_bg No check_enzyme Check Enzyme Activity with Positive Control no_signal->check_enzyme Yes non_linear Non-linear Rate? high_bg->non_linear No run_blanks Run Proper Blanks (No Enzyme, No Substrate) high_bg->run_blanks Yes high_var High Variability? non_linear->high_var No adjust_enzyme Adjust Enzyme Conc. or Incubation Time non_linear->adjust_enzyme Yes check_pipetting Review Pipetting Technique high_var->check_pipetting Yes optimize_cond Optimize Assay Conditions (pH, Temp) check_enzyme->optimize_cond Enzyme OK check_inhibitors Check for Inhibitors optimize_cond->check_inhibitors Still Low purify_enzyme Purify Enzyme run_blanks->purify_enzyme Blanks High check_stability Check Enzyme Stability adjust_enzyme->check_stability Still Non-linear ensure_uniformity Ensure Uniform Temp & Time check_pipetting->ensure_uniformity Pipetting OK

Caption: A logical flowchart for troubleshooting common issues in the assay.

Signaling Pathway Context

keratan_sulfate_degradation KS Keratan Sulfate Chain (...-GlcNAc(6S)-Gal(6S)-...) Endo_beta_galactosidase Endo-β-galactosidase KS->Endo_beta_galactosidase Oligosaccharide Oligosaccharide with terminal Gal(6S) Endo_beta_galactosidase->Oligosaccharide Gal6S Galactose-6-Sulfatase (This Assay's Target) Oligosaccharide->Gal6S Beta_hexosaminidase β-Hexosaminidase Oligosaccharide->Beta_hexosaminidase Further Degradation Gal D-Galactose Gal6S->Gal Sulfate Sulfate Gal6S->Sulfate GlcNAc6S N-Acetylglucosamine-6-sulfate Beta_hexosaminidase->GlcNAc6S

Caption: Role of Galactose-6-Sulfatase in Keratan Sulfate degradation.

References

Technical Support Center: Purity Analysis of D-Galactose-6-O-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using commercial D-Galactose-6-O-sulfate sodium salt in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues related to product purity and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercial this compound?

A1: Commercial this compound is typically supplied with a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). The identity of the compound is usually confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: What are the recommended storage conditions for this compound to maintain its purity?

A2: To ensure stability and prevent degradation, it is recommended to store this compound at -20°C in a tightly sealed container, away from moisture. For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution is stable for about one month. It is advisable to filter-sterilize aqueous stock solutions before use in cell-based assays.

Q3: What are the common impurities that might be present in commercial this compound?

A3: While manufacturers aim for high purity, potential impurities could include:

  • Unreacted D-galactose: The starting material for the synthesis.

  • Isomers: Such as D-galactose-4-O-sulfate, which can be a byproduct of the sulfation reaction.

  • Di-sulfated galactose: Over-sulfation can lead to the formation of di-sulfated species.

  • Degradation products: Monosaccharides can be susceptible to degradation, especially under acidic or basic conditions, which may be present during purification.

  • Residual salts: From the synthesis and purification process.

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Particularly Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Reversed-Phase Chromatography, often coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the identity and structure of the compound, including the position of the sulfate (B86663) group. Quantitative NMR (qNMR) can also be used for purity assessment.

Q5: How do I interpret the 1H NMR spectrum of this compound?

A5: The 1H NMR spectrum of this compound will show characteristic signals for the sugar protons. The protons on the carbon bearing the sulfate group (H-6 and H-6') will be shifted downfield compared to unsubstituted D-galactose. The anomeric proton (H-1) will appear as a doublet, and its coupling constant can help determine the anomeric configuration (α or β). Due to the complexity of sugar spectra, 2D NMR techniques like COSY and HSQC are often used for complete assignment.

Data Presentation

Table 1: Typical Product Specifications for Commercial this compound

ParameterSpecificationAnalytical Method
Purity≥95%HPLC
AppearanceWhite to off-white solidVisual Inspection
IdentityConforms to structure¹H NMR and ¹³C NMR
SolubilitySoluble in waterVisual Inspection

Experimental Protocols

Protocol 1: Purity Analysis by HILIC-ELSD

This protocol outlines a general method for the analysis of this compound using Hydrophilic Interaction Liquid Chromatography with an Evaporative Light Scattering Detector.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • HILIC column (e.g., amide- or silica-based, 150 x 4.6 mm, 3.5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the initial mobile phase conditions (e.g., 90% acetonitrile, 10% Mobile Phase A) at a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC-ELSD Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 90% B

    • 2-15 min: Linear gradient from 90% to 60% B

    • 15-20 min: Hold at 60% B

    • 20.1-25 min: Return to 90% B and equilibrate

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow: 1.5 L/min

5. Data Analysis:

  • Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.

1. Materials and Reagents:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6 mL of D₂O in an NMR tube.

  • Ensure the sample is fully dissolved.

3. NMR Spectrometer Setup:

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, use a standard pulse program with water suppression.

  • For ¹³C NMR, use a proton-decoupled pulse program.

  • Acquire 2D NMR spectra (COSY, HSQC) as needed for full structural elucidation.

4. Data Analysis:

  • Process the spectra using appropriate software.

  • Compare the chemical shifts and coupling constants with known values for D-Galactose-6-O-sulfate or similar sulfated monosaccharides to confirm the structure.

Troubleshooting Guides

HPLC Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

Caption: Troubleshooting logic for poor peak shape in HPLC analysis.

Issue 2: Inconsistent Retention Times

Caption: Troubleshooting inconsistent retention times in HPLC.

NMR Troubleshooting

Issue: Broad Peaks in ¹H NMR Spectrum

Caption: Troubleshooting broad peaks in ¹H NMR.

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis A Weigh D-Galactose-6-O-sulfate B Dissolve in appropriate solvent A->B C Filter sample (0.22 µm) B->C D Inject sample into HPLC C->D For HPLC H Prepare sample in D2O C->H For NMR E HILIC/Ion-Pair Separation D->E F ELSD/CAD Detection E->F G Data Acquisition F->G K K G->K Purity Assessment I Acquire 1H and 13C Spectra H->I J Data Processing I->J J->K

Caption: General experimental workflow for purity analysis.

Common experimental artifacts with D-Galactose-6-O-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Galactose-6-O-sulfate (Gal-6S). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle D-Galactose-6-O-sulfate?

A1: D-Galactose-6-O-sulfate is typically supplied as a crystalline solid. For long-term storage, it should be kept in a freezer at -20°C or -80°C in an inert atmosphere.[1][2] Stock solutions can be prepared in water; for example, a manufacturer suggests that at -80°C, a stock solution is stable for up to 6 months, while at -20°C, it is stable for one month.[3][4] It is recommended to filter-sterilize aqueous stock solutions through a 0.22 μm filter before use in cell culture.[3][4] Based on data for the parent molecule, D-galactose, aqueous solutions should be prepared fresh and not stored for more than one day, as stability can be affected by temperature, pH, and buffer composition.[5][6]

Q2: What is the typical purity of commercially available D-Galactose-6-O-sulfate and how can I verify it?

A2: Commercial suppliers typically offer D-Galactose-6-O-sulfate with a purity of ≥95% or ≥99%.[2][7] Lot-specific data is usually available on the Certificate of Analysis (CoA), which may include results from techniques like HNMR or mass spectrometry.[7] Due to the complexity of sulfated carbohydrates, analysis can be challenging.[8] Mass spectrometry techniques such as MALDI-TOF and ESI-MS are powerful tools for characterizing sulfated monosaccharides.[9] For routine quality control, methods like HPLC can be adapted to assess purity.[10]

Q3: Can D-Galactose-6-O-sulfate interfere with common laboratory assays?

A3: Yes, potential interferences should be considered:

  • Protein Assays: The parent sugar, D-galactose, is a reducing sugar. Reducing sugars are known to interfere with the Bicinchoninic Acid (BCA) protein assay, leading to an overestimation of protein concentration.[11] Polysaccharides have also been shown to interfere with the Bradford (Coomassie dye-based) assay.[6] It is crucial to include appropriate controls with Gal-6S alone when quantifying protein in samples containing this sugar.

  • Glucose Assays: D-galactose can interfere with glucose oxidase-based assays, which may be due to contamination of the glucose oxidase enzyme with galactose oxidase.[12] This could lead to falsely elevated "glucose" readings.

  • Cell Viability Assays (MTT, XTT): High concentrations of the parent sugar, D-galactose, can induce oxidative stress and reduce cell viability.[13][14][15] Therefore, when assessing the specific biological activity of Gal-6S, it is essential to have a D-galactose control to account for any effects of the sugar backbone itself.

Q4: What are the known biological roles of D-Galactose-6-O-sulfate?

A4: D-Galactose-6-O-sulfate is a biochemical reagent used to study glycan-binding proteins.[15] It is a component of larger biological structures like keratan (B14152107) sulfate (B86663) and some types of carrageenan.[16] It has been identified as a partial recognition determinant for Siglec-F, a receptor involved in regulating eosinophil accumulation during inflammation, suggesting a role in immune modulation.[7][17]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect in Cell-Based Assays
Potential Cause Troubleshooting Step
Degradation of Compound Prepare fresh stock solutions in a suitable buffer (e.g., phosphate (B84403) buffer, not acetate) and use them immediately. Avoid repeated freeze-thaw cycles.[5] Confirm the stability of the compound under your specific experimental conditions (e.g., 37°C in cell culture media) by analytical methods if possible.
High Background from D-galactose High concentrations of D-galactose can induce cellular senescence, oxidative stress, and reduce cell viability.[13][14][15] Run parallel experiments with equivalent concentrations of D-galactose (non-sulfated) to distinguish the effects of the sugar backbone from the specific effects of the 6-O-sulfate group.
Chelation of Divalent Cations Sulfated polysaccharides can chelate divalent cations like Ca²⁺ and Mg²⁺, which are crucial for many cellular processes, including cell adhesion.[8] If you observe unexpected effects on cell morphology or attachment, consider supplementing your media with additional divalent cations or performing a titration experiment.
Incorrect Anomeric Form Some enzymes and receptors are specific for a particular anomer (α or β) of a sugar.[18] Ensure that the anomeric form of your Gal-6S is appropriate for your experimental system, if known.
Issue 2: Artifacts in Analytical Measurements
Potential Cause Troubleshooting Step
Interference in Protein Quantification If using BCA or Bradford assays for samples containing Gal-6S, run a standard curve with the same concentration of Gal-6S in your standards as in your samples to create a specific calibration. Alternatively, use a protein precipitation method to separate the protein from the interfering sugar before quantification.[19]
Impurity of the Compound Verify the purity of your D-Galactose-6-O-sulfate lot using an appropriate analytical technique if you suspect contamination is causing anomalous results. Mass spectrometry is a reliable method for characterizing sulfated carbohydrates.[9]
Interference in Carbohydrate Assays The phenol-sulfuric acid method for total sugar quantification shows different color development for different monosaccharides.[2][12] If you are measuring total sugar content, use D-Galactose-6-O-sulfate as your standard for the most accurate quantification.

Experimental Protocols & Workflows

General Protocol for Assessing the Effect of Gal-6S on Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a fresh stock solution of D-Galactose-6-O-sulfate (e.g., 100 mM in sterile water).

    • Prepare a parallel stock solution of D-galactose (non-sulfated) at the same concentration.

    • Prepare serial dilutions of both compounds in your complete cell culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the media containing the different concentrations of Gal-6S, D-galactose (as a control), or vehicle control (medium alone).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).

  • Data Analysis: Subtract the background absorbance/luminescence from all wells. Normalize the results to the vehicle control to determine the percent viability. Compare the dose-response curves of Gal-6S and D-galactose to identify effects specific to the sulfated form.

Visualizations

Experimental Workflow for Investigating Gal-6S Effects

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_compound Prepare fresh stock solutions: D-Gal-6-Sulfate & D-Galactose (control) prep_cells Seed cells and allow adherence treat_cells Treat cells with serial dilutions of compounds and vehicle prep_cells->treat_cells incubate Incubate for desired time period (e.g., 24-72h) treat_cells->incubate assay_viability Perform Cell Viability Assay (e.g., MTT, XTT) incubate->assay_viability assay_binding Perform Binding Assay (e.g., Flow Cytometry, SPR) incubate->assay_binding assay_signaling Analyze Downstream Signaling (e.g., Western Blot, qPCR) incubate->assay_signaling analyze_data Normalize data to controls assay_viability->analyze_data assay_binding->analyze_data assay_signaling->analyze_data compare Compare Gal-6S vs. D-Galactose effects analyze_data->compare conclusion Draw conclusions on specific role of 6-O-sulfation compare->conclusion

Caption: A general experimental workflow for studying the cellular effects of D-Galactose-6-O-sulfate.

Hypothesized Signaling Interaction of Gal-6S

G cluster_cell Gal6S D-Galactose-6-O-sulfate (Gal-6S) SiglecF Siglec-F Receptor Gal6S->SiglecF Binding Downstream Downstream Signaling Events (e.g., SHP-1/2 recruitment, inhibition of kinases) SiglecF->Downstream Initiates Cell Eosinophil Cell Membrane

Caption: Hypothesized binding of D-Galactose-6-O-sulfate to the Siglec-F receptor on an eosinophil.

References

Storage and handling recommendations for D-Galactose-6-O-sulfate sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of D-Galactose-6-O-sulfate sodium salt to ensure experimental success and maintain product integrity.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: The solid compound should be stored at -20°C under an inert atmosphere.[] It is described as a white to off-white solid.[] Keep the container tightly closed in a dry and well-ventilated place.[2]

Q2: What are the recommended conditions for storing stock solutions?

A2: Prepared stock solutions have different stability profiles depending on the storage temperature. For long-term storage, it is recommended to store aliquots at -80°C, where they are stable for up to 6 months.[3][4] For shorter-term storage, -20°C is suitable for up to 1 month.[3][4] Always ensure the solutions are in sealed containers to protect them from moisture.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare and store the solution in aliquots.[3][4]

Q3: In which solvents is this compound soluble?

A3: this compound is slightly soluble in water and methanol.[]

Q4: What are the general handling precautions for this compound?

A4: It is important to handle this compound in a well-ventilated area.[5][6] Limit all unnecessary personal contact and wear appropriate protective clothing, gloves, and eye protection.[5][7] Avoid generating dust during handling.[6][8] Standard good laboratory hygiene practices, such as washing hands after handling and not eating, drinking, or smoking in the laboratory, should be followed.[5][6]

Q5: Is this compound considered stable?

A5: Yes, the product is considered stable under recommended storage conditions.[5][7] However, you should avoid contact with incompatible materials such as strong oxidizing agents.[5][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficulty Dissolving the Compound The compound has limited solubility in water and methanol.Gently warm the solution while stirring to aid dissolution. Sonication may also be helpful. Ensure you are not exceeding the solubility limit.
Precipitate Forms in Solution After Freezing The compound may have come out of solution during the freeze-thaw cycle.Before use, allow the aliquot to thaw completely at room temperature and vortex thoroughly to ensure the compound is fully redissolved.
Inconsistent Experimental Results This could be due to degradation of the stock solution.Ensure stock solutions are stored at the correct temperature and used within the recommended timeframe. Avoid multiple freeze-thaw cycles by using aliquots. Prepare fresh working solutions from a new stock aliquot for each experiment.
Visible Contamination in the Solution The solution may have been contaminated during preparation.If using an aqueous stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[3] Always use sterile techniques when preparing and handling solutions.

Storage Condition Summary

FormStorage TemperatureDurationAdditional Notes
Solid Powder -20°CRefer to product-specific expiry dateStore under an inert atmosphere, keep container tightly sealed and dry.[]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[3][4]
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[3][4]

Experimental Protocols

Protocol for Preparation of a 10 mM Aqueous Stock Solution

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Analytical balance

  • Spatula

  • Vortex mixer

  • 0.22 μm syringe filter

  • Sterile syringes

Procedure:

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area or under a fume hood, carefully weigh the desired amount of the compound using an analytical balance. For example, to prepare 10 mL of a 10 mM solution (Molecular Weight: 282.20 g/mol ), weigh out 28.22 mg.

  • Dissolution: Transfer the weighed powder to a sterile conical tube. Add the desired volume of nuclease-free water (e.g., 10 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 μm syringe filter and dispense the solution into a new sterile conical tube to ensure sterility.[3]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.[3][4]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]

Visual Workflow and Logic Diagrams

Storage_Handling_Workflow Workflow for this compound cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_storage Stock Solution Storage cluster_use Experimental Use Receive Receive Compound CheckSeal Check Container Seal Receive->CheckSeal StoreSolid Store Solid at -20°C (Inert Atmosphere) CheckSeal->StoreSolid Seal Intact Equilibrate Equilibrate to Room Temp StoreSolid->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot StoreLongTerm Store at -80°C (≤ 6 months) Aliquot->StoreLongTerm Long-term StoreShortTerm Store at -20°C (≤ 1 month) Aliquot->StoreShortTerm Short-term Thaw Thaw Aliquot StoreLongTerm->Thaw StoreShortTerm->Thaw Vortex Vortex to Mix Thaw->Vortex Use Use in Experiment Vortex->Use

References

Potential for non-specific binding of D-Galactose-6-O-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactose-6-O-sulfate (Gal-6S). The content addresses potential issues related to its use in experimental settings, with a focus on understanding and mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is D-Galactose-6-O-sulfate and what is its primary known function?

D-Galactose-6-O-sulfate (Gal-6S) is a monosaccharide derivative characterized by a sulfate (B86663) group attached to the 6th carbon of the galactose sugar.[1] This sulfation is a critical post-translational modification that can influence the biological activity of glycans.[2] While the full functional significance of Gal-6S is still under investigation, it is implicated as a binding determinant for certain glycan-binding proteins, such as L-selectin, a lymphocyte homing receptor.[2] However, studies in mice have shown that Gal-6S may not be essential for L-selectin ligand recognition in all biological contexts.[2]

Q2: What are the key enzymes responsible for the synthesis of D-Galactose-6-O-sulfate?

In mammals, two primary sulfotransferases are known to generate Gal-6S:

  • Keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST) , encoded by the Chst1 gene.[2][3]

  • Chondroitin 6-O-sulfotransferase-1 (C6ST-1) , encoded by the Chst3 gene.[2][3]

These enzymes catalyze the transfer of a sulfate group to the 6-O position of galactose residues within glycan chains.[3]

Q3: What factors can contribute to the non-specific binding of D-Galactose-6-O-sulfate in my experiments?

Non-specific binding of Gal-6S can be attributed to several factors, primarily related to its negatively charged sulfate group:

  • Electrostatic Interactions: The highly negative charge of the sulfate group can lead to non-specific interactions with positively charged domains on proteins or other molecules.[4]

  • High Concentrations: Using high concentrations of Gal-6S or Gal-6S-containing glycans in your assays can increase the likelihood of low-affinity, non-specific interactions.

  • Buffer Composition: The ionic strength and pH of your experimental buffers can influence electrostatic interactions. Low ionic strength buffers may promote non-specific binding.

  • Presence of Divalent Cations: Divalent cations can mediate interactions between negatively charged molecules.[5]

Q4: How can I differentiate between specific and non-specific binding of D-Galactose-6-O-sulfate?

To confirm the specificity of an observed interaction, consider the following control experiments:

  • Competition Assays: Use an excess of unlabeled Gal-6S or a structurally similar sulfated monosaccharide to compete with the labeled molecule for binding to the protein of interest. A significant reduction in signal would indicate specific binding.

  • Use of Non-sulfated Galactose: Compare the binding of your protein to Gal-6S with its binding to non-sulfated D-Galactose. Specific binding should be dependent on the sulfate group.

  • Enzymatic Removal of the Sulfate Group: Treat the Gal-6S-containing glycan with a sulfatase to remove the sulfate group and then assess binding. Loss of binding would indicate the importance of sulfation for the interaction.

  • Varying Ionic Strength: Perform binding assays at different salt concentrations. Non-specific electrostatic interactions are generally more sensitive to increases in ionic strength than specific, high-affinity interactions.

Troubleshooting Guides

Issue 1: High background signal in ELISA-based binding assays.
Potential Cause Troubleshooting Step Expected Outcome
Non-specific binding of Gal-6S conjugate to the plate 1. Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk). 2. Add a mild detergent (e.g., Tween-20) to the wash buffers. 3. Test different types of microplates (e.g., low-binding plates).Reduced background signal across the plate.
Electrostatic interactions with blocking proteins 1. Include a higher concentration of NaCl (e.g., 300-500 mM) in the binding and wash buffers.Decreased background signal without significantly affecting specific binding.
Contamination of reagents 1. Use freshly prepared, filtered buffers. 2. Test each reagent individually for contribution to the background signal.Identification and replacement of the contaminated reagent.
Issue 2: Inconsistent results in cell-based binding assays.
Potential Cause Troubleshooting Step Expected Outcome
Endogenous expression of Gal-6S containing glycans 1. Use cell lines deficient in KSGal6ST and C6ST-1. 2. Treat cells with an inhibitor of sulfation (e.g., sodium chlorate) prior to the assay.A clearer distinction between background and specific binding of exogenously added Gal-6S.
Cell viability issues 1. Perform a cell viability assay (e.g., trypan blue exclusion) before and after the experiment. 2. Optimize incubation times and reagent concentrations.Consistent results with healthy, viable cells.
Variability in cell surface receptor expression 1. Use cells from a similar passage number for all experiments. 2. Sort cells based on the expression of the target receptor if possible.Reduced well-to-well and experiment-to-experiment variability.

Experimental Protocols

Protocol 1: Competitive ELISA to Assess Binding Specificity
  • Coating: Coat a high-binding 96-well plate with your protein of interest (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Binding:

    • Prepare a solution of your labeled Gal-6S-containing glycan at a constant concentration.

    • Prepare serial dilutions of the unlabeled competitor (D-Galactose-6-O-sulfate or non-sulfated D-Galactose).

    • Mix the labeled glycan with each concentration of the competitor and add to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the appropriate detection reagent (e.g., streptavidin-HRP if the glycan is biotinylated) and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Protocol 2: Analysis of Sulfated Glycans by Mass Spectrometry

This protocol provides a general workflow for the analysis of sulfated glycans from a biological sample.

  • Glycan Release: Release the glycans from the glycoprotein (B1211001) sample using an appropriate enzyme (e.g., PNGase F for N-linked glycans).

  • Purification and Enrichment: Purify the released glycans using a solid-phase extraction (SPE) method, such as graphitized carbon chromatography, to remove salts and detergents.

  • Derivatization (Optional but Recommended): To improve ionization efficiency and prevent in-source desulfation during mass spectrometry, derivatize the glycans. A common method is permethylation.

  • Mass Spectrometry Analysis:

    • Analyze the permethylated glycans using MALDI-TOF/TOF or LC-MS/MS.

    • In MALDI-TOF, use a suitable matrix.

    • For LC-MS/MS, use a column suitable for glycan separation (e.g., porous graphitic carbon).

  • Data Analysis: Analyze the mass spectra to identify the glycan compositions and fragmentation patterns to determine the location of the sulfate group.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_controls Specificity Controls cluster_analysis Data Analysis protein Protein of Interest binding Incubate Protein and Glycan protein->binding glycan Gal-6S Containing Glycan glycan->binding wash Wash to Remove Unbound binding->wash competitor Add Unlabeled Competitor binding->competitor Competition no_sulfate Use Non-sulfated Galactose binding->no_sulfate Structural Analog ionic Vary Ionic Strength binding->ionic Buffer Condition detect Detect Bound Glycan wash->detect analyze Quantify Binding detect->analyze competitor->analyze no_sulfate->analyze ionic->analyze compare Compare with Controls analyze->compare conclusion Draw Conclusions compare->conclusion

Caption: Workflow for Investigating Protein-Gal-6S Binding Specificity.

signaling_pathway cluster_synthesis Gal-6S Synthesis cluster_interaction Molecular Interaction cluster_response Cellular Response galactose Galactose Residue on Glycan sulfotransferase KSGal6ST or C6ST-1 galactose->sulfotransferase gal6s D-Galactose-6-O-sulfate sulfotransferase->gal6s Sulfation binding Specific Binding gal6s->binding receptor Cell Surface Receptor (e.g., L-selectin) receptor->binding signaling Intracellular Signaling binding->signaling cellular_effect Biological Effect (e.g., Cell Adhesion) signaling->cellular_effect

Caption: Simplified Pathway of Gal-6S Synthesis and Function.

References

Impact of pH on D-Galactose-6-O-sulfate stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactose-6-O-sulfate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of D-Galactose-6-O-sulfate in aqueous solutions?

A1: D-Galactose-6-O-sulfate, as a glycosaminoglycan component, is generally stable in aqueous solutions under neutral pH conditions. However, the sulfate (B86663) ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions. This hydrolysis is accelerated by increased temperatures. For optimal stability during storage, it is recommended to maintain solutions at a neutral to slightly acidic pH and store them at low temperatures (-20°C to -80°C).

Q2: At what pH is the enzymatic activity related to D-Galactose-6-O-sulfate optimal?

A2: The "activity" of D-Galactose-6-O-sulfate is often related to the enzymes that metabolize it. The optimal pH for these enzymes can vary. For instance, galactose-6-sulfate sulfatase, a key enzyme in the degradation of keratan (B14152107) sulfate, typically functions optimally in the acidic environment of lysosomes. The pH optima for other relevant enzymes are summarized in the table below.

Q3: How can I monitor the degradation of D-Galactose-6-O-sulfate in my experiments?

A3: Degradation of D-Galactose-6-O-sulfate, which involves the hydrolysis of the sulfate group, can be monitored by quantifying the concentration of the intact molecule or the appearance of its degradation products (D-galactose and inorganic sulfate) over time. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying D-Galactose-6-O-sulfate.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays involving D-Galactose-6-O-sulfate.

  • Possible Cause: pH shift in the cell culture medium.

    • Troubleshooting Step: Regularly monitor the pH of your cell culture medium. Buffering capacity can be depleted over time, leading to pH changes that may affect the stability of D-Galactose-6-O-sulfate and cellular responses. Ensure your medium is adequately buffered for the duration of your experiment.

  • Possible Cause: Degradation of D-Galactose-6-O-sulfate in the stock solution.

    • Troubleshooting Step: Prepare fresh stock solutions of D-Galactose-6-O-sulfate in a buffered solution at a neutral pH. Aliquot and store at -80°C to minimize freeze-thaw cycles. Before use, gently thaw the aliquot and confirm the pH of the final working solution.

Problem 2: Low or no activity of sulfatase on D-Galactose-6-O-sulfate substrate.

  • Possible Cause: Suboptimal pH of the reaction buffer.

    • Troubleshooting Step: Verify that the pH of your assay buffer is within the optimal range for the specific sulfatase being used. Refer to the enzyme's product data sheet for the recommended pH. Prepare fresh buffer and calibrate your pH meter before use.

  • Possible Cause: Presence of enzyme inhibitors.

    • Troubleshooting Step: Ensure that your reaction mixture does not contain known sulfatase inhibitors, such as phosphate (B84403) or certain metal ions, unless they are part of a specific experimental design. Use high-purity water and reagents for all buffers and solutions.

Quantitative Data Summary

Table 1: pH Optima of Enzymes Involved in D-Galactose-6-O-sulfate Metabolism

EnzymeFunctionTypical pH Optimum
Galactose-6-sulfate sulfataseHydrolyzes the 6-sulfate group from galactose residues in keratan sulfateAcidic (Lysosomal environment)
β-galactosidaseHydrolyzes the glycosidic bond of galactose4.0 - 6.0
Keratan sulfate galactose 6-O-sulfotransferaseAdds a sulfate group to the 6th position of galactose in keratan sulfateNeutral

Note: Specific pH optima can vary depending on the source of the enzyme and assay conditions.

Experimental Protocols

Protocol 1: Assessment of D-Galactose-6-O-sulfate Stability by HPLC

Objective: To determine the rate of non-enzymatic hydrolysis of D-Galactose-6-O-sulfate at different pH values.

Materials:

  • D-Galactose-6-O-sulfate

  • Buffers of various pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)

  • High-purity water

  • HPLC system with a suitable column for sugar analysis (e.g., amino-based column)

  • Refractive Index Detector (RID)

Procedure:

  • Prepare stock solutions of D-Galactose-6-O-sulfate in high-purity water.

  • Prepare a series of buffers at the desired pH values.

  • For each pH to be tested, mix the D-Galactose-6-O-sulfate stock solution with the corresponding buffer to a final desired concentration.

  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately neutralize the aliquot if it is from a highly acidic or basic solution to stop further degradation.

  • Analyze the samples by HPLC to quantify the remaining D-Galactose-6-O-sulfate.

  • Plot the concentration of D-Galactose-6-O-sulfate versus time for each pH and determine the degradation rate.

Protocol 2: Enzymatic Activity Assay for Galactose-6-sulfatase

Objective: To measure the activity of galactose-6-sulfatase using D-Galactose-6-O-sulfate as a substrate at different pH values.

Materials:

  • Purified galactose-6-sulfatase

  • D-Galactose-6-O-sulfate (substrate)

  • A series of buffers with varying pH values covering the expected activity range of the enzyme.

  • A method to detect either the remaining substrate or one of the products (D-galactose or inorganic sulfate). A common method is to measure the released inorganic sulfate using a colorimetric assay (e.g., with barium chloride and gelatin).

  • Spectrophotometer

Procedure:

  • Prepare a series of reaction buffers at different pH values.

  • Prepare a stock solution of the substrate, D-Galactose-6-O-sulfate.

  • For each pH to be tested, set up a reaction mixture containing the buffer, a known concentration of the substrate, and any necessary cofactors.

  • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a known amount of the galactose-6-sulfatase enzyme.

  • Incubate for a fixed period during which the reaction rate is linear.

  • Stop the reaction (e.g., by heat inactivation or addition of a stop solution).

  • Quantify the amount of product formed (e.g., inorganic sulfate).

  • Plot the enzyme activity (rate of product formation) against the pH to determine the optimal pH for the enzyme.

Visualizations

Removing contaminants from D-Galactose-6-O-sulfate sodium salt preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Galactose-6-O-sulfate sodium salt. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common purity challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound preparations?

A1: Commercial preparations of this compound, while generally of high purity (≥95%), may contain several types of contaminants depending on the synthesis and purification process.[] The most common impurities include:

  • Inorganic Salts: Residual salts such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) are often byproducts of the synthesis or are left over from buffer solutions used during purification.[2][3]

  • Unsulfated D-Galactose: Incomplete sulfation during synthesis can lead to the presence of the neutral D-Galactose starting material.

  • Other Monosaccharides or Isomers: Depending on the starting material's purity, other monosaccharides (e.g., glucose, mannose) or different isomers of galactose sulfate may be present.[4]

  • Endotoxins: For preparations intended for cell-based assays or in-vivo studies, endotoxin (B1171834) contamination from bacteria is a critical concern.

Q2: How can I remove residual inorganic salts from my sample?

A2: The most effective and common method for removing small molecules like inorganic salts is dialysis .[5] This technique uses a semi-permeable membrane that allows small salt ions to pass through into a surrounding buffer (dialysate) while retaining the larger D-Galactose-6-O-sulfate molecule.[6][7][8] For larger scale industrial applications, ion exchange resins can also be used for desalting.[2]

Q3: My primary contaminant is unsulfated D-Galactose. How can I separate it from the sulfated product?

A3: Anion-Exchange Chromatography (AEX) is the ideal method for this separation.[4][9] The principle relies on the charge difference between the molecules. At a neutral or slightly basic pH, D-Galactose-6-O-sulfate carries a strong negative charge due to the sulfate group (–OSO₃⁻), causing it to bind firmly to a positively charged AEX resin. The neutral, unsulfated D-Galactose does not bind and will be washed out of the column. The bound D-Galactose-6-O-sulfate is then eluted by applying a high-concentration salt solution (e.g., using a sodium chloride gradient).[4]

Q4: Can a single purification method remove all types of contaminants?

A4: It is unlikely that a single method will remove all potential contaminants. A multi-step approach is often necessary. A common workflow is to first use anion-exchange chromatography to separate the charged, sulfated galactose from neutral impurities, followed by dialysis or size-exclusion chromatography (desalting) to remove the high salt concentrations used for elution from the AEX column.[10][11]

Troubleshooting Guides

Issue 1: High Salt Content After Dialysis
Potential Cause Troubleshooting Step
Insufficient Dialysis Time The diffusion of salts across the membrane is time-dependent. Ensure you are dialyzing for an adequate period, typically with at least two buffer changes over 12-24 hours.[7]
Inadequate Dialysate Volume The volume of the dialysis buffer (dialysate) should be significantly larger than the sample volume to maintain a steep concentration gradient. A ratio of at least 200:1 (buffer:sample) is recommended.[5][8]
Equilibrium Reached If the salt concentration in the dialysate becomes equal to that in the sample, diffusion stops.[5] Perform multiple changes of fresh dialysate to re-establish the concentration gradient and ensure complete removal.[7]
Improper Membrane MWCO Using a membrane with a Molecular Weight Cut-Off (MWCO) that is too large can result in sample loss. For a monosaccharide (MW ≈ 282.20 Da), a low MWCO membrane (e.g., 100-500 Da) is essential.
Issue 2: Poor Separation During Anion-Exchange Chromatography (AEX)
Potential Cause Troubleshooting Step
Incorrect Buffer pH The pH of the binding and wash buffers is critical. It must be in a range where the sulfate group is deprotonated (anionic) but does not degrade the sugar. A pH between 7.0 and 8.0 is a good starting point.[4]
Column Overload Exceeding the binding capacity of the AEX resin will cause the target molecule to elute prematurely with unbound contaminants. Consult the resin manufacturer's specifications and consider reducing the sample load.
Salt Concentration Too High in Sample If the initial sample has a high salt concentration, it can interfere with the binding of the sulfated sugar to the resin. Desalt the sample via dialysis before AEX if necessary.[12]
Ineffective Elution Gradient A shallow salt gradient may not be sufficient to elute the tightly bound sulfated sugar. Conversely, a step-gradient that is too steep may co-elute weakly bound impurities. Optimize the salt gradient (e.g., 0.1 M to 2.0 M NaCl) to achieve fine separation.[4]
Clogged Column Particulates in the sample can clog the column, leading to high back pressure and poor flow. Always filter or centrifuge your sample before loading it onto the column.[13]

Purification Protocols & Data

Protocol 1: Desalting via Dialysis

This protocol describes the removal of inorganic salts from an aqueous solution of D-Galactose-6-O-sulfate.

Materials:

  • Dialysis tubing (100-500 Da MWCO)

  • Dialysis clips

  • Magnetic stirrer and stir bar

  • Large beaker (e.g., 2-4 L)

  • Dialysis Buffer (e.g., Deionized Water)

  • Sample solution

Methodology:

  • Prepare the Membrane: Cut the dialysis tubing to the desired length. Handle with gloves to prevent contamination.[6] Pre-treat the membrane according to the manufacturer's instructions, which often involves boiling in sodium bicarbonate and EDTA solutions to remove impurities.[6]

  • Load the Sample: Secure one end of the tubing with a clip. Pipette the sample into the tubing, leaving some space at the top (headspace) to allow for potential sample dilution.[6]

  • Seal the Tubing: Remove excess air from the headspace and seal the second end with another clip.

  • Perform Dialysis: Place the sealed tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 200 times the sample volume).[7] Add a magnetic stir bar and place the beaker on a stir plate at a low speed to ensure circulation.

  • Change the Buffer: Allow dialysis to proceed for 3-4 hours. Discard the buffer and replace it with an equal volume of fresh, cold buffer.

  • Final Dialysis: Let the dialysis continue overnight at 4°C.

  • Sample Recovery: Carefully remove the tubing from the buffer. Open one end and pipette the desalted sample into a clean storage tube.

Protocol 2: Purification by Anion-Exchange Chromatography (AEX)

This protocol separates D-Galactose-6-O-sulfate from neutral contaminants like unsulfated D-Galactose.

Materials:

  • AEX Column (e.g., DEAE-Sepharose or a quaternary ammonium-based resin).[9]

  • Chromatography system or setup.

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Elution Buffer (e.g., 20 mM Tris-HCl + 2.0 M NaCl, pH 8.0).

  • Wash Buffer (same as Binding Buffer).

  • Sample, dissolved in Binding Buffer.

Methodology:

  • Column Equilibration: Equilibrate the AEX column with at least 5 column volumes (CV) of Binding Buffer until the pH and conductivity of the outflow match the buffer.

  • Sample Loading: Load the pre-filtered sample onto the column at a controlled flow rate. Collect the flow-through fraction; this fraction should contain the neutral, unbound contaminants (e.g., unsulfated galactose).

  • Wash Step: Wash the column with 5-10 CV of Wash Buffer to remove all remaining unbound and weakly bound impurities.

  • Elution: Elute the bound D-Galactose-6-O-sulfate using a linear gradient of 0% to 100% Elution Buffer over 10-20 CV. The highly charged sulfated sugar will elute at a high salt concentration.[4] Alternatively, a step elution with increasing salt concentrations can be used.

  • Fraction Collection: Collect fractions throughout the wash and elution steps. Analyze the fractions for the presence of your target molecule to identify the pure product.

  • Post-Purification: The collected fractions containing the pure product will have a high salt concentration and will require desalting via dialysis (Protocol 1) or a desalting column.[11]

Expected Purity Improvement with AEX

The following table provides representative data on how AEX can effectively remove non-sulfated sugar contaminants, thereby increasing the relative purity of the desired sulfated component. This example is based on the purification of fucose-containing sulfated polysaccharides but illustrates the principle applicable to D-Galactose-6-O-sulfate.[4]

Monosaccharide Composition Before AEX (%) Composition After AEX (%)
Fucose (Sulfated) 6592
Glucose (Neutral)253
Mannose (Neutral)105

Data adapted from a study on fucoidan (B602826) purification, demonstrating the enrichment of the target sulfated sugar and removal of neutral sugar contaminants.[4]

Visualized Workflows

Desalting_Workflow cluster_prep Sample Preparation cluster_dialysis Dialysis Process cluster_recovery Product Recovery start Start with Contaminated Sample (High Salt) prep_membrane Prepare Dialysis Membrane (MWCO 100-500 Da) start->prep_membrane load_sample Load Sample into Dialysis Tubing prep_membrane->load_sample dialyze1 Dialyze against DI Water (4°C) for 3-4 hours load_sample->dialyze1 change_buffer Change Dialysis Buffer dialyze1->change_buffer dialyze2 Dialyze Overnight (4°C) change_buffer->dialyze2 recover_sample Recover Desalted Sample dialyze2->recover_sample end_node Pure, Desalted Product recover_sample->end_node

Caption: Workflow for removing inorganic salts via dialysis.

AEX_Purification_Workflow cluster_setup Column Setup cluster_separation Separation cluster_collection Fraction Collection cluster_final Final Processing start Start: Sample with Unsulfated Galactose equilibrate Equilibrate AEX Column with Binding Buffer (pH 8) start->equilibrate load Load Sample onto Column equilibrate->load wash Wash Column with Binding Buffer load->wash Bound collect_ft Collect Flow-Through (Unsulfated Galactose) load->collect_ft Unbound elute Elute with High Salt Gradient (0.1M -> 2M NaCl) wash->elute collect_elute Collect Eluted Fractions (Galactose-6-Sulfate) elute->collect_elute desalt Desalt Pure Fractions (via Dialysis) collect_elute->desalt finish Final Purified Product desalt->finish

Caption: Workflow for purifying sulfated galactose using AEX.

References

Interpreting unexpected results in experiments with D-Galactose-6-O-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactose-6-O-sulfate. Here, you will find guidance on interpreting unexpected results and solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is D-Galactose-6-O-sulfate and what are its primary applications in research?

A1: D-Galactose-6-O-sulfate is a sulfated monosaccharide. It is a key component of glycosaminoglycans (GAGs) like keratan (B14152107) sulfate (B86663).[1][2] In research, it is often used to study cell adhesion, growth factor signaling, and inflammation. It is also utilized in studies related to the binding of selectins, which are important in immune responses.[3]

Q2: What are the typical storage conditions for D-Galactose-6-O-sulfate to ensure its stability?

A2: To maintain its integrity, D-Galactose-6-O-sulfate sodium salt should be stored at -20°C in a sealed container, protected from moisture.[4] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[4] If water is used as the solvent for the stock solution, it should be filter-sterilized before use.[4]

Q3: What quality control measures should I consider when using D-Galactose-6-O-sulfate in my experiments?

A3: It is crucial to use high-purity D-Galactose-6-O-sulfate. The purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Impurities or degradation products can lead to inconsistent and misleading results. Always refer to the supplier's certificate of analysis for lot-specific purity data.

Q4: Can D-Galactose-6-O-sulfate influence cell signaling pathways?

A4: Yes, as a component of larger glycans, D-Galactose-6-O-sulfate plays a role in various signaling pathways. For instance, the sulfation patterns of glycosaminoglycans are critical for their interactions with growth factors like Fibroblast Growth Factors (FGFs), thereby modulating their signaling activities.[6] It can also be involved in inflammatory signaling by affecting cytokine and chemokine activity.[7]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed in Cell-Based Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of D-Galactose-6-O-sulfate - Ensure proper storage conditions (-20°C or -80°C for solutions). - Prepare fresh solutions for each experiment. - Avoid repeated freeze-thaw cycles.
Incorrect Concentration - Verify calculations for solution preparation. - Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. Unexpected dose-response curves can occur with sulfated glycans.
Cell Passage Number and Health - Use cells within a consistent and low passage number range. - Regularly check for mycoplasma contamination. - Ensure cells are in the exponential growth phase during the experiment.[8]
Interference with Assay Reagents - Run a control with D-Galactose-6-O-sulfate in cell-free media to check for direct interference with assay reagents (e.g., colorimetric or fluorescent dyes).[9]
Presence of Endotoxins - Use endotoxin-free water and reagents for solution preparation. - Test the final D-Galactose-6-O-sulfate solution for endotoxin (B1171834) levels, as contamination can trigger inflammatory responses in cells.
Issue 2: High Variability Between Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use a calibrated pipette and consistent pipetting technique. - Avoid using the outer wells of the microplate, which are more prone to evaporation.[9]
"Edge Effect" in Microplates - Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. - Ensure even temperature distribution in the incubator.
Instability in Cell Culture Media - Prepare fresh D-Galactose-6-O-sulfate-containing media for each experiment, as its stability in complex media over time can vary.
Compound Precipitation - Visually inspect the prepared solutions for any precipitates. - Ensure the compound is fully dissolved before adding to the cell culture.

Experimental Protocols

Protocol: In Vitro Cell-Based Assay for Assessing Anti-inflammatory Effects

This protocol describes a general workflow for treating a cell line (e.g., macrophages) with D-Galactose-6-O-sulfate to assess its effect on the production of pro-inflammatory cytokines induced by an inflammatory stimulus like Lipopolysaccharide (LPS).

Materials:

  • This compound

  • Cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • LPS from E. coli

  • Phosphate-Buffered Saline (PBS), sterile

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of D-Galactose-6-O-sulfate: Prepare a stock solution of D-Galactose-6-O-sulfate in sterile PBS or serum-free medium. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing different concentrations of D-Galactose-6-O-sulfate to the respective wells.

    • Include a vehicle control (medium without D-Galactose-6-O-sulfate).

    • Pre-incubate the cells with D-Galactose-6-O-sulfate for a specific period (e.g., 2 hours).

  • Inflammatory Challenge: After the pre-incubation, add LPS to the wells (except for the negative control wells) to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL).

  • Incubation: Incubate the plate for a period suitable for the expression of the cytokine of interest (e.g., 6-24 hours).

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of the pro-inflammatory cytokine in the supernatants using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Analyze the data to determine the effect of D-Galactose-6-O-sulfate on cytokine production.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow Experimental Workflow for Cell-Based Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Cells treat Pre-incubate with D-Galactose-6-O-sulfate prep_cells->treat prep_compound Prepare D-Galactose-6-O-sulfate Solutions prep_compound->treat stimulate Add Inflammatory Stimulus (LPS) treat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatants incubate->collect analyze Analyze Cytokine Levels (ELISA) collect->analyze data Data Interpretation analyze->data

Caption: A flowchart of the experimental workflow for a cell-based assay.

Keratan_Sulfate_Biosynthesis Simplified Keratan Sulfate Biosynthesis Pathway cluster_core Protein Core cluster_elongation Chain Elongation cluster_sulfation Sulfation cluster_product Final Product core_protein Core Protein add_glcnac Add GlcNAc core_protein->add_glcnac Glycosyltransferases add_gal Add Galactose add_glcnac->add_gal Glycosyltransferases sulfate_glcnac Sulfate GlcNAc add_gal->sulfate_glcnac sulfate_gal Sulfate Galactose (D-Galactose-6-O-sulfate formation) add_gal->sulfate_gal Sulfotransferases sulfate_glcnac->add_gal Further Elongation ks_chain Keratan Sulfate Chain sulfate_gal->ks_chain

Caption: Simplified overview of the keratan sulfate biosynthesis pathway.

References

Validation & Comparative

Comparative Analysis of D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of sulfated monosaccharides is critical for elucidating their roles in biological processes and for the development of novel therapeutics. This guide provides a comparative overview of D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate, focusing on their potential differential effects in biological assays. While direct comparative studies on these specific monosaccharides are limited in publicly available literature, this document synthesizes existing knowledge on sulfated glycans to infer potential differences and proposes a framework for their direct comparison.

Structural and Functional Overview

D-Galactose is a fundamental monosaccharide that, when sulfated at different positions, can exhibit distinct biological activities. The position of the sulfate (B86663) group on the galactose ring can significantly influence its interaction with proteins such as enzymes and receptors, thereby dictating its functional role. D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate are two such isomers that are components of larger glycosaminoglycans (GAGs) like keratan (B14152107) sulfate and chondroitin (B13769445) sulfate, respectively.

FeatureD-Galactose-6-O-sulfateD-Galactose-4-O-sulfate
Synonyms Gal-6SGal-4S
Natural Occurrence Component of keratan sulfate and some carrageenans.[1]Component of chondroitin sulfate.
Biosynthesis Sulfation at the 6-position of galactose residues is catalyzed by specific sulfotransferases, such as keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST).Sulfation at the 4-position of N-acetylgalactosamine in chondroitin sulfate is catalyzed by chondroitin 4-O-sulfotransferases.
Known Biological Roles May play a role in differentiating glycan sulfatide recognition/binding sites.[2] Implicated as a recognition determinant for Siglec-F.A key structural component of chondroitin sulfate, which is involved in various cellular processes including cell adhesion, migration, and signaling.

Differential Roles in Biological Systems: Inferences and Evidence

The positioning of the sulfate group is a critical determinant of the biological function of sulfated carbohydrates. While direct comparative data for the monosaccharides are scarce, studies on larger, related molecules provide valuable insights.

Inflammation and Toll-like Receptor 4 (TLR4) Signaling

Recent research suggests that the 6-O-sulfation of saccharides can be a key factor in the activation of Toll-like receptor 4 (TLR4), a critical receptor in the innate immune system that recognizes pathogen-associated molecular patterns and triggers inflammatory responses. A study on sulfated disaccharides demonstrated that the presence of a 6-sulfate group is crucial for triggering TLR4 signalization. This suggests that D-Galactose-6-O-sulfate may be a more potent activator of TLR4-mediated inflammation compared to its 4-O-sulfate counterpart.

Below is a diagram illustrating the hypothesized TLR4 signaling pathway that could be differentially activated by these sulfated galactose isomers.

TLR4_Signaling Hypothesized TLR4 Signaling Pathway Activation cluster_receptor Receptor Complex cluster_signaling Intracellular Signaling cluster_response Cellular Response D-Gal-6-S D-Galactose-6-O-sulfate TLR4 TLR4/MD2 Complex D-Gal-6-S->TLR4 Potent Activation (Hypothesized) D-Gal-4-S D-Galactose-4-O-sulfate D-Gal-4-S->TLR4 Weak/No Activation (Hypothesized) MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB p65 p65 p50 p50 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65->Cytokines Translocates to Nucleus & Induces Transcription

Caption: Hypothesized differential activation of the TLR4 signaling pathway.

Proposed Framework for Comparative Analysis in Biological Assays

To address the current knowledge gap, a direct comparative study of D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate is necessary. The following experimental workflow is proposed for a comprehensive in vitro comparison.

Experimental_Workflow Proposed Experimental Workflow for Comparative Analysis cluster_setup Initial Setup cluster_assays Biological Assays cluster_endpoints Data Collection & Analysis start Prepare Stock Solutions of D-Gal-6-S and D-Gal-4-S cell_culture Culture RAW264.7 Macrophages and HEK293-TLR4 Reporter Cells start->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability anti_inflammatory Anti-inflammatory Assays (LPS Stimulation) cell_culture->anti_inflammatory tlr4_activation TLR4 Activation Assay (NF-κB Reporter) cell_culture->tlr4_activation data_analysis Data Analysis and Comparison viability->data_analysis no_assay Nitric Oxide (NO) Measurement (Griess Assay) anti_inflammatory->no_assay cytokine_assay Cytokine Quantification (ELISA: TNF-α, IL-6, IL-1β) anti_inflammatory->cytokine_assay reporter_assay Luciferase/SEAP Activity Measurement tlr4_activation->reporter_assay no_assay->data_analysis cytokine_assay->data_analysis reporter_assay->data_analysis

Caption: A proposed workflow for the direct comparison of the two isomers.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the workflow.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate on RAW264.7 macrophages.

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared compound solutions to the respective wells. Include a vehicle control (medium only).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

In Vitro Anti-inflammatory Assay

Objective: To compare the anti-inflammatory effects of D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate in LPS-stimulated RAW264.7 macrophages.

Protocol:

  • Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a control group with no LPS and a group with LPS only.

  • After incubation, collect the cell culture supernatants for nitric oxide and cytokine analysis.

  • Transfer 50 µL of the collected supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Generate a standard curve for each cytokine and determine the concentrations in the samples.

TLR4 Activation Assay (NF-κB Reporter Assay)

Objective: To directly compare the ability of D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate to activate the TLR4 signaling pathway.

Protocol:

  • Seed HEK293 cells stably co-transfected with TLR4, MD2, CD14, and an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) in a 96-well plate.

  • Allow the cells to grow to 70-80% confluency.

  • Treat the cells with various concentrations of D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate. Include a positive control (LPS) and a negative control (medium only).

  • Incubate for 18-24 hours.

  • Measure the reporter gene activity in the cell culture supernatant (for SEAP) or cell lysate (for luciferase) according to the manufacturer's protocol for the specific reporter assay system.

  • Normalize the reporter activity to cell viability if necessary.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect on Cell Viability

CompoundConcentration (µM)Cell Viability (%)
D-Galactose-6-O-sulfate10
50
100
D-Galactose-4-O-sulfate10
50
100

Table 2: Anti-inflammatory Effects in LPS-Stimulated Macrophages

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + D-Gal-6-S (50 µM)
LPS + D-Gal-4-S (50 µM)

Table 3: TLR4 Activation in HEK293-TLR4 Reporter Cells

TreatmentConcentration (µM)NF-κB Reporter Activity (Fold Change)
Control-1.0
LPS (Positive Control)0.1 µg/mL
D-Galactose-6-O-sulfate10
50
100
D-Galactose-4-O-sulfate10
50
100

Conclusion

While both D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate are important components of biologically active macromolecules, their individual and comparative biological activities as monosaccharides are not yet well-defined. Based on indirect evidence from studies on larger sulfated glycans, it is plausible that the position of the sulfate group dictates distinct interactions with cellular receptors and enzymes, potentially leading to different outcomes in biological assays, particularly those related to inflammation. The proposed experimental framework provides a systematic approach to directly compare these two molecules and elucidate their specific roles in cellular signaling. The results from such studies will be invaluable for advancing our understanding of sulfated monosaccharides in health and disease and for guiding the development of targeted therapeutic agents.

References

The Critical Role of Sulfation in Modulating Selectin Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between sulfated monosaccharides and selectins is paramount for the development of novel therapeutics targeting inflammation, thrombosis, and cancer metastasis. This guide provides a comparative overview of the binding affinities of various sulfated saccharides to selectins, supported by experimental data and detailed methodologies.

The selectin family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin) plays a pivotal role in the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels during an inflammatory response. These interactions are mediated by the recognition of specific carbohydrate structures on the cell surface. While the canonical ligand for selectins is the sialyl Lewis X (sLex) tetrasaccharide, a growing body of evidence highlights the critical importance of sulfation in enhancing binding affinity and specificity.

Comparative Binding Affinities of Sulfated Saccharides to Selectins

Direct comparative studies on the binding affinities of a wide range of individual sulfated monosaccharides to selectins are limited in publicly available literature. Research has predominantly focused on more complex sulfated oligosaccharides and polysaccharides, as these often represent the physiological ligands more accurately. However, the existing data clearly demonstrates that the presence and position of sulfate (B86663) groups significantly enhance binding affinity compared to their non-sulfated counterparts. For instance, the affinity of selectins for sLex is relatively weak, with dissociation constants (Kd) in the low millimolar range.[1] In contrast, certain sulfated oligosaccharides exhibit binding affinities in the micromolar range.[2]

The following table summarizes representative binding affinity data for various sulfated saccharides to L-selectin and P-selectin. It is important to note that variations in experimental conditions (e.g., assay type, temperature, pH) can influence the measured affinities.

LigandTarget ProteinBinding Affinity (IC50)Experimental Method
Heparin-derived tetrasaccharide mixtureL-selectin-Ig200 ± 40 µMELISA-based assay
Hexasulfated tetrasaccharide (ΔUA2Sα1-4GlcNS6Sα1-4IdoA2Sα1-4GlcNS6S)L-selectin-Ig46 ± 5 µMELISA-based assay
Heparin-derived tetrasaccharide mixtureP-selectin-Ig850 ± 110 µMELISA-based assay
Hexasulfated tetrasaccharide (ΔUA2Sα1-4GlcNS6Sα1-4IdoA2Sα1-4GlcNS6S)P-selectin-Ig341 ± 24 µMELISA-based assay

Table 1: Inhibitory concentrations (IC50) of heparin-derived sulfated oligosaccharides against L- and P-selectin binding to a sialyl-Lewisx neoglycoprotein. Data sourced from[2].

Key Insights from Experimental Data:

  • Sulfation Enhances Affinity: The presence of sulfate groups is a key determinant for high-affinity binding to L- and P-selectin.[3][4] This is evident from the significantly lower IC50 value of the hexasulfated tetrasaccharide compared to the tetrasaccharide mixture.[2]

  • Positional Importance: The position of the sulfate group on the monosaccharide is crucial. For instance, 6-O-sulfation of N-acetylglucosamine (GlcNAc) residues within larger glycan structures is a critical modification for L-selectin binding.[3]

  • Selectin Specificity: E-, L-, and P-selectin exhibit distinct preferences for sulfated ligands.[5] While all three can bind to sulfated structures, the specific context and presentation of the sulfated monosaccharide influence the binding characteristics for each selectin.[5]

  • Beyond Carbohydrate Sulfation: Tyrosine sulfation on the protein scaffold presenting the carbohydrate ligands, such as on P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), is also essential for high-affinity binding to P-selectin.[6]

Experimental Protocols

Accurate determination of binding affinities relies on robust experimental techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most widely used methods for quantifying protein-carbohydrate interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.

Experimental Workflow:

  • Ligand Immobilization: The selectin (protein) is typically immobilized on a sensor chip with a carboxymethylated dextran (B179266) surface.

  • Analyte Injection: A solution containing the sulfated monosaccharide (analyte) is flowed over the sensor surface at various concentrations.

  • Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by analyzing the shape of the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

cluster_0 SPR Experimental Workflow Immobilize Selectin Immobilize Selectin Inject Sulfated Monosaccharide Inject Sulfated Monosaccharide Immobilize Selectin->Inject Sulfated Monosaccharide Detect Binding Detect Binding Inject Sulfated Monosaccharide->Detect Binding Analyze Kinetics Analyze Kinetics Detect Binding->Analyze Kinetics

Caption: A simplified workflow for determining binding kinetics using Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules in solution, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation: The selectin is placed in the sample cell of the calorimeter, and the sulfated monosaccharide solution is loaded into a syringe. Both solutions must be in identical, well-degassed buffers to minimize heats of dilution.

  • Titration: The sulfated monosaccharide solution is injected into the sample cell in small, precise aliquots.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

The Role of Sulfated Monosaccharides in Leukocyte Adhesion

The interaction between selectins on endothelial cells and their sulfated carbohydrate ligands on leukocytes is a critical initiating step in the inflammatory cascade. This process allows leukocytes to slow down from the bloodstream and roll along the vessel wall, a prerequisite for their subsequent firm adhesion and transmigration into the underlying tissue.

cluster_1 Selectin-Mediated Leukocyte Tethering and Rolling Leukocyte in Blood Flow Leukocyte in Blood Flow Tethering Tethering Leukocyte in Blood Flow->Tethering Selectin-Sulfated Ligand Interaction Endothelial Cell Endothelial Cell Tethering->Endothelial Cell Rolling Rolling Tethering->Rolling Firm Adhesion Firm Adhesion Rolling->Firm Adhesion

Caption: The initial steps of leukocyte extravasation mediated by selectin binding to sulfated ligands.

References

Validation of experimental findings using synthetic D-Galactose-6-O-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic D-Galactose-6-O-sulfate, offering insights into its performance relative to other monosaccharide derivatives. The information presented herein is intended to support the validation of experimental findings and guide future research and development.

Performance Comparison of D-Galactose-6-O-sulfate and Analogs

While direct, head-to-head experimental data comparing the biological activity of synthetic D-Galactose-6-O-sulfate with its analogs in a single study is limited in the public domain, in silico studies provide valuable predictive insights into their potential interactions with protein targets. One such study investigated the binding affinity of different sulfated monosaccharides to Caspase-3, a key enzyme in apoptosis.

In Silico Docking Analysis against Caspase-3

The following table summarizes the docking scores of D-Galactose-6-O-sulfate and its analogs, D-Glucose-6-O-sulfate and D-Mannose-6-O-sulfate, with the Caspase-3 receptor. A lower docking score indicates a stronger predicted binding affinity.

CompoundDocking Score (kcal/mol)Number of Hydrogen Bonds
D-Galactose-6-O-sulfate -5.0 3
D-Glucose-6-O-sulfateFavorable Binding EnergyNot specified
D-Mannose-6-O-sulfateFavorable Binding EnergyNot specified

Data sourced from an in silico interaction analysis.

This computational analysis suggests that D-Galactose-6-O-sulfate has the strongest interaction with Caspase-3 among the tested compounds[1]. It is important to note that these are theoretical predictions and require experimental validation.

Biological Context and Experimental Considerations

The functional significance of D-Galactose-6-O-sulfate (Gal6S) is often observed when it is part of larger glycan structures, such as keratan (B14152107) sulfate (B86663) and other cell-surface glycans. Its presence can influence the binding of these glycans to various proteins, including selectins, which are crucial for cell adhesion processes.

However, studies on the role of Gal6S in L-selectin binding have shown variable results. The addition of a sulfate group at the 6-O position of galactose within the sialyl Lewis X (sLex) structure does not significantly enhance, and may even inhibit, its binding to L-selectin-Fc fusion proteins[2]. Conversely, when present on other glycan backbones, Gal6S has been implicated as a binding determinant for L-selectin[2]. This highlights the importance of the overall glycan context in determining the functional effect of Gal6S.

Experimental Protocols

To experimentally validate the findings from in silico studies and to compare the efficacy of synthetic D-Galactose-6-O-sulfate with its alternatives, a variety of biochemical and cell-based assays can be employed. Below is a representative protocol for an enzyme inhibition assay.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general workflow to assess the inhibitory activity of D-Galactose-6-O-sulfate and its analogs against a target enzyme (e.g., a sulfatase or a glycosidase).

1. Materials:

  • Target enzyme (purified)
  • Substrate for the enzyme (e.g., a p-nitrophenyl-linked sugar for colorimetric assays)
  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)
  • Test compounds: Synthetic D-Galactose-6-O-sulfate, D-Glucose-6-O-sulfate, D-Mannose-6-O-sulfate, and a non-sulfated control (D-Galactose)
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare stock solutions of the test compounds in the assay buffer.
  • In the wells of a 96-well microplate, add a fixed volume of the enzyme solution.
  • Add varying concentrations of the test compounds to the wells. Include a control with no inhibitor.
  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
  • Initiate the enzymatic reaction by adding the substrate to each well.
  • Monitor the reaction progress over time by measuring the absorbance (for colorimetric assays) or fluorescence at appropriate wavelengths using a microplate reader.
  • Calculate the initial reaction velocities for each concentration of the inhibitor.
  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound.

3. Data Analysis:

  • The IC50 values for D-Galactose-6-O-sulfate and its analogs can be compared to determine their relative inhibitory potency. A lower IC50 value indicates a more potent inhibitor.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate key biological processes involving D-Galactose-6-O-sulfate.

Enzymatic_Sulfation_of_Galactose Gal D-Galactose Gal6ST Galactose-6-O-Sulfotransferase (e.g., KSGal6ST) Gal->Gal6ST Substrate PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->Gal6ST Sulfate Donor Gal6S D-Galactose-6-O-sulfate Gal6ST->Gal6S Product PAP PAP (3'-phosphoadenosine-5'-phosphate) Gal6ST->PAP Byproduct

Enzymatic synthesis of D-Galactose-6-O-sulfate.

Incorporation_into_Keratan_Sulfate cluster_synthesis Glycan Elongation cluster_sulfation Sulfation UDP_Gal UDP-Galactose GalT Galactosyltransferase UDP_Gal->GalT Growing_Chain Growing Keratan Sulfate Chain (...-GlcNAc) Growing_Chain->GalT Elongated_Chain ...-GlcNAc-Gal GalT->Elongated_Chain Galactosylation Gal6ST KSGal6ST Elongated_Chain->Gal6ST PAPS PAPS PAPS->Gal6ST Sulfated_Chain ...-GlcNAc-Gal(6S) Gal6ST->Sulfated_Chain Sulfation

Incorporation of galactose and subsequent sulfation in keratan sulfate biosynthesis.

References

Navigating the Nuances of Glycan Recognition: A Comparative Guide to Antibodies Targeting Sulfated Galactose Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and characterization of sulfated galactose residues on glycans are paramount for unraveling their roles in health and disease. This guide provides a comprehensive comparison of antibodies that recognize these critical epitopes, offering insights into their binding specificities, cross-reactivity profiles, and the experimental frameworks used for their evaluation.

The sulfation of galactose, a common terminal monosaccharide on glycan chains, creates a diverse array of epitopes that mediate a wide range of biological processes, from cell adhesion and signaling to pathogen recognition. Consequently, antibodies that can specifically target these sulfated residues are invaluable tools for research and potential therapeutic development. This guide delves into the performance of these specialized antibodies, presenting available quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Performance Comparison of Anti-Sulfated Galactose Antibodies

The ability of an antibody to distinguish between various sulfation patterns on galactose and to avoid off-target binding to other structurally similar epitopes is a critical measure of its performance. Below is a summary of available quantitative data for antibodies known to recognize sulfated galactose residues.

Antibody/LectinTarget EpitopeAlternative Epitopes Recognized (Cross-Reactivity)Binding Affinity (K D )Experimental MethodReference
Lamprey VLR O6 3-O-sulfated galactose (3-O-SGal)(3S)Galβ1-4GlcNAcLow micromolarIsothermal Titration Calorimetry (ITC), Glycan Array[1]
Murine mAb TBG3 GD1a (ganglioside)Sulfatide (3-O-sulfo-β-D-galactosylceramide)10⁻⁵ to 10⁻⁶ M (for sulfatide)Surface Plasmon Resonance (SPR)[2]
Murine mAb EG1 GD3/GQ1b (gangliosides)Sulfatide (3-O-sulfo-β-D-galactosylceramide)10⁻⁵ to 10⁻⁶ M (for sulfatide)Surface Plasmon Resonance (SPR)[2]
Murine mAb DG2 GM1 (ganglioside)Sulfatide (3-O-sulfo-β-D-galactosylceramide)10⁻⁵ to 10⁻⁶ M (for sulfatide)Surface Plasmon Resonance (SPR)[2]

It is important to note that direct comparative studies across a wide range of anti-sulfated galactose antibodies are limited. The data presented here is compiled from individual studies and highlights the need for standardized head-to-head comparisons to fully delineate the specificity and cross-reactivity profiles of these valuable reagents.

Key Experimental Methodologies

The accurate assessment of antibody binding to sulfated galactose residues relies on a suite of biophysical and immunological techniques. Here, we detail the protocols for three commonly employed methods.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing quantitative data on association and dissociation rates.

Experimental Protocol:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated.

  • Ligand Immobilization: The sulfated galactose-containing glycan (ligand), often conjugated to a carrier protein like BSA, is immobilized on the sensor chip surface.

  • Analyte Injection: The antibody (analyte) is injected at various concentrations over the sensor surface.

  • Association Phase: The binding of the antibody to the immobilized glycan is monitored in real-time.

  • Dissociation Phase: A buffer is flowed over the surface to monitor the dissociation of the antibody-glycan complex.

  • Regeneration: The sensor surface is regenerated using a solution (e.g., 3 M MgCl₂) to remove the bound antibody, preparing it for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ).

Glycan Array for Specificity Profiling

Glycan arrays consist of a collection of different glycans immobilized on a solid surface, allowing for the high-throughput screening of antibody binding specificity.

Experimental Protocol:

  • Array Blocking: The glycan array is blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Antibody Incubation: The primary antibody is diluted in binding buffer and incubated on the array.

  • Washing: The array is washed to remove unbound primary antibody.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that recognizes the primary antibody is added and incubated.

  • Final Washing and Scanning: The array is washed again, dried, and scanned using a fluorescence microarray scanner.

  • Data Analysis: The fluorescence intensity of each spot is quantified to determine the binding profile of the antibody across the panel of glycans.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Assessment

ELISA is a plate-based assay commonly used to detect and quantify antibody-antigen interactions.

Experimental Protocol:

  • Antigen Coating: A 96-well microplate is coated with the sulfated galactose-containing antigen (e.g., a glycoconjugate).

  • Blocking: The plate is blocked with a blocking buffer to prevent non-specific binding.

  • Primary Antibody Incubation: The primary antibody is added at various dilutions and incubated.

  • Washing: The plate is washed to remove unbound primary antibody.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is added and incubated.

  • Washing: The plate is washed to remove unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric, fluorescent, or chemiluminescent signal.

  • Detection: The signal is measured using a microplate reader. The intensity of the signal is proportional to the amount of bound primary antibody.

Visualizing Workflows and Concepts

To further clarify the experimental processes and the principles of antibody-glycan interactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow_SPR cluster_SPR Surface Plasmon Resonance (SPR) Workflow Activate Sensor Chip Activate Sensor Chip Immobilize Glycan Immobilize Glycan Activate Sensor Chip->Immobilize Glycan Covalent Coupling Inject Antibody Inject Antibody Immobilize Glycan->Inject Antibody Analyte Flow Measure Association Measure Association Inject Antibody->Measure Association Real-time Monitoring Inject Buffer Inject Buffer Measure Association->Inject Buffer Dissociation Phase Measure Dissociation Measure Dissociation Inject Buffer->Measure Dissociation Real-time Monitoring Regenerate Surface Regenerate Surface Measure Dissociation->Regenerate Surface Remove Bound Antibody Data Analysis Data Analysis Regenerate Surface->Data Analysis Calculate ka, kd, KD

SPR Experimental Workflow

Glycan_Array_Workflow cluster_GlycanArray Glycan Array Specificity Profiling Block Array Block Array Incubate with Primary Antibody Incubate with Primary Antibody Block Array->Incubate with Primary Antibody Wash Wash Incubate with Primary Antibody->Wash Incubate with Secondary Antibody Incubate with Secondary Antibody Wash->Incubate with Secondary Antibody Final Wash Final Wash Incubate with Secondary Antibody->Final Wash Scan Array Scan Array Final Wash->Scan Array Analyze Fluorescence Data Analyze Fluorescence Data Scan Array->Analyze Fluorescence Data

Glycan Array Experimental Workflow

Antibody_Cross_Reactivity cluster_CrossReactivity Antibody Cross-Reactivity Concept Antibody Anti-Sulfated Galactose Antibody Target Target Epitope (e.g., 3-O-SGal) Antibody->Target High Affinity Binding SimilarEpitope1 Structurally Similar Epitope 1 (e.g., 6-O-SGal) Antibody->SimilarEpitope1 Potential Low Affinity Cross-Reactivity SimilarEpitope2 Structurally Similar Epitope 2 (e.g., Non-sulfated Gal) Antibody->SimilarEpitope2 Potential Low Affinity Cross-Reactivity UnrelatedEpitope Unrelated Epitope (e.g., Mannose) Antibody->UnrelatedEpitope No Binding

Concept of Antibody Cross-Reactivity

Conclusion

The study of antibodies targeting sulfated galactose residues is a rapidly evolving field with significant implications for both basic research and clinical applications. While novel and highly specific reagents like the lamprey-derived VLR O6 are emerging, a thorough and comparative characterization of their binding properties is essential for their effective use. This guide provides a framework for understanding and evaluating these antibodies, emphasizing the importance of robust experimental design and quantitative data analysis. As more data becomes available, a clearer picture of the cross-reactivity landscape will emerge, enabling researchers to select the most appropriate tools for their specific needs and paving the way for the development of next-generation diagnostics and therapeutics targeting these unique glycan epitopes.

References

A Comparative Analysis of the Biological Activities of D-Galactose-6-O-sulfate and its L-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of D-Galactose-6-O-sulfate and its L-enantiomer, L-Galactose-6-O-sulfate. While direct comparative studies are limited, this document synthesizes available data on the individual activities of each enantiomer to offer insights into their potential therapeutic applications.

Introduction

Galactose, a monosaccharide, and its sulfated derivatives play crucial roles in various biological processes, including cell recognition, signaling, and inflammation. The stereochemistry of these molecules can significantly influence their biological function. This guide focuses on the 6-O-sulfated forms of D-galactose and L-galactose, highlighting their known biological activities and the experimental methods used to assess them.

Comparative Biological Activities

Direct experimental comparisons of the biological activities of D-Galactose-6-O-sulfate and L-Galactose-6-O-sulfate are not extensively documented in the current literature. However, by examining studies on each enantiomer and related sulfated polysaccharides, we can infer potential differences in their bioactivities.

Anti-inflammatory Activity

Evidence suggests that sulfated galactans containing L-galactose possess anti-inflammatory properties. For instance, 3,6-anhydro-L-galactose (L-AHG), a derivative of L-galactose, has been shown to exhibit strong anti-inflammatory effects by suppressing nitrite (B80452) production in vitro.[1] Polysaccharides containing L-galactose have also demonstrated anti-inflammatory potential. In contrast, the direct anti-inflammatory activity of D-Galactose-6-O-sulfate is less clear, with its role being more prominently studied in the context of cell adhesion and immune recognition.

Antioxidant Activity

Sulfated polysaccharides rich in L-galactose, such as those extracted from the seaweed Gracilaria fisheri, have been reported to possess antioxidant properties.[2] The degree of sulfation in these polysaccharides appears to correlate with their antioxidant capacity. While D-galactose itself has been used to induce oxidative stress in aging models, the specific antioxidant activity of D-Galactose-6-O-sulfate has not been a primary focus of research.

Role in Cell Recognition and Signaling

D-Galactose-6-O-sulfate is a known component of glycans that act as ligands for cell adhesion molecules, specifically selectins and siglecs.[3][4][5] Its presence on structures like sialyl Lewis X can modulate binding to L-selectin, a key protein in lymphocyte homing.[4][6][7] However, the effect of 6'-O-sulfation on galactose can be complex, in some contexts enhancing and in others inhibiting L-selectin binding.[6] There is limited information on the interaction of L-Galactose-6-O-sulfate with these cell adhesion molecules.

Data Summary

The following table summarizes the available quantitative data on the biological activities of D- and L-Galactose-6-O-sulfate and related compounds.

Biological ActivityD-Galactose-6-O-sulfateL-Galactose-6-O-sulfate / L-Galactose DerivativesKey Findings & References
Anti-inflammatory Data not availableL-AHG at 100 and 200 μg/mL showed strong suppression of nitrite production.[1]
Antioxidant Data not availableSulfated galactans containing L-galactose-6-sulfate from Gracilaria fisheri showed DPPH radical scavenging activity.[2]
Cell Adhesion (L-selectin binding) Modulates binding; can enhance or inhibit depending on the glycan context.Data not available[4][6]
Cell Adhesion (Siglec binding) Partial recognition determinant for Siglec-F.Data not available[3][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activities of sulfated carbohydrates.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., D- or L-Galactose-6-O-sulfate) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • NO Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.[8][9]

Antioxidant Assay: DPPH Radical Scavenging Activity
  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., water or methanol).

  • Reaction Mixture: Add the sample solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[2]

Visualizations

Experimental Workflow for Biological Activity Screening

G Figure 1. General workflow for screening the biological activity of sulfated galactose enantiomers. cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison D_Gal D-Galactose-6-O-sulfate AntiInflammatory Anti-inflammatory Assay (e.g., NO production) D_Gal->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH scavenging) D_Gal->Antioxidant CellAdhesion Cell Adhesion Assay (e.g., Selectin binding) D_Gal->CellAdhesion L_Gal L-Galactose-6-O-sulfate L_Gal->AntiInflammatory L_Gal->Antioxidant L_Gal->CellAdhesion Data Quantitative Data (IC50, % inhibition) AntiInflammatory->Data Antioxidant->Data CellAdhesion->Data Comparison Comparative Analysis Data->Comparison

Caption: General workflow for screening the biological activity of sulfated galactose enantiomers.

Signaling Role of Sulfated Glycans

G Figure 2. Simplified diagram of sulfated glycans in cell-cell recognition. cluster_0 Cell 1 cluster_1 Cell 2 cluster_2 Downstream Signaling Glycan Sulfated Glycan (e.g., containing Gal-6-S) Receptor Lectin Receptor (e.g., Selectin, Siglec) Glycan->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Adhesion, Cytokine Release) Signaling->Response

Caption: Simplified diagram of sulfated glycans in cell-cell recognition.

Conclusion

The available evidence suggests potential differences in the biological activities of D- and L-Galactose-6-O-sulfate. While the D-enantiomer is more established in the context of cell adhesion and immune recognition, preliminary findings indicate that L-galactose-containing sulfated polysaccharides may possess notable anti-inflammatory and antioxidant properties. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships of these enantiomers and to explore their therapeutic potential. This guide serves as a foundational resource for researchers interested in the burgeoning field of glycobiology and the development of carbohydrate-based therapeutics.

References

Efficacy of D-Galactose-6-O-sulfate as a Competitive Inhibitor: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for evaluating potential competitive inhibitors by presenting data on related compounds and outlining the necessary experimental protocols for determining such efficacy. The focus will be on glycosidases, the typical targets for competitive inhibition by sugar analogs.

Comparative Inhibitor Data

In the absence of direct data for D-Galactose-6-O-sulfate, this section presents inhibitory data for other sulfated galactose derivatives against a relevant enzyme, N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), to illustrate the type of comparative analysis that would be beneficial. It is crucial to note that this is a sulfotransferase and not a glycosidase, and the inhibitors are N-acetylgalactosamine derivatives, highlighting the specificity of enzyme-inhibitor interactions.

Table 1: Competitive Inhibition of N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) by Various Sulfated Glycosides

InhibitorKᵢ (mM)Reference
Phenyl-β-D-GalNAc(4SO₄)0.98[1]
p-Nitrophenyl-β-D-GalNAc(4SO₄)Stronger than Phenyl-β-D-GalNAc(4SO₄)[1]
p-Chlorophenyl-β-D-GalNAc(4SO₄)Stronger than Phenyl-β-D-GalNAc(4SO₄)[1]
3-Estradiol-β-D-GalNAc(4SO₄)0.008[1]
7-Estradiol-β-D-GalNAc(4SO₄)Weak inhibition[1]

Note: This data is for a sulfotransferase and its specific inhibitors, and is provided for illustrative purposes only. The inhibitory effects on other enzymes, such as glycosidases, would need to be determined experimentally.

Experimental Protocols

To determine the efficacy of D-Galactose-6-O-sulfate as a competitive inhibitor for a specific enzyme (e.g., β-galactosidase), a series of enzyme kinetic assays must be performed. The following outlines a general experimental protocol.

Materials and Reagents
  • Purified enzyme of interest (e.g., β-galactosidase from Aspergillus oryzae)

  • Substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)

  • Inhibitor: D-Galactose-6-O-sulfate

  • Assay buffer (e.g., phosphate (B84403) buffer at optimal pH for the enzyme)

  • Spectrophotometer

  • 96-well microplates (optional, for high-throughput screening)

Determination of Michaelis-Menten Constant (Kₘ) and Maximum Velocity (Vₘₐₓ)

Before assessing inhibition, the baseline kinetic parameters of the enzyme with its substrate must be determined.

  • Prepare a series of substrate dilutions in the assay buffer.

  • Add a fixed concentration of the enzyme to each substrate dilution.

  • Monitor the rate of product formation over time by measuring the change in absorbance at a specific wavelength (e.g., 420 nm for the product of ONPG cleavage, o-nitrophenol).

  • Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Determination of the Inhibition Constant (Kᵢ) for Competitive Inhibition
  • Perform a series of kinetic assays as described above, but in the presence of different fixed concentrations of the inhibitor, D-Galactose-6-O-sulfate.

  • For each inhibitor concentration, vary the substrate concentration and measure the initial reaction velocities.

  • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for the data with and without the inhibitor.

  • For a competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vₘₐₓ), but will have different x-intercepts (-1/Kₘ,app).

  • The apparent Kₘ (Kₘ,app) can be calculated from each line.

  • The Kᵢ can then be determined using the following equation: Kₘ,app = Kₘ (1 + [I]/Kᵢ) where [I] is the inhibitor concentration.

Alternatively, non-linear regression analysis of the velocity data against the substrate and inhibitor concentrations can be used to directly fit the data to the competitive inhibition model and determine the Kᵢ.

Visualizing the Concepts

To aid in the understanding of the experimental workflow and the underlying principles of competitive inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Assay Mix Enzyme, Substrate, and Inhibitor Enzyme->Assay Substrate Substrate Dilutions Substrate->Assay Inhibitor Inhibitor Dilutions (D-Galactose-6-O-sulfate) Inhibitor->Assay Measure Spectrophotometric Measurement (Absorbance vs. Time) Assay->Measure V0 Calculate Initial Velocities (V₀) Measure->V0 Plot Generate Lineweaver-Burk or Michaelis-Menten Plots V0->Plot Ki Determine Kᵢ Plot->Ki Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES k₁ EI Enzyme-Inhibitor Complex E->EI k₃ S Substrate S->ES I Inhibitor (D-Galactose-6-O-sulfate) I->EI ES->E k₋₁ P Product ES->P k₂ EI->E k₋₃

References

A Comparative Analysis of Sulfatase Activity on Diverse Sulfated Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sulfatase activity on a variety of sulfated sugar substrates. Sulfatases are a class of enzymes essential for the hydrolysis of sulfate (B86663) esters from a wide range of biomolecules, including carbohydrates. Their specificity and efficiency are critical in various biological processes, including the degradation of glycosaminoglycans (GAGs), the remodeling of the extracellular matrix, and the modulation of cell signaling pathways.[1][2] Understanding the comparative activity of these enzymes on different sulfated sugars is paramount for research in lysosomal storage disorders, cancer biology, and the development of novel therapeutics.

Quantitative Comparison of Sulfatase Activity

The substrate specificity and catalytic efficiency of sulfatases vary significantly depending on the enzyme source, the specific sulfated sugar, and the position of the sulfate group on the sugar moiety. The following table summarizes key kinetic parameters for a selection of sulfatases acting on different sulfated sugar substrates.

EnzymeSourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Optimal pHReference
N-Acetylglucosamine-6-sulfate sulfataseHuman Urine³H-Trisaccharide (from Heparan Sulfate)0.15--5.5[3]
N-Acetylglucosamine-6-sulfate sulfataseHuman UrineN-Acetylglucosamine 6-sulfate1.5--5.5[3]
N-Acetylglucosamine-6-sulfate sulfataseHuman UrineGlucose 6-sulfate7.7--5.5[3]
SulfataseUnknownOligosaccharide (from Chondroitin 6-sulfate)0.01251.5--[4]
SulfataseUnknownOligosaccharide (from Keratan sulfate)0.0500.09--[4]
Fucoidanase (FNase S)Sphingomonas paucimobilisMiyeokgui fucoidan (B602826) (MF)1.80.64 mg/min0.343-[5]
Fucoidanase (FNase S)Sphingomonas paucimobilisFucus evanescens fucoidan (FF)1.70.62 mg/min0.376-[5]
Chondroitin Sulfate 4-O-Endosulfatase (endoVB4SF)Marine BacteriumChondroitin Sulfate/Dermatan Sulfate---7.0-8.0[6][7][8]
Chondroitin Sulfate 4-O-Exosulfatase (exoPB4SF)Photobacterium sp.Chondroitin Sulfate/Dermatan Sulfate---6.0-9.0[6][7][8]
BT1636³S-GalBacteroides thetaiotaomicron3-O-sulfated Galactose----[This sulfatase is essential for the utilization of colonic mucin O-glycans by B. thetaiotaomicron and acts on terminal 3-O-sulfated galactose residues.][9]
BT4683³S-GalBacteroides thetaiotaomicron3-O-sulfated Galactose (internal)----[This is an endo-acting sulfatase that removes internal 3-O-sulfates from galactose on intact colonic mucin O-glycans.][9]
BT1628⁶S-GlcNAc & BT3177⁶S-GlcNAcBacteroides thetaiotaomicron6-O-sulfated N-Acetylglucosamine----[These are exo-acting sulfatases that remove 6-O-sulfation from terminal N-acetylglucosamine residues on intact colonic mucin O-glycans.][9]

Note: A dash (-) indicates that the data was not available in the cited literature. The activity of some sulfatases is described qualitatively, highlighting their substrate specificity without providing detailed kinetic parameters. For instance, bacterial sulfatases from the human gut symbiont Bacteroides thetaiotaomicron exhibit high specificity for the type of saccharide and the position of the sulfate group on host glycans like mucin O-glycans and glycosaminoglycans.[9][10][11]

Experimental Protocols

A common method for determining sulfatase activity involves the use of artificial chromogenic or fluorogenic substrates. The following protocol is a generalized procedure for a colorimetric sulfatase assay using p-nitrocatechol sulfate (pNCS).

Principle: The sulfatase hydrolyzes the sulfate group from pNCS, releasing p-nitrocatechol, which is a colored compound that can be quantified spectrophotometrically.

Materials:

  • Sulfatase enzyme preparation

  • p-Nitrocatechol sulfate (pNCS) solution

  • Appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0-7.0, depending on the optimal pH of the sulfatase)

  • Stop solution (e.g., 1 M NaOH)

  • Spectrophotometer

  • Thermostatic water bath

  • Test tubes or microplate

Procedure:

  • Reaction Setup: In a test tube, combine the buffer and the pNCS substrate solution.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the sulfatase enzyme preparation to the tube. For a negative control, add buffer instead of the enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the sulfatase (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding the stop solution. The high pH of the stop solution also enhances the color of the p-nitrocatechol product.

  • Measurement: Measure the absorbance of the solution at the appropriate wavelength for p-nitrocatechol (typically around 515 nm).

  • Quantification: Determine the amount of p-nitrocatechol produced by comparing the absorbance to a standard curve prepared with known concentrations of p-nitrocatechol.

  • Calculation of Activity: Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

Note on Natural Substrates: When using natural sulfated sugar substrates, the released inorganic sulfate can be quantified using methods such as the barium chloride-gelatin precipitation method or ion chromatography. Alternatively, if the desulfated sugar product can be separated and quantified (e.g., by HPLC or enzymatic assays), this can also be used to determine sulfatase activity.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Sulfatase Enzyme Incubation Incubation (Optimal Temp & Time) Enzyme->Incubation Substrate Sulfated Sugar Substrate (e.g., pNCS, GAG) Substrate->Incubation Buffer Reaction Buffer Buffer->Incubation Measurement Spectrophotometry or Chromatography Incubation->Measurement Reaction Product Data_Analysis Data Analysis (Standard Curve, Kinetics) Measurement->Data_Analysis

Caption: General experimental workflow for a sulfatase activity assay.

Signaling_Pathway cluster_ECM Extracellular Matrix cluster_cell Cell Surface cluster_signal Intracellular Signaling HSPG Heparan Sulfate Proteoglycan (HSPG) GF Growth Factor HSPG->GF Binds & Sequesters Sulfatase Extracellular Sulfatase (e.g., Sulf1/Sulf2) Sulfatase->HSPG Removes 6-O-Sulfate Receptor Growth Factor Receptor GF->Receptor Binding & Activation Signaling Downstream Signaling Cascade Receptor->Signaling

Caption: Role of extracellular sulfatases in growth factor signaling.

References

A Comparative Guide to Metabolic Tracing: Isotope-Labeled D-Galactose-6-O-Sulfate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, the ability to trace the fate of specific molecules is paramount to understanding health and disease. This guide provides a comprehensive comparison of isotope-labeled D-Galactose-6-O-sulfate as a tool for metabolic tracing, particularly in the context of sulfated glycan pathways. We will explore its utility in comparison to other metabolic tracers, supported by established experimental principles and methodologies.

Introduction to Metabolic Tracing with Stable Isotopes

Stable isotope tracing is a powerful technique that allows researchers to follow the journey of a molecule through various metabolic pathways.[1] By replacing atoms in a substrate with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), scientists can track the incorporation of these labeled atoms into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] This approach provides a dynamic view of metabolic fluxes, which is often more informative than static measurements of metabolite concentrations.[1]

D-Galactose-6-O-Sulfate: A Key Player in Glycosaminoglycan Synthesis

D-Galactose-6-O-sulfate is a sulfated monosaccharide that plays a crucial role in the biosynthesis of glycosaminoglycans (GAGs), such as keratan (B14152107) sulfate (B86663).[3] GAGs are complex polysaccharides that are essential components of the extracellular matrix and cell surface, involved in cell signaling, adhesion, and growth factor binding.[4] Understanding the metabolic flux of D-Galactose-6-O-sulfate is therefore critical for investigating the pathobiology of various diseases, including cancer and inflammatory disorders, where GAG synthesis is often dysregulated.[4]

Comparison of Metabolic Tracers for Sulfated Glycan Pathways

The choice of a metabolic tracer depends on the specific biological question and the metabolic pathway of interest. Here, we compare isotope-labeled D-Galactose-6-O-sulfate with other relevant tracers for studying sulfated glycan metabolism.

Tracer Primary Use Advantages Disadvantages Typical Isotopes
[¹³C₆]-D-Galactose-6-O-sulfate Direct tracing of sulfated galactose incorporation into GAGs.High specificity for sulfated glycan pathways. Provides direct evidence of incorporation.Synthesis can be complex and costly. May have lower cell permeability compared to unsulfated sugars.¹³C
[¹³C₆]-D-Galactose Tracing the general galactose metabolic pathway, including its conversion to sulfated forms.Commercially available. Readily taken up by cells. Traces the Leloir pathway and subsequent sulfation.[5]Indirectly measures sulfation; requires analysis of downstream sulfated products.¹³C
³⁵S-Sulfate Tracing the activity of sulfotransferases and the incorporation of sulfate into various molecules.Directly labels the sulfate group. Highly sensitive due to radioactivity.Radioactive tracer requiring special handling and disposal. Does not provide information on the carbon backbone.³⁵S (radioactive)
[¹³C₆, ¹⁵N]-Glutamine General metabolic tracer for central carbon and nitrogen metabolism.Provides a broad overview of cellular metabolism. Can indirectly trace GAG synthesis through precursor supply.[6]Indirectly traces sulfated glycan pathways. Label dilution can be significant.¹³C, ¹⁵N

Experimental Protocols

Metabolic Labeling of Cultured Cells with Isotope-Labeled D-Galactose-6-O-Sulfate

This protocol is adapted from established methods for stable isotope tracing in cell culture.[7][8][9]

Materials:

  • Isotope-labeled D-Galactose-6-O-sulfate (e.g., [U-¹³C₆]-D-Galactose-6-O-sulfate)

  • Standard cell culture medium (glucose-free)

  • Dialyzed fetal bovine serum (dFBS)[9]

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), pre-chilled to -80°C[8]

  • Cell scraper

Procedure:

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with the desired concentration of isotope-labeled D-Galactose-6-O-sulfate and dFBS.

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Initiate Labeling: Wash the cells once with pre-warmed, sterile PBS. Replace the standard medium with the pre-warmed labeling medium.[7]

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate.

  • Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[7]

  • Metabolite Extraction: Add ice-cold 80% methanol to the cells and scrape them.[8] Transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris. The supernatant containing the metabolites is collected for analysis.

Mass Spectrometry Analysis of Sulfated Glycans

The analysis of sulfated glycans by mass spectrometry can be challenging due to their negative charge and low abundance.[10] Permethylation is a common derivatization technique used to neutralize sialic acids and improve ionization efficiency for negative ion mode MS analysis.[10][11]

Procedure:

  • Permethylation: The extracted metabolites are subjected to permethylation to enhance the detection of sulfated glycans.[10][11]

  • Fractionation: The permethylated sample is fractionated to enrich for sulfated glycans.[11]

  • LC-MS/MS Analysis: The enriched fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the isotope-labeled sulfated metabolites.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of D-Galactose-6-O-Sulfate Incorporation

The following diagram illustrates the putative metabolic pathway for the incorporation of exogenously supplied, isotope-labeled D-Galactose-6-O-sulfate into a growing glycosaminoglycan chain.

metabolic_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Isotope-labeled\nD-Galactose-6-O-Sulfate Isotope-labeled D-Galactose-6-O-Sulfate Labeled Gal-6-S Labeled D-Galactose-6-Sulfate Isotope-labeled\nD-Galactose-6-O-Sulfate->Labeled Gal-6-S Transport Labeled UDP-Gal Labeled UDP-Galactose Labeled Gal-6-S->Labeled UDP-Gal Activation Growing GAG Chain Growing GAG Chain Labeled UDP-Gal->Growing GAG Chain Galactosyltransferase PAPS PAPS (Sulfate Donor) PAPS->Growing GAG Chain Sulfotransferase Sulfated GAG Chain Labeled Sulfated GAG Chain Growing GAG Chain->Sulfated GAG Chain

Putative metabolic pathway of labeled D-Galactose-6-O-Sulfate.
Experimental Workflow for Metabolic Tracing

The diagram below outlines the general workflow for a metabolic tracing experiment using isotope-labeled substrates.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., in 6-well plates) Isotope_Labeling 2. Introduction of Isotope-labeled Tracer Cell_Culture->Isotope_Labeling Metabolic_Quenching 3. Rapid Metabolic Quenching (e.g., with cold PBS) Isotope_Labeling->Metabolic_Quenching Metabolite_Extraction 4. Metabolite Extraction (e.g., with 80% Methanol) Metabolic_Quenching->Metabolite_Extraction Sample_Analysis 5. Sample Analysis (LC-MS/MS) Metabolite_Extraction->Sample_Analysis Data_Analysis 6. Data Analysis (Isotopologue Distribution) Sample_Analysis->Data_Analysis

General experimental workflow for metabolic tracing.

Conclusion

Isotope-labeled D-Galactose-6-O-sulfate offers a highly specific tool for dissecting the metabolic pathways of sulfated glycans. While its synthesis and use may present challenges compared to more common tracers like [¹³C₆]-D-Galactose, the directness of the information it provides can be invaluable for specific research questions. By carefully selecting the appropriate tracer and employing robust experimental protocols, researchers can gain deep insights into the dynamic processes of GAG biosynthesis and its role in health and disease. This knowledge is crucial for the development of novel therapeutic strategies targeting metabolic pathways in various pathological conditions.

References

Correlating D-Galactose-6-O-Sulfate Concentration with Cellular Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of D-Galactose and its Sulfated Derivative in Cellular Function

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific cellular responses to D-Galactose-6-O-sulfate is limited in the current body of scientific literature. This guide provides a comprehensive overview of the well-documented effects of the closely related monosaccharide, D-galactose. Given their structural similarities, the cellular responses to D-galactose may offer valuable insights into the potential effects of its sulfated form. Further research is warranted to elucidate the specific bioactivities of D-Galactose-6-O-sulfate.

Introduction

D-galactose, a naturally occurring monosaccharide, is a key component in various biological processes. However, at elevated concentrations, it has been widely demonstrated to induce cellular responses that mimic aging, including oxidative stress, inflammation, and apoptosis.[1][2] The sulfated form, D-Galactose-6-O-sulfate, is a constituent of glycosaminoglycans like keratan (B14152107) sulfate (B86663) and is involved in cellular signaling.[3][4] Understanding the concentration-dependent effects of these sugars on cellular behavior is crucial for advancing research in aging, neurodegenerative diseases, and cancer. This guide compares the cellular responses elicited by D-galactose at various concentrations, providing supporting experimental data and detailed protocols.

Data Presentation: D-Galactose Concentration and Cellular Response

The following tables summarize the quantitative effects of D-galactose on various cell lines, as reported in the cited literature.

Table 1: Effect of D-Galactose on Cell Viability and Proliferation

Cell LineConcentrationExposure TimeEffect on Viability/ProliferationReference
Neuro2a (N2a)30 g/L24 hIC50 for proliferation[5]
Neuro2a (N2a)40 g/L72 h~50% viability loss[5]
SH-SY5Y60 g/L24 hSignificant toxicity[5]
Astrocytic CRT cells40 g/L and upwards72 hDose-dependent suppression of viability[6]
C6 Glioblastoma222 mM8 daysSignificant reduction in cell viability[7]
U87MG Glioblastoma222 mM7-9 daysReduced proliferation[7]

Table 2: Induction of Cellular Senescence and Apoptosis by D-Galactose

Cell Line / ModelConcentrationExposure TimeKey Marker of Senescence/ApoptosisReference
Astrocytic CRT cells50 g/l5 daysIncreased SA-β-gal activity[6]
Glioblastoma (C6, U87MG)222 mM7-9 daysIncreased SA-β-galactosidase activity[7]
Auditory Cortical Neurons (ACNs)30-60 mg/mlNot specifiedIncreased cleaved caspase-3 (apoptosis)[8]
Cochlear Stria Vascularis (in vivo)Not specifiedNot specifiedIncreased TUNEL-positive cells (apoptosis)[9]
Human Dermal Fibroblasts10 mg/mL2 days50% SA-β-gal-positive staining[10]

Table 3: Pro-inflammatory and Oxidative Stress Responses to D-Galactose

Model SystemConcentrationEffectReference
Rat BrainNot specifiedIncreased IL-6 and TNF-α mRNA expression[11]
Mouse Lungs1.2 g/kg body weight (in vivo)Increased IL-6 and IL-1β levels[12]
Neural Stem Cells (NSCs)Not specifiedIncreased IL-6 and TNF-α[13]
LLC-PK1 and HK-2 cellsNot specifiedIncreased ROS production[14]
Weaned Piglets (in vivo)10 g/kg BWIncreased serum MDA levels[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., N2a, SH-SY5Y) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of D-galactose (e.g., 0, 10, 20, 40, 60 g/L) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[5]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell Culture and Treatment: Culture cells (e.g., astrocytic CRT cells) on coverslips and treat with D-galactose (e.g., 50 g/L) for 5 days.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (to prevent pH changes).

  • Microscopy: Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.[6]

Western Blot for Apoptosis Markers (Cleaved Caspase-3)
  • Protein Extraction: Lyse D-galactose-treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour and then incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[8]

Mandatory Visualization

Signaling_Pathways_D_Galactose D_Gal D-Galactose (High Conc.) ROS Increased ROS D_Gal->ROS AGEs AGEs Formation D_Gal->AGEs YAP_CDK6 YAP-CDK6 Inactivation D_Gal->YAP_CDK6 NFkB NF-κB Activation ROS->NFkB JNK_Jun JNK/Jun Pathway ROS->JNK_Jun Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage RAGE RAGE Activation AGEs->RAGE RAGE->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammatory_Cytokines JNK_Jun->Inflammatory_Cytokines Caspase3 Caspase-3 Activation Mitochondrial_Damage->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Senescence Cellular Senescence YAP_CDK6->Cell_Senescence

Caption: Key signaling pathways modulated by high concentrations of D-galactose.

Experimental_Workflow start Cell Culture treatment D-Galactose Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability senescence Senescence Assay (e.g., SA-β-gal) treatment->senescence apoptosis Apoptosis Assay (e.g., Western Blot for Caspase-3) treatment->apoptosis inflammation Inflammation Assay (e.g., ELISA for Cytokines) treatment->inflammation oxidative_stress Oxidative Stress Assay (e.g., ROS Measurement) treatment->oxidative_stress data_analysis Data Analysis & Comparison viability->data_analysis senescence->data_analysis apoptosis->data_analysis inflammation->data_analysis oxidative_stress->data_analysis

Caption: General experimental workflow for assessing cellular responses to D-galactose.

References

Characterizing the Specificity of Protein-D-Galactose-6-O-Sulfate Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific recognition of sulfated carbohydrates, such as D-Galactose-6-O-sulfate (D-Gal-6-S), by proteins is a critical event in numerous biological processes, including cell adhesion, signaling, and immune responses. Understanding the specificity and thermodynamics of these interactions is paramount for the development of novel therapeutics targeting these pathways. This guide provides a comparative overview of key experimental techniques used to characterize protein-D-Gal-6-S interactions, supported by available experimental data and detailed protocols.

Comparative Analysis of Binding Affinity

Characterizing the binding affinity between a protein and D-Gal-6-S is fundamental to understanding the interaction's strength and specificity. Various biophysical techniques can be employed to determine the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff). Below is a comparison of data obtained for proteins interacting with D-Gal-6-S or structurally related sulfated galactose derivatives.

ProteinLigandTechniqueDissociation Constant (Kd)Kinetic Parameters (kon / koff)Thermodynamic Parameters (ΔH / ΔS)Reference
Engineered EW29Ch Lectin Mutant (E20K)6-O-sulfo-Galβ1-4GlcNAcFrontal Affinity Chromatography~3 µMNot ReportedNot Reported[1]
In silico model: Caspase-3D-Galactose-6-SulfateMolecular DockingDocking Score: -5.0 kcal/molNot ApplicableNot Applicable[2]

Note: Quantitative experimental data for direct protein-D-Galactose-6-O-sulfate interactions are limited in the public domain. The data presented for the engineered lectin represents a closely related sulfated galactose-containing ligand.

Key Experimental Techniques and Protocols

A multi-faceted approach employing several biophysical techniques is often necessary to fully characterize protein-carbohydrate interactions. The following sections detail the methodologies for three key techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray Crystallography.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.

Experimental Protocol: SPR Analysis of Protein-D-Galactose-6-O-Sulfate Interaction

  • Immobilization of the Protein:

    • Activate the surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein (ligand) at a concentration of 10-100 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.

    • Deactivate the remaining active esters on the surface by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of D-Galactose-6-O-sulfate (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Inject the different concentrations of D-Galactose-6-O-sulfate over the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in resonance units (RU) over time to generate sensorgrams. Each injection cycle should consist of an association phase (analyte injection) and a dissociation phase (running buffer injection).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Experimental Workflow for SPR

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & QC Immobilization Immobilize Protein on Sensor Chip Protein_Prep->Immobilization Ligand_Prep D-Gal-6-S Solution Prep Binding Inject D-Gal-6-S (Analyte) Ligand_Prep->Binding Immobilization->Binding Detection Real-time Detection of Binding (RU) Binding->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Results Determine kon, koff, Kd Fitting->Results

A streamlined workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: ITC Analysis of Protein-D-Galactose-6-O-Sulfate Interaction

  • Sample Preparation:

    • Prepare the protein solution (typically in the sample cell) and the D-Galactose-6-O-sulfate solution (typically in the syringe) in the exact same buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4). Buffer mismatch can lead to large heats of dilution.

    • The protein concentration is typically in the range of 10-100 µM, and the D-Galactose-6-O-sulfate concentration should be 10-20 times higher than the protein concentration.

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

  • Titration:

    • Load the protein solution into the sample cell and the D-Galactose-6-O-sulfate solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-10 µL) of the D-Galactose-6-O-sulfate solution into the protein solution, allowing the system to reach equilibrium between injections.

  • Data Analysis:

    • The raw data consists of a series of heat-release or absorption peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Logical Flow of an ITC Experiment

start Start prep Prepare & Degas Protein and D-Gal-6-S Solutions start->prep load Load Samples into Calorimeter prep->load titrate Titrate D-Gal-6-S into Protein Solution load->titrate measure Measure Heat Change per Injection titrate->measure plot Plot Heat Change vs. Molar Ratio measure->plot fit Fit Binding Isotherm plot->fit results Obtain Kd, n, ΔH, ΔS fit->results end End results->end

Step-by-step logic of an ITC experiment.
X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering detailed insights into the specific molecular interactions at the atomic level.

Experimental Protocol: Crystallization of a Protein-D-Galactose-6-O-Sulfate Complex

  • Complex Formation:

    • Purify the protein to a high degree of homogeneity (>95%).

    • Prepare a solution of the protein-D-Galactose-6-O-sulfate complex by incubating the purified protein with an excess of the ligand. The optimal molar ratio of ligand to protein needs to be determined empirically.

  • Crystallization Screening:

    • Set up crystallization trials using various techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Screen a wide range of crystallization conditions, varying parameters such as precipitant type and concentration (e.g., PEGs, salts), pH, temperature, and additives.

  • Crystal Optimization and Growth:

    • Once initial crystals are obtained, optimize the crystallization conditions to improve crystal size and quality. This may involve fine-tuning the precipitant concentration, pH, or using micro-seeding techniques.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods.

    • Build and refine the atomic model of the protein-D-Galactose-6-O-sulfate complex.

Decision Tree for Protein Crystallization

start High Purity Protein + D-Gal-6-S screen Crystallization Screening start->screen crystals Crystals? screen->crystals optimize Optimize Conditions crystals->optimize Yes no_crystals Modify Protein or Change Crystallization Method crystals->no_crystals No diffraction Diffraction Quality? optimize->diffraction diffraction->optimize No data_collection Data Collection (Synchrotron) diffraction->data_collection Yes structure Structure Determination data_collection->structure

A decision-making workflow for protein crystallization.

Signaling Pathway Involvement

The interaction of proteins with sulfated galactose moieties, such as D-Galactose-6-S found in keratan (B14152107) sulfate, can initiate intracellular signaling cascades that regulate various cellular processes. For example, the binding of galectins to sulfated glycans on cell surface receptors can modulate cell adhesion, proliferation, and apoptosis.

Representative Signaling Pathway: Galectin-8 Mediated Signaling

Galectin-8, a tandem-repeat galectin, can bind to sulfated glycans on cell surface receptors like integrins. This interaction can trigger a signaling cascade involving Focal Adhesion Kinase (FAK), which in turn can activate downstream pathways such as the ERK/MAPK and PI3K/Akt pathways, ultimately leading to changes in gene expression and cellular responses.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gal8 Galectin-8 Integrin Integrin Receptor (with D-Gal-6-S) Gal8->Integrin Binding FAK FAK Integrin->FAK Activation ERK_MAPK ERK/MAPK Pathway FAK->ERK_MAPK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Transcription Transcription Factors ERK_MAPK->Transcription PI3K_Akt->Transcription Gene_Expression Gene Expression (Cell Adhesion, Proliferation) Transcription->Gene_Expression

A simplified Galectin-8 signaling pathway.

Conclusion

The characterization of protein-D-Galactose-6-O-sulfate interactions requires a combination of biophysical and structural techniques. While SPR and ITC provide crucial quantitative data on binding affinity and thermodynamics, X-ray crystallography offers unparalleled insight into the molecular details of the interaction. The continued application of these methods will be instrumental in elucidating the roles of these interactions in health and disease, paving the way for the development of targeted therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of D-Galactose-6-O-Sulfate Sodium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Nitrile or other appropriate chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling bulk quantities or if dust is generated.

General Handling Guidelines:

  • Avoid generating dust when handling the solid material.[1][2]

  • Use in a well-ventilated area.

  • Avoid contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent contamination of the surrounding area.

Step 1: Secure the Area

  • Alert colleagues in the immediate vicinity.

  • Restrict access to the spill area.

Step 2: Assess the Spill

  • For minor spills, proceed with the cleanup steps below.

  • For major spills, evacuate the area and contact the designated emergency response team for your facility.

Step 3: Cleanup of Minor Spills

  • Don appropriate PPE.

  • Contain the spill: Use absorbent pads or other suitable materials to surround the spill and prevent it from spreading.

  • Collect the material: Carefully sweep or scoop up the solid material.[1][2] Avoid actions that could generate dust. A vacuum cleaner equipped with a HEPA filter may be used for larger quantities of fine powder.

  • Place in a labeled container: Transfer the collected material into a clearly labeled, sealed container for waste disposal.[1][2] The label should include the chemical name and any known hazard information.

  • Decontaminate the area: Clean the spill area with a damp cloth or paper towel. Dispose of all cleanup materials in the same labeled waste container.

  • Wash hands: Thoroughly wash hands and any exposed skin with soap and water.

Waste Disposal Procedures

Proper disposal of D-Galactose-6-O-sulfate sodium salt is essential to prevent environmental contamination and ensure compliance with regulations.

General Principles:

  • Do not dispose of in household garbage or down the drain. [3] Chemical waste requires special handling.

  • Consult local regulations: Disposal regulations can vary significantly by location. Always adhere to your institution's and local environmental agency's guidelines.[1][2]

  • Licensed Disposal Company: The recommended method for disposal of unused or waste chemical products is to engage a licensed professional waste disposal service.[1][2]

Step-by-Step Disposal:

  • Package the Waste:

    • Ensure the waste material is in a sealed, properly labeled container.

    • If the original container is used, ensure it is in good condition and the label is legible.

    • For spill cleanup materials, use a separate, clearly labeled container.

  • Store Pending Disposal:

    • Store the waste container in a designated, secure area for chemical waste.

    • This area should be away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

    • Provide them with accurate information about the chemical and its quantity.

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Identify Waste Material (Unused product or spill cleanup) is_contaminated Is the material contaminated? start->is_contaminated package_waste Package in a sealed, properly labeled container is_contaminated->package_waste Yes / No store_waste Store in designated chemical waste area package_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company store_waste->contact_ehs final_disposal Professional Disposal contact_ehs->final_disposal

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Galactose-6-O-sulfate sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of D-Galactose-6-O-sulfate sodium salt in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This document provides detailed procedural guidance on the necessary personal protective equipment (PPE), safe handling practices, and appropriate disposal methods for this compound.

Personal Protective Equipment (PPE)

Based on the hazard statements associated with this compound, which indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation, the following PPE is required.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to prevent eye contact. A face shield may be necessary for procedures with a high risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile rubber gloves are a suitable option. Gloves must be inspected before use and disposed of properly after handling the compound.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.
Respiratory Protection Dust Mask or RespiratorUse a dust mask (e.g., N95) for operations that may generate dust.[1][2] In areas with poor ventilation or for large spills, a respirator may be required.

Safe Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.

1. Engineering Controls:

  • Ventilation: Always handle the compound in a well-ventilated area.[1][3] A chemical fume hood is recommended for procedures that may generate dust or aerosols.

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[4]

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound in a manner that minimizes dust generation. A chemical fume hood or a balance enclosure should be used.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3] Clean and decontaminate all work surfaces and equipment.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry place.[2]

  • It should be stored away from incompatible materials such as strong oxidizing agents.[4]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

1. Spill Response:

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][3] The area should then be cleaned with a suitable decontaminating agent.

  • Major Spills: In the case of a large spill, evacuate the area and prevent entry. If it is safe to do so, contain the spill to prevent it from spreading. Wear appropriate respiratory protection and other PPE during cleanup.

2. Disposal:

  • Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[2]

  • Contaminated Materials: All contaminated PPE and cleaning materials should be placed in a sealed, labeled container and disposed of as chemical waste in accordance with local, state, and federal regulations.[2][3]

  • Packaging: Dispose of the original container as unused product.[2]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure Proper Ventilation (Fume Hood) C Weigh and Transfer (Minimize Dust) B->C Proceed to Handling D Prepare Solution (Add Solid to Liquid) C->D E Decontaminate Work Area D->E After Handling F Dispose of Waste (Sealed, Labeled Container) E->F G Remove PPE and Wash Hands F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.